molecular formula C9H17NO4 B558504 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid CAS No. 16948-10-0

3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid

Cat. No.: B558504
CAS No.: 16948-10-0
M. Wt: 203.24 g/mol
InChI Key: GDQRNRYMFXDGMS-UHFFFAOYSA-N
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Description

3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO4 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-6(7(11)12)5-10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQRNRYMFXDGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400614
Record name 3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid
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Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16948-10-0
Record name 3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid, a valuable building block in medicinal chemistry and peptide synthesis. This document details the most common and effective synthetic protocols, presents quantitative data for key reaction parameters, and includes visual diagrams to elucidate the experimental workflow.

Introduction

This compound, also known as N-Boc-β-homoalanine, is a protected form of the β-amino acid 3-amino-2-methylpropanoic acid. The tert-butoxycarbonyl (Boc) protecting group is widely employed in organic synthesis, particularly in peptide chemistry, due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2] The Boc group masks the nucleophilicity of the amine, preventing unwanted side reactions during subsequent chemical transformations.[2][3]

The primary and most direct method for the synthesis of this compound is the N-protection of 3-amino-2-methylpropanoic acid using di-tert-butyl dicarbonate (Boc anhydride). This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amino group on the Boc anhydride.[4] Various solvent systems and bases can be employed, each offering distinct advantages in terms of reaction time, yield, and ease of purification.

Synthetic Pathway and Mechanism

The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 3-amino-2-methylpropanoic acid attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected amino acid and the release of tert-butanol and carbon dioxide as byproducts.[3]

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 3-amino-2-methylpropanoic_acid 3-Amino-2-methylpropanoic Acid Target_Molecule 3-((tert-Butoxycarbonyl)amino) -2-methylpropanoic acid 3-amino-2-methylpropanoic_acid->Target_Molecule + Boc_Anhydride Di-tert-butyl dicarbonate (Boc Anhydride) Boc_Anhydride->Target_Molecule + Base Base (e.g., Triethylamine, NaOH) Base->Target_Molecule Solvent Solvent (e.g., Acetone/Water, Dioxane/Water) Solvent->Target_Molecule Byproducts tert-Butanol + CO2 Target_Molecule->Byproducts forms

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Presentation

The following tables summarize the key quantitative data for two common protocols for the N-Boc protection of amino acids, which are applicable to the synthesis of the target molecule.

Table 1: Reaction Conditions for N-Boc Protection

ParameterProtocol 1: Triethylamine/Acetone/Water[5]Protocol 2: Sodium Hydroxide/Dioxane/Water[1]
Base Triethylamine (Et3N)Sodium Hydroxide (NaOH)
Solvent System Acetone and WaterDioxane and Water
Temperature 0 - 40 °C0 °C to Room Temperature
Reaction Time 0.5 - 4 hours4 - 12 hours
pH Adjustment (Work-up) Acidify to pH 2-3 with dilute HClAcidify to pH 2-3 with 1 M HCl

Table 2: Reagent Stoichiometry and Reported Yields for Analogous Amino Acids

Reagent/ProductProtocol 1 (Example: L-Alanine)[5]Protocol 2 (General Protocol)[1]
Amino Acid 1.0 equivalent1.0 equivalent
Di-tert-butyl dicarbonate 1.1 equivalents1.1 equivalents
Base 1.5 equivalentsSufficient to dissolve amino acid
Reported Yield 93%Typically high, often >90%

Detailed Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Using Triethylamine in Acetone/Water[5]

This protocol is adapted from a general method for the high-yield, rapid N-Boc protection of amino acids.

Materials:

  • 3-Amino-2-methylpropanoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Acetone

  • Deionized Water

  • Ethyl acetate

  • Petroleum ether

  • Dilute Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-amino-2-methylpropanoic acid (1.0 equivalent) in a mixture of acetone and water (a 2:1 volume ratio is often effective).

  • To the stirred solution, add triethylamine (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the acetone under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous layer with ether or ethyl acetate to remove any unreacted Boc anhydride.

  • Adjust the pH of the aqueous layer to 2-3 with dilute hydrochloric acid.

  • Extract the product into ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can be further purified by crystallization from a mixture of ethyl acetate and petroleum ether.

Protocol 2: Using Sodium Hydroxide in Dioxane/Water[1]

This is a widely used, classical method for N-Boc protection.

Materials:

  • 3-Amino-2-methylpropanoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Dioxane

  • Ethyl acetate

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 3-amino-2-methylpropanoic acid (1.0 equivalent) in a 1:1 mixture of dioxane and 1 M aqueous NaOH. Use enough solvent to fully dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate to remove unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the N-Boc-amino acid with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the product.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Dissolve Starting Material (3-amino-2-methylpropanoic acid) Add_Base Add Base (e.g., Triethylamine) Start->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_Boc Add Di-tert-butyl dicarbonate Cool->Add_Boc React Stir at Room Temperature (Monitor by TLC) Add_Boc->React End_Reaction Reaction Complete React->End_Reaction Remove_Solvent Remove Organic Solvent (e.g., Acetone) End_Reaction->Remove_Solvent Proceed to Work-up Extract_Unreacted Extract with Ethyl Acetate (Remove unreacted Boc Anhydride) Remove_Solvent->Extract_Unreacted Acidify Acidify Aqueous Layer (pH 2-3) Extract_Unreacted->Acidify Extract_Product Extract Product (with Ethyl Acetate) Acidify->Extract_Product Wash_Dry Wash with Brine & Dry (over Na2SO4 or MgSO4) Extract_Product->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Crude_Product Obtain Crude Product Concentrate->Crude_Product Purify Purify by Crystallization (e.g., Ethyl Acetate/Hexane) Crude_Product->Purify Final_Product Pure Product Purify->Final_Product

Caption: A step-by-step workflow for the synthesis and purification of the target molecule.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process, primarily involving the N-Boc protection of the corresponding β-amino acid. The choice of base and solvent system can be adapted to suit laboratory preferences and the specific scale of the reaction. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis to successfully prepare this important building block. Careful execution of the work-up and purification steps is crucial to obtaining a product of high purity.

References

An In-depth Technical Guide to the Structural Elucidation of (S)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic Acid and its Role in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (S)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid, a chiral building block of significant interest in medicinal chemistry. This document details the spectroscopic data and experimental protocols used for its characterization. Furthermore, it explores the compound's application in drug development as a peptidomimetic scaffold for the design of enzyme inhibitors.

Physicochemical Properties and Structural Information

(S)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid, also known as (S)-3-(Boc-amino)-2-methylpropionic acid, is a non-proteinogenic β-amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality makes it a valuable intermediate in solid-phase peptide synthesis and the creation of complex molecular architectures.

PropertyValue
Molecular Formula C₉H₁₇NO₄[1]
Molecular Weight 203.24 g/mol [1]
IUPAC Name (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoic acid[1]
CAS Number 190897-47-3[1]

Spectroscopic Data for Structural Elucidation

The definitive structure of (S)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.30m2H-CH₂-NHBoc
~2.60m1H-CH(CH₃)-
1.45s9H-C(CH₃)₃
1.18d3H-CH(CH₃)-

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~180C=O (Carboxylic Acid)
~156C=O (Boc)
~79-C(CH₃)₃
~45-CH₂-NHBoc
~40-CH(CH₃)-
~28-C(CH₃)₃
~15-CH(CH₃)-
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups within the molecule.

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)Description of VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~2970C-H stretch (aliphatic)Alkyl groups
~1710C=O stretchCarboxylic Acid & Carbonyl (Boc)
~1520N-H bendAmide (Boc)
~1160C-O stretchEster (Boc)
High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the elemental composition and exact mass of the molecule.

Table 4: HRMS Data

IonCalculated m/zFound m/z
[M+Na]⁺226.1055226.1050

Experimental Protocols

The following sections detail the methodologies for the key experiments used in the structural elucidation of (S)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid.

NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer.

    • Parameters: A standard proton experiment is performed with a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz NMR Spectrometer.

    • Parameters: A proton-decoupled carbon experiment is conducted with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Due to the low natural abundance of ¹³C, several hundred to a few thousand scans may be necessary.

FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed on a diamond attenuated total reflectance (ATR) crystal.

  • Analysis: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement and automatically subtracted.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then further diluted to a final concentration of 1-10 µg/mL.

  • Analysis: The analysis is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The instrument is operated in positive ion mode to detect the [M+H]⁺ or [M+Na]⁺ ions. The mass accuracy is typically below 5 ppm.

Application in Drug Development: A Peptidomimetic Approach

(S)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid is a valuable building block in the design of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability.[2] The incorporation of β-amino acids, such as the title compound, into peptide sequences can induce stable secondary structures and provide resistance to proteases and peptidases.[2]

This makes them attractive scaffolds for the development of enzyme inhibitors. Many enzymes, particularly proteases, have peptide substrates, and designing molecules that mimic the transition state of the enzyme-substrate complex is a common strategy for inhibitor design. The modified backbone and stereochemistry of β-amino acid-containing peptides can lead to potent and selective inhibition of therapeutic targets.[2]

Enzyme_Inhibitor_Design cluster_0 Drug Development Workflow Compound (S)-3-((tert-butoxycarbonyl)amino) -2-methylpropanoic acid Peptidomimetic Peptidomimetic Scaffold (β-Amino Acid Incorporation) Compound->Peptidomimetic Solid-Phase Peptide Synthesis EnzymeInhibitor Enzyme Inhibitor (e.g., Protease Inhibitor) Peptidomimetic->EnzymeInhibitor Rational Drug Design (Structure-Activity Relationship) Therapeutic Therapeutic Application EnzymeInhibitor->Therapeutic Preclinical & Clinical Development

Workflow for developing enzyme inhibitors.

The diagram above illustrates the logical workflow of utilizing (S)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid in the design and development of enzyme inhibitors. The unique structural features of this β-amino acid derivative allow for the creation of novel peptidomimetics with potential therapeutic applications in various diseases, including cancer, infectious diseases, and inflammatory disorders, where specific enzymes play a critical pathological role.[3]

References

Boc-α-methyl-β-alanine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-α-methyl-β-alanine, a derivative of the non-proteinogenic amino acid β-alanine. This document will clarify the nomenclature, detail its chemical properties, provide standardized experimental protocols for its synthesis and application, and discuss its relevance in the context of peptide synthesis and drug development.

Nomenclature and Identification

The nomenclature "Boc-α-methyl-β-alanine" can be ambiguous. It could refer to a methyl group on the alpha-carbon of the β-alanine backbone or a methyl group on the amine. Based on commercially available derivatives and common use in peptide synthesis, the most pertinent compound is N-Boc-N-methyl-β-alanine , where the methyl group is attached to the nitrogen atom of β-alanine.

For clarity, this guide will focus on N-Boc-N-methyl-β-alanine. It is crucial for researchers to verify the specific isomer required for their application.

Data Presentation

The quantitative data for N-Boc-N-methyl-β-alanine and related compounds are summarized in the table below for easy comparison.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Structure
N-Boc-N-methyl-β-alanine 124072-61-3C₉H₁₇NO₄203.24[1]Boc-N(CH₃)-CH₂CH₂-COOH
Boc-N-methyl-L-alanine16948-16-6C₉H₁₇NO₄203.24[2]Boc-N(CH₃)-CH(CH₃)-COOH
Boc-β-alanine3303-84-2C₈H₁₅NO₄189.21Boc-NH-CH₂CH₂-COOH
β-N-methylamino-L-alanine (BMAA)VariesC₄H₁₀N₂O₂118.13H₂N-CH₂-CH(NHCH₃)-COOH

Core Chemical Properties

N-Boc-N-methyl-β-alanine is a synthetic amino acid derivative used as a building block in organic synthesis, particularly in the creation of complex molecules and specialty chemicals.[1] The tert-butyloxycarbonyl (Boc) protecting group is a key feature, rendering the amine nucleophile inert under a range of conditions, thus preventing unwanted side reactions.

Key Features of the Boc Group:

  • Acid Lability: The Boc group is easily removed under moderately acidic conditions, typically using trifluoroacetic acid (TFA).

  • Base Stability: It is stable in the presence of bases and various nucleophiles.

  • Orthogonality: The Boc group's stability to catalytic hydrogenation allows for selective deprotection of other protecting groups like benzyloxycarbonyl (Cbz).

Experimental Protocols

Detailed methodologies for the synthesis of Boc-protected amino acids and their use in peptide synthesis are provided below.

4.1. General Protocol for Boc Protection of an Amino Acid

This protocol describes a general method for the N-protection of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Amino acid (e.g., N-methyl-β-alanine) (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA) (1.5 - 2.0 eq)

  • Solvent: 1,4-Dioxane/Water or THF/Water

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid in a 1:1 mixture of the chosen solvent system.

  • Add the base and stir until the amino acid is fully dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add (Boc)₂O portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the N-Boc protected amino acid.

4.2. Use in Solid-Phase Peptide Synthesis (SPPS)

Boc-protected amino acids are fundamental to solid-phase peptide synthesis.[][4] The following is a generalized workflow for incorporating a Boc-protected amino acid into a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free amino group

  • Boc-N-methyl-β-alanine (or other Boc-amino acid)

  • Coupling agent (e.g., HBTU, HATU)

  • Base (e.g., DIEA)

  • Solvent (e.g., DMF, DCM)

  • Deprotection solution (e.g., TFA in DCM)

  • Neutralization solution (e.g., DIEA in DCM)

Procedure (One Coupling Cycle):

  • Activation: In a separate vessel, dissolve the Boc-amino acid, coupling agent, and base in a suitable solvent to pre-activate the carboxylic acid.

  • Coupling: Add the activated amino acid solution to the resin and agitate until the coupling reaction is complete.

  • Washing: Thoroughly wash the resin with solvent to remove excess reagents.

  • Deprotection: Treat the resin with the TFA solution to remove the Boc group from the newly added amino acid, exposing a new N-terminal amine.

  • Washing: Wash the resin to remove the deprotection agent and byproducts.

  • Neutralization: Neutralize the protonated N-terminus with a base solution to prepare for the next coupling cycle.

  • Washing: Wash the resin to remove excess base. The resin is now ready for the next coupling cycle.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to Boc-N-methyl-β-alanine.

Boc_Protection_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product AA Amino Acid (N-methyl-β-alanine) Dissolve 1. Dissolve in Dioxane/Water AA->Dissolve Boc2O (Boc)₂O React 2. React at 0°C to RT Boc2O->React Base Base (e.g., NaOH) Base->Dissolve Dissolve->React Acidify 3. Acidify (HCl) React->Acidify Extract 4. Extract (EtOAc) Acidify->Extract Purify 5. Dry & Concentrate Extract->Purify BocAA N-Boc-N-methyl-β-alanine Purify->BocAA

Caption: Workflow for the Boc protection of an amino acid.

SPPS_Cycle Start Start: Peptide-Resin (Free NH₂) Coupling 1. Coupling (Boc-AA, HBTU, DIEA) Start->Coupling Wash1 2. Wash (DMF, DCM) Coupling->Wash1 Deprotection 3. Boc Deprotection (TFA) Wash1->Deprotection Wash2 4. Wash (DCM) Deprotection->Wash2 Neutralization 5. Neutralization (DIEA) Wash2->Neutralization NextCycle Ready for Next Cycle Neutralization->NextCycle NextCycle->Coupling Add next Boc-AA

Caption: A single cycle in Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry.

Relevance in Drug Development and Biological Context

While Boc-N-methyl-β-alanine is primarily a synthetic building block, its parent compound, β-N-methylamino-L-alanine (BMAA), has significant biological implications. BMAA is a neurotoxin produced by cyanobacteria that has been associated with neurodegenerative diseases.[5]

The D-enantiomer of BMAA has also been shown to be neurotoxic.[5] This is a critical consideration for drug development professionals, as the incorporation of β-alanine derivatives into peptidomimetics could have unintended toxicological effects if the protecting groups are cleaved in vivo to release a BMAA-like moiety. Therefore, stability and metabolic studies are essential when using such building blocks in therapeutic design.

Biological_Context cluster_synthesis Synthetic Chemistry cluster_biology Biological System BocAA Boc-N-methyl-β-alanine (Synthetic Building Block) Peptide Peptidomimetic / Drug Candidate BocAA->Peptide Incorporation via SPPS BMAA β-N-methylamino-alanine (BMAA) (Parent Compound) Peptide->BMAA In vivo cleavage (Metabolic Instability) Toxicity Potential Neurotoxicity BMAA->Toxicity Leads to

Caption: Relationship between the synthetic building block and its biologically active parent compound.

References

A Technical Guide to the Solubility of 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid (also known as Boc-α-methyl-β-alanine) in organic solvents. A comprehensive search for specific quantitative solubility data for this compound indicates a lack of published information in readily accessible scientific literature. However, by examining the solubility of structurally similar N-Boc protected amino acids, we can infer its likely solubility profile. This guide presents illustrative solubility data for related compounds to inform solvent selection and provides a detailed experimental protocol for the precise determination of solubility, a critical parameter in drug development, process chemistry, and formulation science.

Illustrative Solubility of Structurally Related N-Boc Protected Amino Acids

The following table summarizes the solubility of various N-Boc protected amino acids in common organic solvents. This data is intended to be illustrative and should be used as a preliminary guide for solvent screening. The actual solubility of this compound may vary.

Compound NameSolventReported Solubility
N-tert-Butoxycarbonyl-N-methylalanineDMSO≥ 200 mg/mL[1]
(R)-3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acidDMSO100 mg/mL (with sonication)[2]
N-tert-Butoxycarbonyl-N-methyl-L-valineDMSO100 mg/mL (with sonication)[3]
N-tert-Butoxycarbonyl-beta-alanineDMSOSlightly soluble[4]
N-tert-Butoxycarbonyl-beta-alanineMethanolSlightly soluble[4]
N-(tert-Butoxycarbonyl)-L-alanineDMSOSoluble[5]
N-(tert-Butoxycarbonyl)-L-alanineMethanolSoluble[5]
Boc-ß-Ala-OHDMFClearly soluble (1 mmole in 2 ml)[6]

Disclaimer: The quantitative solubility data presented in this table is for structurally related compounds and is provided for illustrative purposes only. For precise applications, experimental determination of the solubility of this compound is strongly recommended.

Experimental Protocol for Solubility Determination

A reliable and reproducible method for determining the solubility of a solid compound like this compound is essential for research and development. The isothermal equilibrium method followed by gravimetric or spectroscopic analysis is a standard and accurate approach.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to ±0.1 mg)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

  • Vortex mixer

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This can take several hours to days, depending on the compound and solvent. A common practice is to agitate for 24-72 hours.

    • Periodically, cease agitation and allow the solid to settle. Take a small aliquot of the supernatant, analyze its concentration, and repeat until the concentration remains constant over time, confirming that equilibrium has been established.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle completely.

    • Carefully draw a known volume of the clear supernatant into a syringe.

    • Attach a 0.22 µm syringe filter to the syringe and dispense the filtered solution into a pre-weighed, labeled evaporation dish or vial. The filtration step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish with the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the compound. Alternatively, a vacuum desiccator or rotary evaporator can be used for more sensitive compounds or high-boiling point solvents.

    • Once the solvent is completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the evaporation dish containing the dried solute on an analytical balance.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula:

      Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of supernatant collected (mL)) * 100

    • Alternatively, if masses were used:

      Solubility ( g/100 g solvent) = (Mass of dried solute (g) / Mass of solvent in the aliquot (g)) * 100

      (The mass of the solvent in the aliquot can be determined by subtracting the mass of the dried solute from the total mass of the collected aliquot).

  • Data Reporting:

    • The solubility should be reported at the specified temperature. It is good practice to perform the experiment in triplicate to ensure reproducibility and report the average solubility with the standard deviation.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Workflow A Preparation of Saturated Solution B Equilibration (Temperature Controlled) A->B C Sample Collection & Filtration (0.22 µm) B->C D Solvent Evaporation C->D E Mass Determination of Solute D->E F Calculation of Solubility E->F

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectra of 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid. This compound, a protected β-amino acid, is a valuable building block in medicinal chemistry and peptide synthesis. Understanding its spectral characteristics is crucial for structural verification, purity assessment, and monitoring of chemical reactions. This document presents quantitative NMR data, detailed experimental protocols, and visual representations of the molecular structure and analytical workflow.

Molecular Structure and NMR Assignments

The structure of this compound, with the standard numbering for NMR correlation, is presented below. The tert-butoxycarbonyl (Boc) protecting group introduces characteristic signals in both ¹H and ¹³C NMR spectra.

NMR_Experimental_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add Internal Standard (TMS) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer spectrometer Place Sample in NMR Spectrometer transfer->spectrometer setup Set Up Acquisition Parameters spectrometer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference integrate Integration (1H) reference->integrate peak_pick Peak Picking (1H & 13C) reference->peak_pick integrate->peak_pick assign Assign Signals to Structure peak_pick->assign

In-Depth Technical Guide on the Stability and Storage of 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid. The information is curated for professionals in research and drug development who utilize this compound in their work.

Summary of Stability and Storage Recommendations

This compound is a white to off-white solid, typically in crystalline or powder form. For optimal preservation of its chemical integrity, it is imperative to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Key recommendations include protection from moisture, light, and incompatible substances such as strong oxidizing agents. While specific temperature requirements may vary slightly among suppliers, a controlled environment is crucial for long-term stability.

Chemical Stability Profile

The stability of this compound is largely dictated by the tert-butoxycarbonyl (Boc) protecting group. The Boc group is known to be labile under acidic conditions, readily undergoing cleavage to yield the free amine. Conversely, it exhibits notable stability in the presence of bases and nucleophiles, and it is also resistant to catalytic hydrogenation. This predictable reactivity profile is fundamental to its application in multi-step organic synthesis, particularly in peptide chemistry. Boc-protected amino acids are generally considered stable for extended periods when stored under appropriate conditions.

Data Presentation: Recommended Storage Conditions

While specific quantitative data from forced degradation studies on this compound are not extensively available in public literature, the following table summarizes the recommended storage conditions provided by various chemical suppliers. Adherence to these conditions is critical for maintaining the compound's purity and stability.

ParameterRecommended ConditionRationale
Temperature Varies by supplier: Room Temperature, 2°C - 8°C, or 0°C - 8°CPrevents thermal degradation and slows down potential side reactions.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)Minimizes oxidation and degradation from atmospheric components.
Moisture Store in a dry place. Keep container tightly closed.The compound is sensitive to moisture, which can lead to hydrolysis.
Light Store in a dark place.Protects the compound from potential photodegradation.
Ventilation Store in a well-ventilated area.Ensures a safe storage environment and dispersal of any potential vapors.
Incompatibilities Keep away from strong oxidizing agents and strong bases.Prevents chemical reactions that could degrade the compound.

Note: The absence of publicly available, detailed quantitative stability data (e.g., degradation kinetics under various stress conditions) underscores the importance of conducting in-house stability assessments for specific applications, especially when the compound is a critical component in a larger manufacturing process.

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

For researchers and drug development professionals who need to generate specific stability data for this compound, the following are generalized protocols for forced degradation studies. These studies are designed to intentionally degrade the sample to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of methanol and water.

Hydrolytic Degradation
  • Acidic Conditions:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at 60°C for up to 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, and 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

    • Dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL) and analyze by a stability-indicating HPLC method.

    • If no degradation is observed, a stronger acid concentration (e.g., 1 M HCl) can be used.

  • Basic Conditions:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

    • Incubate the solution at 60°C for up to 8 hours.

    • Withdraw samples at appropriate time points (e.g., 1, 2, 4, and 8 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid (HCl).

    • Dilute with the mobile phase to a suitable concentration and analyze by HPLC.

    • If no degradation is observed, a stronger base concentration (e.g., 1 M NaOH) can be used.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light, for up to 12 hours.

  • Withdraw samples at appropriate time points.

  • Dilute with the mobile phase to a suitable concentration and analyze by HPLC.

Thermal Degradation
  • Place a known amount of the solid compound in a petri dish.

  • Expose it to dry heat in an oven at a temperature such as 80°C for up to 48 hours.

  • At specified time points, withdraw a sample, dissolve it in a suitable solvent, dilute to a final concentration (e.g., 100 µg/mL), and analyze by HPLC.

Photolytic Degradation
  • Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be stored in the dark under the same temperature and humidity conditions.

  • After the exposure period, prepare solutions of both the exposed and control samples at a suitable concentration and analyze by HPLC.

Mandatory Visualizations

The following diagrams illustrate the logical relationships in storage and experimental workflows for this compound.

cluster_conditions Storage Conditions cluster_stability Compound Stability Good_Conditions Optimal Conditions (Cool, Dry, Dark, Inert Gas) Stable High Stability (Preserved Integrity) Good_Conditions->Stable Leads to Bad_Conditions Suboptimal Conditions (Heat, Moisture, Light, Air) Degraded Degradation (Impurities Formed) Bad_Conditions->Degraded Leads to

Caption: Logical flow of storage conditions and their impact on compound stability.

cluster_stress Forced Degradation (Stress Testing) cluster_results Data Evaluation start Start: Sample of This compound hydrolysis Hydrolysis (Acid & Base) start->hydrolysis oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal (Heat) start->thermal photo Photolytic (Light) start->photo analysis Analysis of Stressed Samples (e.g., Stability-Indicating HPLC) hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis pathways Identify Degradation Pathways analysis->pathways method_dev Develop & Validate Stability-Indicating Method analysis->method_dev end End: Establish Stability Profile & Storage Recommendations pathways->end method_dev->end

Caption: Experimental workflow for assessing the stability of the compound.

Chiral Purity of (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the chiral purity of (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid, a key building block in the synthesis of various pharmaceuticals. Ensuring high enantiomeric purity is critical, as the presence of the corresponding (S)-enantiomer can significantly impact the efficacy and safety of the final active pharmaceutical ingredient.

Introduction to Chiral Purity Analysis

(R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid, also known as Boc-D-β-aminoisobutyric acid, possesses a stereocenter at the second carbon of the propanoic acid chain. The synthesis of this compound aims to produce the (R)-enantiomer exclusively. However, various factors during synthesis and purification can lead to the presence of the undesired (S)-enantiomer as a chiral impurity. Therefore, robust analytical methods are required to accurately quantify the enantiomeric excess (e.e.) and ensure the quality of the material. The primary methods for this determination are chiral High-Performance Liquid Chromatography (HPLC), along with other techniques such as chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis and Potential Sources of Chiral Impurities

The most common and straightforward synthesis of (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid involves the protection of the amino group of the commercially available (R)-3-amino-2-methylpropanoic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[1]

Potential Sources of the (S)-Enantiomer:

  • Starting Material Purity: The enantiomeric purity of the starting material, (R)-3-amino-2-methylpropanoic acid, is the most critical factor. Any (S)-enantiomer present in the starting material will be carried through the synthesis.

  • Racemization During Boc-Protection: While the reaction conditions for Boc-protection are generally mild, there is a small but potential risk of racemization at the stereocenter, particularly if the reaction conditions (e.g., temperature, base) are not carefully controlled.

  • Cross-Contamination: Inadequate cleaning of glassware and equipment can lead to cross-contamination with the (S)-enantiomer or racemic material.

cluster_synthesis Synthesis of (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid cluster_impurities Potential Sources of (S)-Enantiomer Impurity Start (R)-3-amino-2-methylpropanoic acid Reaction Boc-Protection (Amino group protection) Start->Reaction Starting Material Impurity1 Impure Starting Material ((S)-3-amino-2-methylpropanoic acid) Start->Impurity1 can contain Reagent Di-tert-butyl dicarbonate (Boc₂O) Base (e.g., NaOH, TEA) Reagent->Reaction Product (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid Reaction->Product Impurity2 Racemization during Boc-Protection Reaction->Impurity2 can lead to Impurity3 Cross-Contamination Sample Sample of (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid Preparation Dissolve in Mobile Phase (1 mg/mL) Sample->Preparation Injection Inject onto HPLC System Preparation->Injection Separation Chiral HPLC Column (e.g., CHIROBIOTIC™ T) Injection->Separation Detection UV Detector (210 nm) Separation->Detection Data Chromatogram with Separated Enantiomer Peaks Detection->Data Quantification Calculate Enantiomeric Excess (e.e.) Data->Quantification

References

introduction of Boc protecting group on α-methyl-β-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and drug development, the strategic use of protecting groups is fundamental to achieving desired chemical transformations with high specificity and yield. The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[1] This technical guide provides an in-depth overview of the introduction of the Boc protecting group onto α-methyl-β-alanine, a non-proteinogenic amino acid of interest in the design of peptidomimetics and other bioactive molecules. This document outlines a representative experimental protocol, summarizes key quantitative data, and provides a visual workflow to aid in the successful implementation of this critical synthetic step.

Core Reaction

The Boc protection of α-methyl-β-alanine involves the reaction of the amino group with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The base serves to deprotonate the amino group, increasing its nucleophilicity to attack one of the carbonyl carbons of the Boc anhydride. This results in the formation of a stable carbamate linkage.

Experimental Protocol

This protocol is a representative method adapted from standard procedures for the Boc protection of amino acids.[2][3]

Materials:

  • α-Methyl-β-alanine (or 3-amino-2-methylpropanoic acid)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Petroleum ether or Hexanes

  • 1 M Hydrochloric acid (HCl) or saturated citric acid solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask, suspend α-methyl-β-alanine (1.0 eq) in a 1:1 mixture of water and tetrahydrofuran (THF).

  • Basification: Cool the suspension to 0 °C in an ice bath. Add sodium hydroxide (1.5 eq) and stir until the amino acid is fully dissolved.[3] Alternatively, an organic base such as triethylamine (1.5 eq) can be used.

  • Addition of Boc Anhydride: To the cooled, stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in THF.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Wash the remaining aqueous solution with a non-polar solvent like petroleum ether or hexanes (2 x volume of aqueous layer) to remove any unreacted Boc anhydride.

    • Cool the aqueous layer to 0 °C and acidify to a pH of approximately 3 with 1 M HCl or a saturated citric acid solution.[4]

    • Extract the product into ethyl acetate (3 x volume of aqueous layer).

  • Isolation and Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product, N-(tert-butoxycarbonyl)-α-methyl-β-alanine, can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes typical reaction parameters for the Boc protection of amino acids, which are expected to be comparable for α-methyl-β-alanine. Please note that yields can vary based on the specific reaction conditions and scale.

ParameterValueReference
Starting Material α-Methyl-β-alanine-
Reagent Di-tert-butyl dicarbonate ((Boc)₂O)[2]
Base Sodium hydroxide (NaOH) or Triethylamine (TEA)[3][4]
Solvent System Water/Tetrahydrofuran (1:1)[3]
Reaction Temperature 0 °C to Room Temperature[3]
Reaction Time 12 - 24 hours[5]
Typical Yield >90% (for analogous amino acids)[2]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the Boc protection of α-methyl-β-alanine.

Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation start Dissolve α-methyl-β-alanine in Water/THF base Add Base (e.g., NaOH) at 0 °C start->base boc2o Add (Boc)₂O base->boc2o react Stir at Room Temperature (12-24h) boc2o->react remove_thf Remove THF react->remove_thf wash_org Wash with Hexanes remove_thf->wash_org acidify Acidify Aqueous Layer wash_org->acidify extract Extract with EtOAc acidify->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate product N-Boc-α-methyl-β-alanine concentrate->product

Caption: Workflow for the Boc protection of α-methyl-β-alanine.

Signaling Pathway of the Reaction Mechanism

The diagram below outlines the general mechanistic pathway for the Boc protection of an amine.

Boc_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_products Products amine α-Methyl-β-alanine (R-NH₂) activated_amine Nucleophilic Amine (R-NH⁻) amine->activated_amine Base boc2o Di-tert-butyl dicarbonate ((Boc)₂O) tetrahedral_int Tetrahedral Intermediate boc2o->tetrahedral_int activated_amine->tetrahedral_int Nucleophilic Attack boc_protected N-Boc-α-methyl-β-alanine (R-NHBoc) tetrahedral_int->boc_protected byproducts tert-Butanol + CO₂ tetrahedral_int->byproducts Collapse of Intermediate

Caption: General mechanism for Boc protection of an amine.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Boc-α-Methyl-β-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy is a robust and well-established method for the chemical synthesis of peptides. The incorporation of non-proteinogenic amino acids, such as Boc-α-methyl-β-alanine, into peptide sequences offers a powerful tool for modulating peptide conformation, stability, and biological activity. The α-methyl group introduces steric hindrance, which can enforce specific secondary structures and provide resistance to enzymatic degradation, making peptides containing this residue attractive candidates for therapeutic development.[1][2]

This document provides detailed application notes and experimental protocols for the successful incorporation of Boc-α-methyl-β-alanine into peptides via Boc-SPPS. It addresses the unique challenges posed by this sterically hindered amino acid and offers strategies to optimize coupling efficiency and maximize final peptide yield.

Challenges in Incorporating Boc-α-Methyl-β-Alanine

The primary challenge in using Boc-α-methyl-β-alanine in SPPS is the steric hindrance imparted by the α-methyl group. This bulkiness can significantly slow down the kinetics of the coupling reaction, leading to incomplete acylation of the N-terminal amine of the growing peptide chain.[3][4] This can result in deletion sequences and a lower yield of the desired full-length peptide. Furthermore, peptide chains containing multiple hydrophobic or sterically hindered residues are prone to aggregation on the solid support, further impeding reagent accessibility.[5][6]

Strategies for Overcoming Steric Hindrance

To achieve high coupling efficiencies when incorporating Boc-α-methyl-β-alanine, several strategic modifications to the standard Boc-SPPS protocol are recommended:

  • Potent Coupling Reagents: The use of highly reactive uronium/aminium salt-based coupling reagents such as HBTU, HATU, or HCTU is crucial for activating the sterically hindered carboxylic acid of Boc-α-methyl-β-alanine and driving the coupling reaction to completion.[4]

  • Extended Coupling Times and Double Coupling: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours) can compensate for the slower reaction kinetics. If monitoring indicates incomplete coupling, a second coupling step with fresh reagents should be performed before proceeding to the next deprotection cycle.[4][6]

  • "Magic Mixtures" of Solvents: To disrupt peptide aggregation and improve solvation of the growing peptide chain, a mixture of polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), and N-methyl-2-pyrrolidone (NMP) can be employed. A commonly used "magic mixture" consists of a 1:1:1 ratio of DCM:DMF:NMP.[5]

  • Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate coupling reactions, particularly for sterically hindered amino acids, by increasing the kinetic energy of the reactants.[7]

Data Presentation

The following table summarizes representative quantitative data for the incorporation of sterically hindered amino acids in Boc-SPPS. While specific data for Boc-α-methyl-β-alanine is not extensively published, the values presented for other hindered residues like Valine and Isoleucine provide a reasonable expectation for synthesis outcomes.

ParameterStandard Amino Acid (e.g., Ala, Gly)Sterically Hindered Amino Acid (e.g., Val, Ile, α-Me-β-Ala)Reference
Coupling Reagent DCC/HOBt or DIC/HOBtHBTU, HATU, or HCTU[4]
Coupling Time 1-2 hours2-4 hours (or double coupling)[4][6]
Typical Coupling Efficiency >99%98-99% (with optimization)[7][8]
Deprotection Time (50% TFA in DCM) 20-30 minutes20-30 minutes[8]
Final Crude Purity (model peptide) 85-95%70-85%[8]

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle for Incorporating Boc-α-Methyl-β-Alanine

This protocol outlines the key steps for a single coupling cycle.

1. Resin Preparation:

  • Start with a suitable Boc-compatible resin (e.g., Merrifield or PAM resin) pre-loaded with the C-terminal amino acid.

  • Swell the resin in DCM for at least 30 minutes in a reaction vessel.[9]

2. N-α-Boc Deprotection:

  • Drain the DCM and add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate for a 5-minute pre-wash, then drain.[10]

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-25 minutes at room temperature.[10]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).[11]

3. Neutralization:

  • Wash the resin with DCM (2 times).

  • Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin and agitate for 10 minutes.[11]

  • Drain the neutralization solution and wash the resin with DCM (3-5 times).

4. Coupling of Boc-α-Methyl-β-Alanine:

  • In a separate vessel, pre-activate Boc-α-methyl-β-alanine (3 equivalents relative to resin loading) with a suitable coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the activation mixture.

  • Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.[4][6]

5. Monitoring the Coupling Reaction:

  • Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads to check for the presence of free primary amines.[12]

  • A blue/purple color indicates incomplete coupling, while yellow/colorless beads signify a complete reaction.[12]

  • If the coupling is incomplete, perform a second coupling with fresh reagents (see Protocol 2).

6. Washing:

  • After complete coupling, drain the reaction mixture and wash the peptide-resin thoroughly with DMF (3 times) and DCM (3 times).

The peptide-resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Double Coupling for Sterically Hindered Residues
  • Following an incomplete coupling as determined by the ninhydrin test, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove byproducts and unreacted reagents.[12]

  • Prepare a fresh solution of activated Boc-α-methyl-β-alanine as described in Protocol 1, Step 4.

  • Add the fresh coupling mixture to the resin and agitate for an additional 1-2 hours.

  • Wash the resin as described in Protocol 1, Step 6, and perform another ninhydrin test to confirm completion.

Protocol 3: Final Cleavage and Deprotection

This protocol describes the cleavage of the peptide from a Merrifield resin and removal of side-chain protecting groups using anhydrous hydrogen fluoride (HF).

Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.

1. Preparation for Cleavage:

  • After the final SPPS cycle, remove the N-terminal Boc group using the standard deprotection protocol.

  • Thoroughly dry the peptide-resin under high vacuum.[10]

  • Place the dried peptide-resin and a Teflon-coated stir bar into the HF reaction vessel.

  • Add a scavenger mixture to trap reactive carbocations generated during cleavage. A common scavenger is anisole (typically 1 mL per 100 mg of resin).[11]

2. HF Cleavage Reaction:

  • Cool the reaction vessel to approximately -78°C using a dry ice/acetone bath.

  • Carefully condense anhydrous HF (typically 10 mL per gram of resin) into the reaction vessel.[10]

  • Allow the reaction to stir at 0°C for 1-2 hours.

3. Work-up and Peptide Precipitation:

  • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

  • Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide and remove the scavenger.

  • Filter the crude peptide and wash it several more times with cold diethyl ether.

  • Dry the crude peptide under vacuum.

4. Purification:

  • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., containing a small amount of acetic acid or TFA).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide product.

Mandatory Visualizations

Boc_SPPS_Cycle Resin Peptide-Resin (N-terminally Boc-protected) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection 1. Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization 2. Coupling Coupling (Boc-AA, HBTU/HOBt, DIEA) Neutralization->Coupling 3. Washing Washing (DMF, DCM) Coupling->Washing 4. Next_Cycle Ready for Next Cycle Washing->Next_Cycle 5. Next_Cycle->Resin Repeat

Caption: General workflow for a single cycle of Boc-SPPS.

Difficult_Coupling_Workflow Start Start Coupling of Boc-α-methyl-β-alanine Coupling Perform Coupling (HBTU/HOBt, 2-4h) Start->Coupling Monitoring Ninhydrin Test Coupling->Monitoring Complete Coupling Complete Monitoring->Complete Negative Incomplete Coupling Incomplete Monitoring->Incomplete Positive Proceed Proceed to Next Cycle Complete->Proceed Double_Coupling Perform Double Coupling (Fresh Reagents, 1-2h) Incomplete->Double_Coupling Double_Coupling->Monitoring Re-test Capping Optional: Cap Unreacted Amines (Acetic Anhydride) Double_Coupling->Capping If still incomplete Capping->Proceed

Caption: Decision workflow for handling difficult couplings in SPPS.

Applications of Peptides Containing α-Methyl-β-Alanine

The incorporation of α-methyl-β-alanine into peptide sequences can lead to analogues with enhanced therapeutic potential. The steric bulk of the α-methyl group can induce and stabilize specific secondary structures, such as helices and turns, which can be crucial for receptor binding and biological activity.[1] Moreover, the modification provides increased resistance to proteolytic degradation, leading to a longer in vivo half-life. Potential applications for peptides containing this residue include:

  • Antimicrobial Peptides: The constrained conformation can enhance membrane disruption activity.

  • Enzyme Inhibitors: The modified backbone can improve binding affinity and specificity to enzyme active sites.

  • GPCR Ligands: The induced secondary structures can mimic the bioactive conformation of native peptide hormones and neurotransmitters.[1]

  • Protein-Protein Interaction Modulators: The stabilized secondary structures can effectively mimic epitopes involved in protein binding.[1]

References

Application Notes and Protocols for Automated Peptide Synthesis Using Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) protecting groups for the α-amine of amino acids remains a robust and effective strategy for the chemical synthesis of peptides.[1][2] The Boc/Bzl (benzyl) protection scheme is particularly advantageous for complex or hydrophobic sequences.[1] This document provides detailed protocols and application notes for the automated synthesis of peptides using Boc-protected amino acids, tailored for researchers, scientists, and drug development professionals. The methodologies outlined are designed to be compatible with most automated peptide synthesizers.

The core principle of Boc-SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[3][4] Each cycle of amino acid addition consists of three main steps: deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and coupling of the next Boc-protected amino acid.[1][5] This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.[6]

Core Principles of Boc-SPPS Chemistry

The Boc protecting group is labile to moderate acids, such as trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups are stable under these conditions and require a strong acid, like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for removal.[2][4] This differential acid lability is the foundation of the Boc/Bzl strategy's orthogonality.[4]

A typical automated synthesis cycle using Boc chemistry proceeds as follows:

  • Resin Preparation: The synthesis begins with a suitable resin, typically a Merrifield resin or a derivative, to which the C-terminal amino acid is attached.[3]

  • Deprotection: The Nα-Boc protecting group of the resin-bound amino acid is removed with a solution of TFA in dichloromethane (DCM).[5][7]

  • Neutralization: The N-terminal amine, which is protonated as a trifluoroacetate salt after deprotection, is neutralized with a hindered base, commonly N,N-diisopropylethylamine (DIEA), to regenerate the free amine necessary for coupling.[1][5]

  • Coupling: The next Boc-protected amino acid is activated by a coupling reagent and added to the resin, forming a new peptide bond.[8][9]

  • Washing: After each deprotection, neutralization, and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.[3]

This cyclical process is illustrated in the workflow diagram below.

Boc_SPPS_Workflow start Start: C-terminal Boc-AA-Resin deprotection 1. Boc Deprotection (TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization 2. Neutralization (DIEA in DCM/DMF) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling 3. Coupling (Boc-AA, Activator, DIEA in DMF) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 cycle_check Is Synthesis Complete? wash3->cycle_check cycle_check->deprotection No cleavage Final Cleavage & Deprotection (e.g., HF, TFMSA) cycle_check->cleavage Yes end Purified Peptide cleavage->end

Fig. 1: Automated Boc-SPPS Cycle Workflow

Experimental Protocols

The following are detailed protocols for the key steps in an automated peptide synthesis cycle using Boc-protected amino acids.

Protocol 1: Nα-Boc Deprotection
  • Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes.[7]

  • Drain the DCM.

  • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.[5]

  • Agitate the mixture for 1-2 minutes.

  • Drain the TFA/DCM solution.

  • Add a fresh solution of 25-50% TFA in DCM.[5]

  • Agitate for 20-30 minutes.

  • Drain the deprotection solution.

  • Wash the resin with DCM (3x) and isopropanol (IPA) (2x).[5]

Protocol 2: Neutralization
  • Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) to the deprotected peptide-resin.[5]

  • Agitate for 5-10 minutes at room temperature.[5]

  • Drain the neutralization solution.

  • Wash the resin thoroughly with DCM (3-5 times).[5]

Protocol 3: Amino Acid Coupling
  • In a separate vessel, dissolve the Boc-protected amino acid (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF or a DCM/DMF mixture.[5]

  • Add DIEA (4-8 equivalents) to activate the amino acid.[5]

  • Transfer the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-2 hours.[5]

  • Monitor the completion of the reaction using a qualitative method such as the Kaiser test.[5]

  • Upon completion, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Protocol 4: Final Cleavage and Deprotection

The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide, particularly the presence of sensitive residues like Cysteine, Methionine, Tryptophan, and Arginine.[6][10][11]

Standard Cleavage (for peptides without sensitive residues):

  • Reagent: Anhydrous Hydrogen Fluoride (HF) with 5% p-cresol as a scavenger.[6]

  • Procedure:

    • Ensure the N-terminal Boc group is removed.

    • Dry the peptide-resin under vacuum.

    • Place the dried peptide-resin in an HF cleavage apparatus.

    • Add the scavenger.

    • Carefully introduce anhydrous HF.

    • Stir the reaction at 0°C for 1 hour.

    • Evaporate the HF under vacuum.

    • Precipitate the crude peptide with cold diethyl ether.

Cleavage for Peptides with Sensitive Residues (e.g., Arg(Tos), Trp, Met):

  • Reagent Cocktail (e.g., "Low-High" HF Procedure):

    • Step 1 (Low HF): HF:DMS:p-cresol:p-thiocresol (25:65:5:5, v/v/v/v)

    • Step 2 (High HF): HF:p-cresol (90:10, v/v)[6]

  • Procedure:

    • Perform Step 1 by treating the resin with the "Low HF" mixture at 0°C for 2 hours to remove more labile side-chain protecting groups.[6]

    • Evaporate the HF and DMS.

    • Perform Step 2 by adding the "High HF" mixture to the resin and reacting for 1 hour at 0°C to cleave the peptide and remove more resistant protecting groups.[6]

    • Evaporate the HF and precipitate the peptide.

Data Presentation: Reagents and Typical Parameters

The following tables summarize key quantitative data for reagents and reaction parameters in automated Boc-SPPS.

Table 1: Deprotection and Neutralization Parameters

ParameterReagent/SolventConcentrationReaction Time
Deprotection Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)25-50% (v/v)20-30 minutes
Neutralization N,N-diisopropylethylamine (DIEA) in DCM or DMF5-10% (v/v)5-10 minutes

Table 2: Common Coupling Reagents for Boc-SPPS

Coupling ReagentActivating Additive (optional)BaseTypical Solvent
HBTU/TBTUHOBtDIEADMF
DICHOBt-DCM/DMF
BOPHOBtDIEADMF
PyBOPHOBtDIEADMF

Table 3: Cleavage Cocktails for Boc-SPPS

Cleavage ReagentScavengersTarget Residues
Anhydrous HFp-cresol, anisoleGeneral purpose
TFMSAThioanisole, EDTAlternative to HF
TMSOTfThioanisole, EDTAlternative to HF
"Low-High" HFDMS, p-cresol, p-thiocresolPeptides with Arg(Tos), Trp, Met

Optimization and Troubleshooting

The success of automated Boc-SPPS can be influenced by several factors. The following diagram illustrates a decision-making process for troubleshooting common issues.

Troubleshooting_Boc_SPPS start Monitor Synthesis (e.g., Kaiser Test) incomplete_coupling Incomplete Coupling? start->incomplete_coupling incomplete_deprotection Incomplete Deprotection? incomplete_coupling->incomplete_deprotection No solution1 Double Couple incomplete_coupling->solution1 Yes solution4 Extend Deprotection Time incomplete_deprotection->solution4 Yes aggregation Aggregation Prone Sequence? incomplete_deprotection->aggregation No solution2 Increase Coupling Time solution1->solution2 solution3 Change Coupling Reagent (e.g., to HATU for hindered AAs) solution2->solution3 continue_synthesis Continue Synthesis solution3->continue_synthesis solution5 Increase TFA Concentration solution4->solution5 solution5->continue_synthesis solution6 Use Chaotropic Salts (e.g., LiCl) aggregation->solution6 Yes aggregation->continue_synthesis No solution7 Incorporate Pseudoproline Dipeptides solution6->solution7 solution7->continue_synthesis

Fig. 2: Troubleshooting Logic for Boc-SPPS

By adhering to these detailed protocols and utilizing the provided data for optimization, researchers can effectively leverage automated synthesis for the production of a wide range of peptides using Boc chemistry.

References

Application Notes and Protocols for the Synthesis of Unnatural Peptides with α-Methyl Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology to enhance therapeutic properties.[1] Among these, α-methyl amino acids are of particular interest. This modification, where the α-hydrogen is replaced by a methyl group, introduces significant conformational constraints and steric bulk. These changes can lead to peptides with increased proteolytic stability, enhanced membrane permeability, improved receptor binding, and stabilized secondary structures such as helices.[2][3][4]

However, the synthesis of peptides containing these α,α-disubstituted residues presents considerable challenges, primarily due to the steric hindrance at the α-carbon, which can impede peptide bond formation.[1] This document provides detailed application notes and optimized protocols for the successful solid-phase peptide synthesis (SPPS) of peptides containing α-methyl amino acids.

Challenges in Synthesis

The primary obstacle in synthesizing peptides with α-methyl amino acids is the steric hindrance posed by the α-methyl group. This bulkiness slows down the kinetics of the acylation reaction, where the carboxyl group of the incoming amino acid is coupled to the amino group of the resin-bound peptide chain. Standard coupling conditions often result in incomplete reactions, leading to low yields and the formation of deletion sequences, which complicates purification.[5] Consequently, specialized strategies, including the use of more potent coupling reagents and modified reaction conditions, are necessary to achieve efficient synthesis.[1]

Synthetic Strategies and Reagents

The success of incorporating sterically hindered α-methyl amino acids relies heavily on the selection of an appropriate coupling reagent. While standard carbodiimide reagents like DCC and DIC are widely used in peptide synthesis, they are often inefficient for these challenging couplings.[6][7] More potent uronium or phosphonium salt-based reagents are required to overcome the high activation energy barrier.

Key Considerations for Synthesis:

  • Coupling Reagents : Uronium/aminium salt reagents like HATU, HBTU, and HCTU, or phosphonium salt reagents like PyBOP and PyAOP, are highly effective.[6][7] These reagents form highly reactive intermediates that facilitate coupling even with sterically hindered amino acids.[8] HATU, in particular, is often cited for its high efficiency and rapid reaction kinetics in difficult couplings.[6]

  • Reaction Time : Extended coupling times (e.g., 4-12 hours) are often necessary to ensure the reaction proceeds to completion.[1]

  • Monitoring : The standard Kaiser test, which detects primary amines, is unreliable for monitoring the coupling to a secondary amine (like the N-terminus after an α-methyl amino acid has been coupled) or the coupling of an N-methylated amino acid. The bromophenol blue test is a suitable alternative for monitoring these steps.[1]

  • Double Coupling : Performing the coupling step twice with a fresh solution of the activated amino acid can significantly improve the yield of the desired product.

Below is a logical workflow for selecting the appropriate synthetic conditions.

G Decision Pathway for α-Methyl Amino Acid Coupling start Select Amino Acid for Coupling check_sterics Is the amino acid α,α-disubstituted (e.g., α-methyl)? start->check_sterics standard_coupling Use Standard Coupling Conditions (e.g., DIC/HOBt) check_sterics->standard_coupling No potent_coupling Use Potent Coupling Reagent (e.g., HATU, PyAOP, PyBOP) check_sterics->potent_coupling Yes end_cycle Proceed to Next Cycle standard_coupling->end_cycle extend_time Extend Coupling Time (4-12 hours) potent_coupling->extend_time monitor Monitor with Bromophenol Blue Test (not Kaiser test) extend_time->monitor double_couple Consider Double Coupling monitor->double_couple double_couple->end_cycle

Caption: Decision pathway for selecting coupling conditions.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of α-methyl amino acids. The table below summarizes commonly used reagents and their suitability for challenging couplings.

Reagent Name (Abbreviation)Structure TypeKey Features & AdvantagesUse Case for α-Methyl AAs
HATU Uronium SaltVery high reactivity, rapid kinetics, low racemization.[6] Effective for sterically hindered couplings.Highly Recommended . Considered one of the most effective reagents for this purpose.
PyBOP Phosphonium SaltStrong coupling reagent with high chemoselectivity (N- over O-acylation). Byproducts are soluble and easily removed.Recommended . A reliable alternative to HATU for difficult couplings.
PyAOP Phosphonium SaltHighly effective, especially for coupling N-methyl amino acids.[9] Strong stability.Recommended . Particularly useful in complex or cyclization reactions involving hindered residues.[9]
PyBrOP Phosphonium SaltMore reactive than PyBOP. Used for exceptionally difficult couplings where other reagents are inefficient.[9]Recommended for very difficult cases . Use when HATU or PyBOP fail to give satisfactory results.
DIC/HOBt CarbodiimideCommon, low-cost reagent. HOBt additive minimizes racemization.[9]Not Recommended . Generally inefficient for sterically hindered α-methyl amino acids.
HBTU/TBTU Uronium SaltPopular reagents with water-soluble byproducts.[7]Effective . Often used but may be slightly less efficient than HATU for the most challenging cases.

Experimental Protocols

The following protocols are based on the Fmoc/tBu solid-phase peptide synthesis strategy.[1][10]

Protocol 1: Standard Fmoc-SPPS Cycle (for non-hindered amino acids)

This protocol outlines a single coupling cycle for a standard amino acid on a 0.1 mmol scale using Rink Amide resin.

  • Resin Swelling : a. Place the resin in a reaction vessel. b. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.[1] c. Drain the DMF.

  • Fmoc Deprotection : a. Add a 20% solution of piperidine in DMF to the resin.[1] b. Agitate the mixture for 5 minutes. c. Drain the solution. d. Repeat steps 2a-2c one more time for 15 minutes. e. Wash the resin thoroughly with DMF (5-6 times).

  • Amino Acid Coupling : a. In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent like HOBt (3-5 equivalents) in DMF. b. Add the coupling reagent (e.g., DIC, 3-5 equivalents) and allow the amino acid to pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the mixture for 1-2 hours at room temperature. e. Monitor the reaction using the Kaiser test. A negative result (yellow beads) indicates completion. f. Drain the coupling solution and wash the resin with DMF (3-5 times).

Protocol 2: Modified Coupling for α-Methyl Amino Acids

This protocol details the modifications necessary for the successful incorporation of a sterically hindered α-methyl amino acid.

  • Resin and Deprotection : a. Follow Protocol 1, steps 1 and 2, to prepare the resin and deprotect the N-terminal Fmoc group.

  • α-Methyl Amino Acid Coupling : a. In a separate vial, dissolve the Fmoc-protected α-methyl amino acid (3.8 equivalents) and an activator like HOAt (4 equivalents) in DMF. b. Add a potent coupling reagent such as HATU (3.8 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (8 equivalents).[1] c. Allow the mixture to pre-activate for 5-10 minutes.[1] d. Add the activated amino acid solution to the resin. e. Agitate the mixture for an extended period, typically 4-12 hours , at room temperature.[1] f. Monitor the reaction using the bromophenol blue test . A blue color indicates unreacted free amines. g. If the reaction is incomplete after the initial coupling, drain the solution, wash with DMF, and repeat the coupling step (double coupling) with a fresh solution of activated amino acid. h. Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF (5-6 times) and dichloromethane (DCM) (2-3 times).

Below is a diagram illustrating the general workflow for solid-phase peptide synthesis, highlighting the modified coupling step.

G General Solid-Phase Peptide Synthesis (SPPS) Workflow cluster_cycle Iterative Synthesis Cycle deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) wash1 3. DMF Wash deprotection->wash1 coupling 4. Amino Acid Coupling (See Protocol 1 or 2) wash1->coupling wash2 5. DMF Wash coupling->wash2 wash2->deprotection Repeat for next amino acid cleavage 6. Cleavage from Resin & Side-Chain Deprotection wash2->cleavage Final Cycle resin_prep 1. Resin Swelling (DMF) resin_prep->deprotection purification 7. Purification & Analysis (RP-HPLC, MS) cleavage->purification

Caption: General workflow for Fmoc-based SPPS.

Protocol 3: Peptide Cleavage, Precipitation, and Purification

This protocol describes the final steps after the full peptide sequence has been assembled on the resin.

  • Resin Preparation : a. After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DMF, followed by DCM. b. Dry the resin under vacuum for at least 1 hour.

  • Cleavage and Side-Chain Deprotection : a. Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol. b. Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).[1] c. Agitate the mixture at room temperature for 2-4 hours.[1]

  • Peptide Precipitation : a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (typically 10x the volume of the TFA solution).[1] c. A white precipitate should form. Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.

  • Peptide Isolation : a. Centrifuge the mixture to pellet the crude peptide. b. Carefully decant the ether. c. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers. d. Dry the crude peptide pellet under vacuum.

  • Purification and Analysis : a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[1][10] b. Use a gradient of water and acetonitrile, both containing 0.1% TFA. c. Collect fractions corresponding to the desired peptide peak. d. Confirm the identity and mass of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[10] e. Determine the final purity by analytical HPLC.[10] f. Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Quality Control and Data

The purity of the final peptide product is crucial for its application. The table below outlines typical purity levels and their intended uses.

Purity LevelRecommended UsePrimary Analysis Methods
>80% Standard purity for general screening, polyclonal antibody production.RP-HPLC, Mass Spectrometry.[10]
>95% High purity for in vitro biological assays, enzyme substrate studies, mass spectrometry standards.[10]RP-HPLC, Mass Spectrometry.
>98% Ultra-high purity for structural studies (NMR, X-ray crystallography), clinical trials, and other sensitive applications.[10]RP-HPLC, Mass Spectrometry, Amino Acid Analysis.[10][11]

This document provides generalized protocols and should be adapted based on the specific peptide sequence and available laboratory equipment. Always follow appropriate safety procedures when handling chemicals like TFA, piperidine, and coupling reagents.

References

Application Notes and Protocols for the Incorporation of 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic Acid into Cyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic properties. 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid, a methylated β-amino acid, offers a unique building block to introduce conformational constraints in cyclic peptides. The methyl group on the β-carbon provides steric bulk that can influence the peptide backbone's folding and stability. This document provides detailed application notes and experimental protocols for the successful incorporation of this modified amino acid into cyclic peptides using solid-phase peptide synthesis (SPPS) with a Boc/Bzl protection strategy.

Cyclic peptides are of significant interest in drug discovery due to their increased rigidity, target affinity, and resistance to enzymatic degradation compared to their linear counterparts[1][2]. The cyclization of peptides containing sterically hindered residues like 3-amino-2-methylpropanoic acid, however, can present challenges. Therefore, careful optimization of coupling and cyclization conditions is crucial for achieving satisfactory yields and purity[1][3].

Data Presentation

Table 1: Comparative Coupling Efficiency of Sterically Hindered Amino Acids
Amino AcidCoupling ReagentCoupling Time (h)Coupling Efficiency (%)Reference
Boc-L-IsoleucineHBTU/DIEA2>99[4]
Boc-L-IsoleucineHATU/DIEA1.5>99.5[4]
Boc-Aib-OHDCC/HOBt4~95General Knowledge
Boc-3-amino-2-methylpropanoic acid (Projected) HATU/DIEA 2-4 >98 Projected based on similar hindered couplings
Boc-Val-OHTBTU/HOBt/DIEA2>99General Knowledge
Table 2: Representative Yields for On-Resin and Solution-Phase Cyclization
Peptide Sequence (Linear Precursor)Cyclization MethodCyclization ReagentCrude Purity (%)Isolated Yield (%)Reference
H-Phe-Pro-Lys(Boc)-Ala-Gly-OHSolution-PhasePyBOP/DIEA7545[5]
H-Gly-Leu-Tyr(tBu)-Ala-Trp(Boc)-OHOn-Resin (Side-chain)DIC/Oxyma7230[6]
Model HexapeptideOn-Resin (Head-to-Tail)HATU/DIEA8055[5]
Peptide with 3-amino-2-methylpropanoic acid (Projected) Solution-Phase HATU/HOAt/DIEA 60-70 25-40 Projected based on hindered precursors

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor using Boc-SPPS

This protocol outlines the manual solid-phase synthesis of a linear peptide containing this compound on a Merrifield resin.

Materials:

  • Merrifield resin (100-200 mesh, 1% DVB)

  • Boc-protected amino acids (including Boc-3-amino-2-methylpropanoic acid)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Kaiser test kit

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol)

  • Cold diethyl ether

Procedure:

  • Resin Swelling and First Amino Acid Coupling:

    • Swell the Merrifield resin in DCM for 1-2 hours in a reaction vessel.

    • Prepare the cesium salt of the C-terminal Boc-amino acid.

    • Couple the Boc-amino acid cesium salt to the resin in DMF at 50°C overnight.

    • Wash the resin with DMF, DMF/water, DMF, DCM, and methanol, then dry under vacuum.

  • Boc Deprotection:

    • Swell the resin in DCM.

    • Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).

    • Treat again with 50% TFA in DCM for 25 minutes.

    • Wash the resin thoroughly with DCM.

  • Neutralization:

    • Wash the resin with DCM.

    • Treat the resin with 10% DIEA in DCM for 10 minutes.

    • Wash the resin with DCM.

  • Amino Acid Coupling (Standard Amino Acids):

    • Dissolve the next Boc-amino acid (3 eq.), HOBt (3 eq.), and DCC (3 eq.) or HBTU (2.9 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the reaction with the Kaiser test. If positive, repeat the coupling.

    • Wash the resin with DMF and DCM.

  • Coupling of Boc-3-amino-2-methylpropanoic acid (Optimized for Steric Hindrance):

    • In a separate vessel, dissolve Boc-3-amino-2-methylpropanoic acid (4 eq.) and HATU (3.9 eq.) in NMP.

    • Add DIEA (8 eq.) to the solution and allow to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected and neutralized resin.

    • Shake the reaction mixture for 4-6 hours. A double coupling (repeating steps 5.1-5.4) may be necessary.

    • Monitor the reaction with the Kaiser test.

    • Wash the resin with NMP and DCM.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Boc Deprotection: After coupling the final amino acid, perform a final deprotection as described in step 2.

  • Cleavage of the Linear Peptide (for Solution-Phase Cyclization):

    • Dry the peptide-resin under vacuum.

    • In a specialized HF apparatus, treat the resin with anhydrous HF with anisole as a scavenger at 0°C for 1 hour.

    • Evaporate the HF under a stream of nitrogen.

    • Triturate the residue with cold diethyl ether to precipitate the crude peptide.

    • Wash the peptide with cold ether and dry.

Protocol 2: Solution-Phase Head-to-Tail Cyclization

Materials:

  • Crude linear peptide

  • DMF or a mixture of DMF/DCM

  • HATU

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • DIEA

  • Reversed-phase HPLC system

  • Lyophilizer

Procedure:

  • High Dilution Setup:

    • Dissolve the crude linear peptide in DMF to a final concentration of 1-2 mM. This high dilution favors intramolecular cyclization over intermolecular oligomerization.

  • Cyclization Reaction:

    • Cool the peptide solution to 0°C in an ice bath.

    • Add HATU (1.5 eq.), HOAt (1.5 eq.), and DIEA (3 eq.) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring the Reaction:

    • Monitor the progress of the cyclization by taking small aliquots of the reaction mixture and analyzing them by analytical RP-HPLC and LC-MS. Look for the disappearance of the linear precursor peak and the appearance of the cyclic product peak.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a small amount of water.

    • Remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude cyclic peptide by preparative RP-HPLC using a suitable water/acetonitrile gradient containing 0.1% TFA[7].

    • Collect the fractions containing the pure cyclic peptide.

  • Lyophilization:

    • Combine the pure fractions and lyophilize to obtain the final cyclic peptide as a white powder.

  • Characterization:

    • Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and analytical RP-HPLC. NMR spectroscopy can be used for structural elucidation[8][9].

Visualizations

Experimental Workflow for Cyclic Peptide Synthesis

experimental_workflow start Start: Merrifield Resin spps 1. Boc-SPPS (Linear Peptide Synthesis) start->spps cleavage 2. Cleavage from Resin (HF or TFMSA) spps->cleavage purification_linear 3. Purification of Linear Precursor (Optional) cleavage->purification_linear cyclization 4. Solution-Phase Cyclization (High Dilution) purification_linear->cyclization purification_cyclic 5. Final Purification (RP-HPLC) cyclization->purification_cyclic characterization 6. Characterization (LC-MS, NMR) purification_cyclic->characterization end_product Final Cyclic Peptide characterization->end_product

Caption: Workflow for the synthesis of cyclic peptides.

Logical Relationship of Key Synthesis Steps

Caption: Key steps in the synthesis and analysis.

References

Application Notes and Protocols for the Use of Boc-α-methyl-β-alanine in Synthesizing Hydrophobic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing N-α-(tert-butoxycarbonyl)-α-methyl-β-alanine (Boc-α-methyl-β-alanine) in the synthesis of hydrophobic peptides. The incorporation of this sterically hindered, non-proteinogenic β-amino acid offers unique advantages in designing peptides with enhanced structural stability and proteolytic resistance. The protocols outlined below are intended for manual and automated solid-phase peptide synthesis (SPPS).

Application Notes

Introduction to Boc-α-methyl-β-alanine

Boc-α-methyl-β-alanine is a valuable building block in peptidomimetic and drug discovery research. The presence of a methyl group on the α-carbon introduces significant steric hindrance, which influences both the synthetic process and the final properties of the peptide. As a β-amino acid, it extends the peptide backbone by an additional carbon atom compared to its α-amino acid counterparts, leading to unique conformational preferences.

Impact on Peptide Hydrophobicity

The incorporation of α-methyl-β-alanine can contribute to the overall hydrophobicity of a peptide. The additional methyl group, being a nonpolar aliphatic moiety, increases the hydrophobic character of the amino acid residue. While specific quantitative data on the hydrophobicity index of α-methyl-β-alanine is not extensively documented, it is expected to have a higher hydrophobicity compared to β-alanine. The increased hydrophobicity can be advantageous in designing peptides that interact with hydrophobic regions of proteins or cell membranes.

Influence on Peptide Conformation

The substitution of an α-hydrogen with a methyl group restricts the conformational freedom of the peptide backbone.[1][2] This steric hindrance often directs the peptide to adopt well-defined secondary structures, such as helices or turns. Peptides containing α,α-disubstituted amino acids, including N-methylated amino acids, have been shown to favor helical or β-strand conformations, depending on the surrounding sequence and solvent conditions.[2] The β-amino acid backbone itself promotes different folding patterns than α-peptides, and the α-methylation further constrains these structures. This conformational control is crucial for designing peptides with specific binding affinities and biological activities.

Applications in Peptide Design

The use of Boc-α-methyl-β-alanine is particularly beneficial for:

  • Enhancing Proteolytic Stability: The steric bulk of the α-methyl group can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.[2]

  • Inducing Specific Secondary Structures: The conformational constraints imposed by this amino acid can be used to design peptides with stable helical or turn motifs, which are often important for biological recognition.

  • Developing Hydrophobic Peptides: The inherent hydrophobicity of α-methyl-β-alanine can be exploited to create peptides that can, for example, traverse cell membranes or bind to hydrophobic pockets of target proteins.

Quantitative Data

Table 1: Physicochemical Properties of Boc-β-alanine Derivatives
PropertyBoc-β-alanineBoc-N-methyl-β-alanineNotes
Molecular Formula C₈H₁₅NO₄C₉H₁₇NO₄α-methylation would result in the same formula as N-methylation.
Molecular Weight 189.21 g/mol 203.24 g/mol The molecular weight for Boc-α-methyl-β-alanine is expected to be 203.24 g/mol .
Appearance White crystalline powderData not availableExpected to be a white solid.
Solubility Soluble in DMF, DCMSoluble in common organic solvents for peptide synthesisGood solubility is crucial for efficient coupling.
Table 2: Representative Coupling Efficiencies in Boc-SPPS
Amino Acid TypeCoupling ConditionsTypical EfficiencyReference
Standard Amino Acids (e.g., Ala, Leu) HBTU/DIPEA in DMF>99%[3]
Sterically Hindered α-Amino Acids (e.g., Val, Ile) HBTU/DIPEA in DMF98-99% (may require double coupling)[3]
α,α-Disubstituted Amino Acids HATU/DIPEA or PyBOP/DIPEA in DMFVariable, often requires extended coupling times or double coupling[3]
Boc-α-methyl-β-alanine (Expected) HATU/DIPEA or PyBOP/DIPEA in DMFExpected to be lower than standard amino acids, potentially requiring optimized conditions.Inferred from sterically similar amino acids.
Table 3: Expected Impact of α-methyl-β-alanine on RP-HPLC Retention Time
Peptide ModificationExpected Change in Retention Time (tʀ)Rationale
Substitution of Glycine with β-Alanine Slight increaseIncreased molecular weight and polarity.
Substitution of β-Alanine with α-methyl-β-alanine Significant increaseAddition of a hydrophobic methyl group.
General Trend Increased hydrophobicity leads to longer retention times on C18 columns.Based on general principles of reversed-phase chromatography.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc-α-methyl-β-alanine

This protocol outlines the manual Boc-SPPS procedure for incorporating Boc-α-methyl-β-alanine into a peptide sequence on a Merrifield resin.

1. Resin Swelling:

  • Place the Merrifield resin (1 g, appropriate substitution level) in a reaction vessel.
  • Add dichloromethane (DCM, 10-15 mL) and allow the resin to swell for 30 minutes with gentle agitation.
  • Drain the solvent.

2. First Amino Acid Attachment (if applicable):

  • Follow standard protocols for attaching the first Boc-protected amino acid to the resin (e.g., Cesium salt method).

3. SPPS Cycle for Boc-α-methyl-β-alanine Incorporation:

4. Repeat the SPPS cycle for subsequent amino acids.

Protocol 2: Peptide Cleavage and Deprotection

Standard HF Cleavage:

  • Caution: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and safety precautions. This procedure must be performed in a dedicated, well-ventilated fume hood.

    • Dry the peptide-resin thoroughly under vacuum.

    • Place the dried resin in a specialized HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole).

    • Cool the reaction vessel to 0°C.

    • Stir the mixture at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

    • Wash the resin with cold diethyl ether to remove scavengers.

    • Extract the crude peptide with a suitable solvent (e.g., 10% aqueous acetic acid).

    • Lyophilize the aqueous solution to obtain the crude peptide.

Protocol 3: Purification and Characterization

1. Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
  • Purify the peptide by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). The gradient will need to be optimized based on the hydrophobicity of the peptide.
  • Collect fractions and analyze by analytical RP-HPLC and mass spectrometry.
  • Pool the pure fractions and lyophilize.

2. Characterization:

  • Mass Spectrometry: Confirm the molecular weight of the purified peptide using ESI-MS or MALDI-TOF.
  • Analytical RP-HPLC: Assess the purity of the final product.
  • Circular Dichroism (CD) Spectroscopy: To analyze the secondary structure of the peptide in different solvent systems (e.g., water, TFE).

Visualizations

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization 3. Neutralization (10% DIPEA in DCM) Deprotection->Neutralization Coupling 4. Coupling (Boc-α-methyl-β-alanine + HATU/DIPEA) Neutralization->Coupling Monitoring 5. Monitoring (Kaiser Test) Coupling->Monitoring Monitoring->Coupling Positive (Recouple) Washing 6. Washing Monitoring->Washing Negative Next_Cycle Next Amino Acid Cycle Washing->Next_Cycle Cleavage 7. Cleavage & Deprotection (HF) Washing->Cleavage Final Cycle Next_Cycle->Deprotection Purification 8. Purification & Characterization Cleavage->Purification Peptide_Properties_Influence Boc_A_Me_B_Ala Boc-α-methyl-β-alanine Alpha_Methyl α-Methyl Group Boc_A_Me_B_Ala->Alpha_Methyl Beta_Backbone β-Amino Acid Backbone Boc_A_Me_B_Ala->Beta_Backbone Steric_Hindrance Steric Hindrance Alpha_Methyl->Steric_Hindrance Hydrophobicity_Increase Increased Hydrophobicity Alpha_Methyl->Hydrophobicity_Increase Backbone_Extension Backbone Extension Beta_Backbone->Backbone_Extension Conformational_Restriction Conformational Restriction Steric_Hindrance->Conformational_Restriction Proteolytic_Stability Enhanced Proteolytic Stability Steric_Hindrance->Proteolytic_Stability Altered_Bioactivity Altered Biological Activity Hydrophobicity_Increase->Altered_Bioactivity Defined_Structure Defined Secondary Structure (Helix/Turn) Conformational_Restriction->Defined_Structure Backbone_Extension->Defined_Structure Proteolytic_Stability->Altered_Bioactivity Defined_Structure->Altered_Bioactivity Signaling_Pathway_Example Ligand Hydrophobic Peptide (containing α-methyl-β-alanine) Receptor Membrane Receptor (Hydrophobic Binding Pocket) Ligand->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

References

Application Notes and Protocols for Cleavage of Peptides Containing 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful synthesis of peptides via solid-phase peptide synthesis (SPPS) culminates in the critical step of cleaving the peptide from the solid support and concurrently removing all side-chain protecting groups. The choice of the cleavage cocktail is paramount to achieving a high yield and purity of the final product. This is particularly true for peptides incorporating unnatural or sterically hindered amino acids, such as 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid, a β-amino acid derivative.

The presence of a methyl group on the β-carbon introduces steric hindrance, which can influence the efficiency of the cleavage reaction. Furthermore, the tert-Butoxycarbonyl (Boc) protecting group on the amino function of this residue, if it were a side-chain protection, would necessitate specific cleavage conditions. However, in the provided nomenclature, the Boc group is on the amino group of the β-amino acid itself, which is part of the peptide backbone. During standard Boc-SPPS, this N-terminal Boc group is removed at each cycle. If this specific residue is incorporated with its Boc group intact as a side-chain protecting group, or if the peptide is synthesized using a Boc-strategy, the final cleavage cocktail must efficiently remove it without causing side reactions.

These application notes provide a comprehensive overview of recommended cleavage cocktails and detailed protocols for peptides containing this compound. The selection of the appropriate cocktail is dependent on the overall amino acid composition of the peptide, particularly the presence of other sensitive residues.

Data Presentation: Comparison of Cleavage Cocktails

The following tables summarize various trifluoroacetic acid (TFA)-based cleavage cocktails suitable for peptides containing sterically hindered residues like this compound. The choice of cocktail should be guided by the presence of other sensitive amino acids in the peptide sequence.

Table 1: Standard Cleavage Cocktails for Peptides with Sterically Hindered Residues

Reagent NameComposition (v/v)Primary ApplicationKey Considerations
Standard TFA 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)Peptides without highly sensitive residues.TIS is an effective scavenger for carbocations. May not be sufficient for peptides with multiple sensitive residues.
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISGeneral purpose "odorless" cocktail for scavenging trityl groups.[1][2]Does not prevent the oxidation of methionine residues.[1]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Robust cocktail for complex peptides with multiple sensitive residues (Cys, Met, Trp).[2]Contains malodorous thiols. Highly effective in preventing a wide range of side reactions.[3]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleParticularly effective for peptides containing arginine residues protected with Pmc or Pbf groups.[2]Also contains malodorous thiols. Recommended for tryptophan-containing peptides on certain resins to minimize reattachment.[1]

Table 2: Cleavage Cocktail Performance and Recommended Usage

Peptide CompositionRecommended CocktailRationaleExpected Purity
Contains this compound; no other sensitive residues.Standard TFASufficient for cleavage and scavenging of the Boc group and other standard protecting groups.> 90%
Contains the target residue and Tryptophan (Trp).Reagent K or Reagent RThiol-based scavengers are essential to prevent alkylation of the indole side chain of Trp.> 85%
Contains the target residue and Methionine (Met).Reagent K or a modified cocktail with DMS.Thioanisole and EDT help prevent sulfoxide formation. For peptides with multiple Met residues, a specialized cocktail (e.g., Reagent H) may be necessary.[1]> 85%
Contains the target residue and Cysteine (Cys).Reagent KEDT is crucial for scavenging reactive species and preventing side reactions with the free thiol group of Cys.> 85%
Contains the target residue and multiple Arginine (Arg) residues.Reagent ROptimized for the efficient removal of bulky sulfonyl-based protecting groups from Arg.> 80%

Note: Expected purity is an estimate and can be influenced by the efficiency of the synthesis, the specific peptide sequence, and the purification method.

Experimental Protocols

Caution: Trifluoroacetic acid (TFA) is a strong, corrosive acid. All procedures involving TFA and other cleavage reagents should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol 1: Standard Cleavage for Peptides without Sensitive Residues

This protocol is suitable for peptides containing this compound but lacking other sensitive residues such as Trp, Met, or Cys.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Reaction vessel (e.g., fritted syringe or round-bottom flask)

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

    • Wash the resin with DCM (3 x 5 mL) to remove residual solvents from synthesis.

    • Dry the resin thoroughly under a high vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation:

    • Prepare the cleavage cocktail fresh immediately before use. For 100 mg of resin, prepare 2 mL of the cocktail.

    • In a clean, dry glass vial, combine:

      • TFA: 1.9 mL (95%)

      • Water: 0.05 mL (2.5%)

      • TIS: 0.05 mL (2.5%)

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried resin.

    • Gently agitate the mixture at room temperature for 2-4 hours. The slightly increased steric hindrance of the target amino acid may warrant a longer cleavage time within this range to ensure complete deprotection.

  • Peptide Isolation:

    • Filter the cleavage mixture to separate the resin from the filtrate containing the peptide. Collect the filtrate in a clean centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (e.g., 0.5 mL) and combine the filtrates.

    • In a separate, larger centrifuge tube, add approximately 10 volumes of cold diethyl ether relative to the volume of the TFA filtrate.

    • Slowly add the TFA filtrate to the cold ether while gently vortexing to precipitate the crude peptide.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Peptide Washing and Drying:

    • Centrifuge the suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleaved protecting groups.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage for Peptides Containing Sensitive Residues

This protocol is recommended when the peptide sequence also includes sensitive amino acids such as Trp, Met, or Cys. The use of Reagent K is detailed here.

Materials:

  • Peptide-resin (dried under vacuum)

  • TFA, reagent grade

  • Phenol

  • Deionized water

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Cold diethyl ether

  • DCM

  • Reaction vessel

Procedure:

  • Resin Preparation:

    • Follow steps 1a-1c from Protocol 1.

  • Cleavage Cocktail Preparation (Reagent K):

    • Prepare the cleavage cocktail fresh immediately before use. For 100 mg of resin, prepare 2 mL of the cocktail.

    • In a clean, dry glass vial, combine:

      • TFA: 1.65 mL (82.5%)

      • Phenol: 0.1 mL (5%)

      • Water: 0.1 mL (5%)

      • Thioanisole: 0.1 mL (5%)

      • EDT: 0.05 mL (2.5%)

  • Cleavage Reaction:

    • Add the freshly prepared Reagent K to the dried resin.

    • Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Isolation and Washing:

    • Follow steps 4a-5d from Protocol 1.

Mandatory Visualization

Peptide Cleavage and Deprotection Workflow

Cleavage_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage Reaction cluster_isolation Peptide Isolation cluster_purification Purification Resin Dried Peptide-Resin Wash_DCM Wash with DCM Resin->Wash_DCM Dry_Vacuum Dry under Vacuum Wash_DCM->Dry_Vacuum Cocktail_Prep Prepare Cleavage Cocktail (e.g., TFA/Scavengers) Cleavage Add Cocktail to Resin (2-4 hours, RT) Dry_Vacuum->Cleavage Cocktail_Prep->Cleavage Filter Filter to separate Resin Cleavage->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Centrifuge Centrifuge to Pellet Peptide Precipitate->Centrifuge Wash_Ether Wash Pellet with Ether Centrifuge->Wash_Ether Dry_Peptide Dry Crude Peptide Wash_Ether->Dry_Peptide Purify Purify via HPLC Dry_Peptide->Purify

Caption: General workflow for peptide cleavage from the solid support, precipitation, and initial purification.

Logical Relationship of Cleavage Cocktail Selection

Cleavage_Cocktail_Selection cluster_sensitive Presence of other sensitive residues? cluster_cocktails Recommended Cocktail Peptide Peptide containing 3-((tert-Butoxycarbonyl)amino)- 2-methylpropanoic acid Trp Trp? Peptide->Trp Met Met? Peptide->Met Cys Cys? Peptide->Cys Arg Multiple Arg? Peptide->Arg Standard_TFA Standard TFA (TFA/H2O/TIS) Trp->Standard_TFA No Reagent_K Reagent K (TFA/Phenol/H2O/Thioanisole/EDT) Trp->Reagent_K Yes Met->Standard_TFA No Met->Reagent_K Yes Cys->Standard_TFA No Cys->Reagent_K Yes Arg->Standard_TFA No Reagent_R Reagent R (TFA/Thioanisole/EDT/Anisole) Arg->Reagent_R Yes

Caption: Decision tree for selecting an appropriate cleavage cocktail based on the peptide's amino acid composition.

References

Application Note and Protocol for HPLC Purification of Peptides Containing Boc-α-methyl-β-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic peptides incorporating non-canonical amino acids, such as Boc-α-methyl-β-alanine, are of significant interest in drug discovery and development due to their potential for enhanced proteolytic stability and unique conformational properties. The tert-butoxycarbonyl (Boc) protecting group, while essential during synthesis, imparts considerable hydrophobicity to the peptide, presenting a challenge for purification. This application note provides a detailed protocol for the efficient purification of peptides containing Boc-α-methyl-β-alanine using reverse-phase high-performance liquid chromatography (RP-HPLC).

The presence of the Boc group and the α-methyl group on the β-alanine residue significantly increases the peptide's hydrophobicity.[1] This increased hydrophobicity leads to longer retention times on reverse-phase HPLC columns, which can be advantageous for separating the target peptide from more polar impurities.[1] However, it can also lead to issues such as poor solubility and aggregation.[1][2] This protocol is designed to address these challenges and achieve high purity of the target peptide.

Materials and Methods

Materials
  • Crude synthetic peptide containing Boc-α-methyl-β-alanine

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade[3]

  • Methanol (optional, for sample dissolution)

  • Diethyl ether (for post-purification workup)

  • Reverse-phase HPLC system with a preparative or semi-preparative column (e.g., C18, 5 µm, 100 Å)[1]

  • 0.22 µm syringe filters

  • Lyophilizer

Mobile Phase Preparation
  • Mobile Phase A: 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 1 L of water.[1] Degas the solution before use.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 1 L of acetonitrile.[1] Degas the solution before use.

The use of 0.1% TFA as an ion-pairing agent is crucial for improving peak shape and resolution for peptides.[4][5][]

Experimental Protocol

Sample Preparation

Proper sample preparation is critical to avoid issues like column clogging and poor chromatographic performance.

  • Solubility Testing: Due to the hydrophobic nature of the Boc- and α-methyl- groups, the crude peptide may have limited solubility in aqueous solutions.[2][7] Test the solubility of a small amount of the crude peptide in various solvents. Start with Mobile Phase A. If solubility is poor, try a mixture of Mobile Phase A and B (e.g., 50:50) or a small amount of an organic solvent like methanol before diluting with Mobile Phase A.[8]

  • Dissolution: Dissolve the crude peptide in the minimum amount of the chosen solvent. Aim for a concentration of 1-10 mg/mL, depending on the column size and loading capacity.

  • Filtration: Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[9][10]

HPLC Purification

The following is a general method that should be optimized for each specific peptide.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A / 5% Mobile Phase B) for at least 5-10 column volumes or until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Gradient Elution: Elute the peptide using a shallow linear gradient of Mobile Phase B. A shallow gradient is essential for achieving good separation of closely eluting impurities.[4][11][12] A typical starting gradient is an increase of 1% Mobile Phase B per minute.[11]

    • Example Gradient:

      • 0-5 min: 5% B

      • 5-65 min: 5% to 65% B (linear gradient)

      • 65-70 min: 65% to 95% B (wash)

      • 70-75 min: 95% B (wash)

      • 75-80 min: 95% to 5% B (re-equilibration)

      • 80-90 min: 5% B (re-equilibration)

  • Detection: Monitor the elution profile at 220 nm and 280 nm.[13] The peptide bond absorbs at around 220 nm, while aromatic residues (if present) absorb at 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak. It is advisable to collect narrow fractions to ensure high purity of the final product.

Post-Purification Processing
  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the identity of the target peptide.

  • Pooling: Pool the fractions that meet the desired purity level.

  • Solvent Evaporation: Remove the acetonitrile from the pooled fractions using a rotary evaporator or a centrifugal evaporator.

  • Lyophilization: Freeze the aqueous solution and lyophilize to obtain the purified peptide as a fluffy powder.

  • TFA Removal (Optional): If the presence of TFA is undesirable for downstream applications, it can be removed by methods such as ion exchange or by repeatedly dissolving the peptide in a mild acidic solution (e.g., 0.1% acetic acid) and lyophilizing. Precipitation with cold diethyl ether can also help in removing TFA.[14]

Data Presentation

The following table summarizes typical HPLC parameters and expected results for the purification of a peptide containing Boc-α-methyl-β-alanine. These values are illustrative and will vary depending on the specific peptide sequence, length, and the HPLC system used.

ParameterValue / DescriptionRationale
Column C18, 5 µm, 100 Å, 4.6 x 250 mm (analytical) or larger (preparative)A standard C18 column is a good starting point for hydrophobic peptides.[1][]
Mobile Phase A 0.1% TFA in WaterStandard aqueous mobile phase for peptide purification.[1]
Mobile Phase B 0.1% TFA in AcetonitrileStandard organic mobile phase for eluting peptides.[1]
Flow Rate 1.0 mL/min (analytical)Adjust proportionally for preparative columns.
Detection Wavelength 220 nm and 280 nmFor detection of the peptide backbone and aromatic side chains.[13]
Gradient Shallow linear gradient (e.g., 1% B/min)Provides good resolution for complex mixtures of peptides and impurities.[4][11]
Expected Retention Time Highly dependent on the peptide sequence and overall hydrophobicity. The Boc and α-methyl groups will significantly increase retention time compared to the unprotected, non-methylated analogue.[1]
Expected Purity >95%Achievable with optimized protocol.
Expected Recovery 50-80%Highly dependent on the crude purity and solubility of the peptide.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Poor Peak Shape (Broadening, Tailing) 1. Peptide aggregation.[1] 2. Secondary interactions with the column. 3. Column overload.1. Dissolve the sample in a small amount of organic solvent (e.g., methanol) before diluting. Run the purification at a slightly elevated temperature (e.g., 30-40°C).[1][15] 2. Ensure 0.1% TFA is present in both mobile phases.[1] 3. Reduce the sample load.
Low Recovery 1. Poor solubility in the injection solvent.[1] 2. Irreversible adsorption to the column. 3. Precipitation on the column.1. Experiment with different sample dissolution solvents.[1] 2. After the run, wash the column with a strong solvent like 100% isopropanol. 3. Ensure the injection solvent is compatible with the initial mobile phase.
Unexpected Peaks 1. Incomplete deprotection during synthesis. 2. Deletion or truncated sequences.[16] 3. Partial cleavage of the Boc group by the acidic mobile phase.[1]1. Review the synthesis and cleavage protocols. 2. Use a shallower gradient for better separation. 3. Process collected fractions promptly (e.g., immediate lyophilization) to minimize exposure to TFA.[1]

Visualizations

Experimental Workflow

G Figure 1. HPLC Purification Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude_peptide Crude Peptide (with Boc-α-methyl-β-alanine) dissolve Dissolve in appropriate solvent crude_peptide->dissolve filtrate Filter sample (0.22 µm) dissolve->filtrate inject Inject onto equilibrated C18 column filtrate->inject gradient Elute with shallow ACN gradient (with 0.1% TFA) inject->gradient detect Detect at 220/280 nm gradient->detect collect Collect fractions detect->collect analyze Analyze fraction purity (Analytical HPLC, MS) collect->analyze pool Pool pure fractions analyze->pool evaporate Evaporate ACN pool->evaporate lyophilize Lyophilize evaporate->lyophilize pure_peptide Pure Peptide lyophilize->pure_peptide

Caption: HPLC Purification Workflow

Logical Relationship of Purification Parameters

G Figure 2. Key Parameters for Successful Purification cluster_peptide Peptide Properties cluster_hplc HPLC Method center High Purity Peptide hydrophobicity Hydrophobicity (Boc, α-methyl) solubility Solubility hydrophobicity->solubility aggregation Aggregation Tendency hydrophobicity->aggregation solubility->center aggregation->center column Column Chemistry (e.g., C18) column->center gradient Shallow Gradient gradient->center ion_pairing Ion-Pairing Agent (e.g., TFA) ion_pairing->center temperature Temperature temperature->solubility temperature->aggregation

Caption: Key Parameters for Successful Purification

References

Application Note: Mass Spectrometry Analysis of Peptides Incorporating 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids, such as 3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid (Boc-β²-hAla), into peptide sequences is a key strategy in modern drug discovery and development. These modifications can enhance peptide stability, confer resistance to enzymatic degradation, and improve therapeutic profiles. Accurate and detailed structural characterization of these modified peptides is crucial for ensuring product quality and understanding their biological activity. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for the primary sequence confirmation and analysis of such peptides.[1][2]

This application note provides a detailed protocol for the analysis of peptides containing Boc-β²-hAla using LC-MS/MS. It covers sample preparation, instrumental analysis, and data interpretation, with a focus on the characteristic fragmentation patterns of the Boc-protecting group and the modified amino acid residue.

Principles of Analysis

The analysis of peptides incorporating Boc-β²-hAla by LC-MS/MS involves several key stages. Initially, the peptide sample is separated from impurities using reverse-phase high-performance liquid chromatography (RP-HPLC). The eluting peptides are then ionized, typically by electrospray ionization (ESI), and introduced into the mass spectrometer.

In the first stage of mass analysis (MS1), the mass-to-charge ratio (m/z) of the intact peptide (the precursor ion) is determined. Subsequently, the precursor ion is selected and subjected to fragmentation in a collision cell, a process known as tandem mass spectrometry (MS/MS) or MS². Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are commonly used fragmentation techniques.[1]

The resulting fragment ions, primarily b- and y-type ions, are then analyzed in the second stage of mass analysis (MS2). The amino acid sequence is deduced by calculating the mass differences between the peaks in the fragment ion series.[1] Peptides containing the Boc-β²-hAla residue exhibit characteristic fragmentation patterns, including neutral losses from the Boc group, which aid in their identification and structural elucidation.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for successful MS analysis and to avoid signal suppression from contaminants such as salts and detergents.[3]

  • Reconstitution : Dissolve the lyophilized peptide sample in an appropriate solvent. A common starting point is 0.1% formic acid in water or a mixture of water and acetonitrile.

  • Concentration : The optimal concentration for direct infusion is typically in the low micromolar to high nanomolar range (e.g., 1-10 µM). For LC-MS/MS, a concentration of 1 mg/mL can be prepared for injection.

  • Desalting : If the sample contains salts (e.g., from synthesis or purification buffers), it must be desalted prior to MS analysis. This can be achieved using C18 ZipTips or similar solid-phase extraction cartridges.

    • Wet the C18 resin with acetonitrile.

    • Equilibrate the resin with 0.1% formic acid in water.

    • Load the peptide sample.

    • Wash away salts with 0.1% formic acid in water.

    • Elute the desalted peptide with a solution of 50-70% acetonitrile and 0.1% formic acid.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following parameters provide a general guideline and may require optimization based on the specific peptide and instrument used.

ParameterRecommended Setting
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-40% B over 30 minutes (adjust as needed for optimal separation)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 1-5 µL
MS System High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Nitrogen, at a flow rate appropriate for the instrument
MS1 Scan Range m/z 300-2000
MS/MS Acquisition Data-Dependent Acquisition (DDA)
Fragmentation Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD)
Collision Energy Normalized collision energy of 25-35 (optimize for the specific peptide)

Data Presentation and Interpretation

Fragmentation of Boc-β²-hAla Containing Peptides

The Boc protecting group is labile under CID conditions and gives rise to characteristic neutral losses. The presence of these losses in the MS/MS spectrum is a strong indicator of a Boc-protected residue.

  • Loss of isobutylene (-56 Da) : This is a common fragmentation pathway for Boc-protected amines.[4]

  • Loss of tert-butanol (-74 Da) : Another possible fragmentation pathway.

  • Loss of the entire Boc group (-100 Da) : This results from the cleavage of the C-O bond of the carbamate.

The position of the Boc-β²-hAla residue within the peptide sequence can also influence the fragmentation pattern. When located at the N-terminus, fragmentation of the Boc group can be more pronounced.[4][5]

Example Fragmentation Data

The following table presents the theoretical m/z values for the precursor and major fragment ions of a hypothetical peptide, Ala-Val-(Boc-β²-hAla)-Gly-Leu .

  • Monoisotopic Mass of Unmodified Peptide Backbone : 443.28 Da

  • Monoisotopic Mass of Boc-β²-hAla residue : 203.12 Da

  • Monoisotopic Mass of Precursor Ion [M+H]⁺ : 647.40 m/z

Ion TypeSequenceTheoretical m/z
[M+H]⁺ Ala-Val-(Boc-β²-hAla)-Gly-Leu647.40
[M+H-56]⁺Ala-Val-(Boc-β²-hAla)-Gly-Leu - C₄H₈601.35
[M+H-100]⁺Ala-Val-(Boc-β²-hAla)-Gly-Leu - C₅H₈O₂547.33
b-ions
b₁Ala72.04
b₂Ala-Val171.11
b₃Ala-Val-(Boc-β²-hAla)374.23
b₄Ala-Val-(Boc-β²-hAla)-Gly431.25
y-ions
y₁Leu132.10
y₂Gly-Leu189.12
y₃(Boc-β²-hAla)-Gly-Leu392.24
y₄Val-(Boc-β²-hAla)-Gly-Leu491.31

Visualizations

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Reconstitution Sample Reconstitution Desalting (C18) Desalting (C18) Sample Reconstitution->Desalting (C18) LC-MS Vial LC-MS Vial Desalting (C18)->LC-MS Vial LC Separation LC Separation LC-MS Vial->LC Separation ESI Source ESI Source LC Separation->ESI Source MS1 Scan (Precursor Ion) MS1 Scan (Precursor Ion) ESI Source->MS1 Scan (Precursor Ion) CID/HCD Fragmentation CID/HCD Fragmentation MS1 Scan (Precursor Ion)->CID/HCD Fragmentation MS2 Scan (Fragment Ions) MS2 Scan (Fragment Ions) CID/HCD Fragmentation->MS2 Scan (Fragment Ions) Sequence Interpretation Sequence Interpretation MS2 Scan (Fragment Ions)->Sequence Interpretation Report Report Sequence Interpretation->Report

Caption: Experimental workflow for the LC-MS/MS analysis of modified peptides.

G cluster_peptide Peptide Backbone cluster_boc Boc-β²-hAla Residue b_ion b-ion fragment y_ion y-ion fragment Boc_residue [M+H]⁺ Boc_residue->b_ion Peptide Bond Cleavage Boc_residue->y_ion Peptide Bond Cleavage loss_56 [M+H-56]⁺ (Loss of Isobutylene) Boc_residue->loss_56 -56 Da loss_100 [M+H-100]⁺ (Loss of Boc group) Boc_residue->loss_100 -100 Da

Caption: Fragmentation pathways of a peptide with Boc-β²-hAla.

Conclusion

This application note outlines a comprehensive approach for the mass spectrometric analysis of peptides incorporating this compound. By employing the detailed protocols for sample preparation and LC-MS/MS analysis, researchers can confidently determine the primary sequence and confirm the presence of this modification. The characteristic neutral losses from the Boc group serve as a reliable diagnostic tool in the interpretation of MS/MS spectra. This methodology is vital for quality control in the synthesis of modified peptides and for advancing research in drug development.

References

Protocol for the Deprotection of the Boc Group from 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical agents.[1][2] Its popularity is due to its stability under a variety of reaction conditions and its straightforward removal under acidic conditions.[1] This document provides a detailed protocol for the deprotection of the Boc group from 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid, a common intermediate in the synthesis of various biologically active molecules. The primary methods described utilize trifluoroacetic acid (TFA) and hydrochloric acid (HCl), which are the most common and effective reagents for this transformation.[3][4]

The deprotection mechanism involves the protonation of the carbamate's carbonyl oxygen by a strong acid. This facilitates the cleavage of the tert-butyl group, forming a stable tert-butyl cation and an unstable carbamic acid intermediate.[5] The carbamic acid readily decarboxylates to yield the free amine.[5] A potential side reaction is the alkylation of nucleophilic sites on the substrate or other molecules by the tert-butyl cation.[6] To mitigate this, scavengers can be employed.[4]

Materials and Methods

Materials
  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • 4M Hydrochloric acid (HCl) in 1,4-dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware (separatory funnel, beakers, etc.)

Experimental Protocols

Two primary protocols for the deprotection of the Boc group are detailed below. The choice of method may depend on the scale of the reaction and the acid sensitivity of other functional groups present in the molecule.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and generally rapid method for Boc deprotection.[1]

  • Dissolution: Dissolve the this compound in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the stirred solution. The volume of TFA can range from 25% to 50% of the total volume (e.g., 1:1 v/v TFA:DCM).[7]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[1]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until all the starting material has been consumed.[8]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[1]

    • Redissolve the residue in a suitable organic solvent like ethyl acetate.

    • Carefully neutralize any remaining acid by washing the organic layer with a saturated aqueous NaHCO₃ solution until gas evolution ceases. Caution: This will produce CO₂, so ensure adequate venting.

    • Wash the organic layer with brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-amino-2-methylpropanoic acid.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is also highly effective and is often used in solid-phase peptide synthesis to avoid side reactions associated with TFA.[]

  • Reaction Setup: To a stirred solution of this compound, add a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, the product may precipitate as the hydrochloride salt. If so, it can be collected by filtration and washed with cold diethyl ether.

    • Alternatively, the solvent can be removed under reduced pressure to yield the crude product as its hydrochloride salt.[11]

    • To obtain the free amine, the hydrochloride salt can be dissolved in water and neutralized with a suitable base (e.g., NaHCO₃ or a mild amine base), followed by extraction with an organic solvent if the product is not water-soluble, or by using ion-exchange chromatography.

Data Presentation

The following table summarizes typical reaction conditions for the deprotection of Boc-protected amino acids, which are applicable to this compound.

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/DioxaneReference(s)
Reagent Trifluoroacetic acid (TFA)4M Hydrochloric acid (HCl)[1][11]
Solvent Dichloromethane (DCM)1,4-Dioxane[1][11]
Concentration 0.1 - 0.5 MSubstrate in excess HCl solution[1][11]
Temperature 0 °C to Room TemperatureRoom Temperature[1][10]
Reaction Time 1 - 4 hours30 minutes - 2 hours[1][10]
Work-up Aqueous basic washPrecipitation/Evaporation[1][11]
Typical Yield >90%>90%[12]

Visualizations

The following diagram illustrates the general workflow for the deprotection of the Boc group using trifluoroacetic acid.

Deprotection_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Product start Start with Boc-protected 3-amino-2-methylpropanoic acid dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_tfa Add TFA (25-50% v/v) cool->add_tfa react Stir at room temperature (1-4 hours) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate redissolve Redissolve in EtOAc concentrate->redissolve wash_bicarb Wash with sat. NaHCO₃ redissolve->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over Na₂SO₄/MgSO₄ wash_brine->dry final_concentrate Concentrate in vacuo dry->final_concentrate product 3-Amino-2-methylpropanoic acid final_concentrate->product

Caption: Experimental workflow for Boc deprotection using TFA.

References

Troubleshooting & Optimization

overcoming steric hindrance with 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid in peptide coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the peptide coupling of the sterically hindered β-amino acid, 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" residue to couple in peptide synthesis?

A1: The primary challenge in coupling this compound lies in its steric hindrance. The presence of a methyl group on the α-carbon (the carbon adjacent to the carboxylic acid) and the bulky tert-Butoxycarbonyl (Boc) protecting group on the β-amino group create significant spatial obstruction. This steric bulk can impede the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, leading to slower reaction rates and incomplete coupling.

Q2: What are the most effective coupling reagents for overcoming the steric hindrance of this amino acid?

A2: For sterically hindered amino acids, high-reactivity coupling reagents are recommended. Uronium/aminium salts and phosphonium salts are generally more effective than standard carbodiimide reagents like DCC or DIC.[1] Reagents that form highly reactive OAt or Oxyma esters, such as HATU, HCTU, COMU, and PyAOP, are considered among the most efficient for these challenging couplings.[2][3] COMU, a third-generation uronium-type reagent, has shown comparable or even superior efficiency to HATU in coupling sterically hindered residues, with the added benefit of a better safety profile.[2][4]

Q3: What is racemization, and is it a significant concern with this compound?

A3: Racemization is the loss of stereochemical integrity at a chiral center during a chemical reaction. In peptide coupling, the α-carbon of the activated amino acid is susceptible to epimerization, which can lead to the formation of diastereomeric impurities. While racemization is a general concern in peptide synthesis, the risk can be elevated with prolonged activation times that may be necessary for sterically hindered residues. The use of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can effectively suppress racemization.[5] Coupling reagents like COMU, which are based on Oxyma, are known for their ability to minimize racemization.[2]

Q4: What are the typical signs of a failed or incomplete coupling reaction with this amino acid?

A4: The most common indication of an incomplete coupling reaction in solid-phase peptide synthesis (SPPS) is a positive ninhydrin (Kaiser) test, which detects the presence of unreacted primary amines on the resin. A blue or purple color indicates a significant amount of free amine, signifying a failed coupling. A faint blue color may indicate a partial or slow coupling. In addition to the ninhydrin test, analysis of a small cleavage sample by HPLC and mass spectrometry can reveal the presence of deletion sequences (peptides missing the intended amino acid) or truncated peptides, which are definitive signs of incomplete coupling.

Troubleshooting Guides

Issue: Low Coupling Yield / Positive Ninhydrin Test

A positive ninhydrin test after the coupling step is a clear indicator of unreacted N-terminal amines, leading to a low yield of the desired peptide. The following troubleshooting steps can be taken to address this issue.

Troubleshooting Workflow for Incomplete Coupling

G start Positive Ninhydrin Test (Incomplete Coupling) recouple Perform a Second Coupling (Recouple) start->recouple First action check_again Perform Ninhydrin Test Again recouple->check_again optimize Optimize Coupling Conditions - Stronger Reagent (HATU, COMU) - Increase Equivalents - Increase Reaction Time/Temperature check_again->optimize Still Positive proceed Proceed to Next Deprotection Step check_again->proceed Negative optimize->recouple Re-attempt cap Cap Unreacted Amines (e.g., with Acetic Anhydride) optimize->cap If optimization fails analyze Analyze for Deletion Sequences cap->analyze After synthesis proceed->analyze After synthesis

Caption: Troubleshooting workflow for incomplete peptide coupling.

Recommended Actions:

  • Recoupling: The most straightforward first step is to perform a second coupling (recoupling). After the initial coupling reaction, wash the resin thoroughly with DMF and repeat the coupling step with a fresh solution of activated this compound and coupling reagents.

  • Optimize Coupling Reagent and Conditions:

    • Switch to a More Potent Reagent: If you are using a less reactive coupling reagent like DIC/HOBt, consider switching to a more powerful one such as HATU, HCTU, or COMU.[2][3]

    • Increase Equivalents: Increase the equivalents of the amino acid and coupling reagent (e.g., from 2 equivalents to 3 or 4 equivalents) relative to the resin loading.

    • Extend Reaction Time: Sterically hindered couplings are often slower. Extend the coupling time from the standard 1-2 hours to 4 hours, or even overnight. Monitor the reaction progress with the ninhydrin test at intermediate time points.

    • Increase Temperature: Gently heating the reaction vessel to 40-50°C can help overcome the activation energy barrier for the coupling reaction. However, use this approach with caution as elevated temperatures can increase the risk of racemization.

  • Capping: If recoupling and optimization of conditions fail to yield a negative ninhydrin test, it is advisable to "cap" the unreacted N-terminal amines. This involves acetylating the free amines, typically with acetic anhydride, to prevent the formation of deletion sequences in the final product. Capped peptides are N-terminally acetylated and can be more easily separated during purification.

Issue: Suspected Racemization

The formation of diastereomeric impurities can complicate purification and reduce the yield of the desired stereochemically pure peptide.

Strategies to Minimize Racemization:

  • Choice of Coupling Reagent and Additive:

    • Use coupling reagents known for low racemization levels. Phosphonium-based reagents like PyBOP and PyAOP are generally associated with lower racemization than some uronium salts.

    • Always use an additive that can suppress racemization. HOAt and OxymaPure are more effective than HOBt in this regard.[5] Reagents like HATU (contains HOAt) and COMU (contains Oxyma) are excellent choices.[2][3]

  • Base Selection:

    • The choice of base can significantly influence the extent of racemization. Use a weaker, non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine instead of stronger bases. Use the minimum necessary amount of base.

  • Control Reaction Temperature and Time:

    • Avoid prolonged reaction times at elevated temperatures. If heating is necessary to drive the coupling to completion, optimize for the shortest possible time.

    • Perform the activation of the amino acid at a low temperature (e.g., 0°C) before adding it to the resin.

Data Presentation

Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsRacemization RiskKey Considerations
DIC/HOBt CarbodiimideModerateModerateInexpensive and widely used, but may be insufficient for highly hindered couplings.
HBTU Aminium/Uronium SaltHighLowVery popular and effective, but can cause guanidinylation of the N-terminal amine if used in excess.[6]
HATU Aminium/Uronium SaltVery HighVery LowGenerally more reactive than HBTU, especially for hindered couplings, due to the HOAt leaving group.[2][3]
PyBOP Phosphonium SaltHighLowAvoids the guanidinylation side reaction. Byproducts are generally less hazardous than older phosphonium reagents.
COMU Aminium/Uronium SaltVery HighVery LowEfficiency is comparable to or exceeds HATU.[2][4] Based on Oxyma, which has a better safety profile than benzotriazole-based reagents.[2]

Experimental Protocols

Protocol 1: General Procedure for Manual Boc-SPPS Coupling of this compound

This protocol describes a single coupling cycle using a high-reactivity uronium salt like HATU or COMU.

Experimental Workflow for a Single Coupling Cycle in Boc-SPPS

G cluster_deprotection Nα-Boc Deprotection cluster_wash_neutralize Washing and Neutralization cluster_coupling Amino Acid Coupling cluster_final_wash Final Wash deprotection1 1. Treat resin with 25-50% TFA in DCM (1-2 min) deprotection2 2. Treat with fresh 25-50% TFA in DCM (20-30 min) deprotection1->deprotection2 wash1 3. Wash with DCM deprotection2->wash1 neutralization 4. Neutralize with 5-10% DIEA in DCM (2x 2 min) wash1->neutralization wash2 5. Wash with DCM and DMF neutralization->wash2 activation 6. Pre-activate Boc-AA-OH with HATU/COMU and DIEA in DMF wash2->activation coupling 7. Add activated amino acid solution to resin (1-4 h) activation->coupling wash3 8. Wash with DMF and DCM coupling->wash3 monitoring 9. Perform Ninhydrin Test wash3->monitoring

Caption: General workflow of a single amino acid coupling cycle in Boc-SPPS.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3 eq.)

  • HATU or COMU (3 eq.)

  • N,N-Diisopropylethylamine (DIEA) (6 eq.)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Fritted reaction vessel

  • Shaker or bubbler for agitation

Procedure:

  • Nα-Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes. Drain the solution.

    • Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.

    • Drain the solution and wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual TFA.

  • Neutralization:

    • Neutralize the N-terminal ammonium trifluoroacetate salt by adding a solution of 5-10% DIEA in DCM to the resin.

    • Agitate for 2 minutes and drain. Repeat this step once.

    • Wash the resin with DCM (3 times) and then with DMF (3 times) to remove excess DIEA and prepare for the coupling step.

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 eq.) and HATU or COMU (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the solution and vortex briefly. This is the pre-activation step.

    • Immediately add the activated amino acid solution to the neutralized peptide-resin in the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours. For this sterically hindered amino acid, a longer coupling time is recommended as a starting point.

  • Washing and Monitoring:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

    • Perform a ninhydrin (Kaiser) test on a small sample of resin beads to check for the presence of free primary amines.

    • A negative test (yellow/colorless beads) indicates a complete coupling. If the test is positive (blue/purple beads), refer to the troubleshooting guide for low coupling yield.

Protocol 2: Ninhydrin (Kaiser) Test for Monitoring Coupling Completion

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Take a small sample of resin beads (1-2 mg) in a small glass test tube.

  • Add 2-3 drops of each of Solution A, B, and C.

  • Heat the tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Blue/Purple beads/solution: Positive result (incomplete coupling).

    • Yellow/Colorless beads/solution: Negative result (complete coupling).

References

Technical Support Center: Minimizing Diketopiperazine Formation with N-terminal Boc-α-methyl-β-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) regarding the minimization of diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS) when using N-terminal Boc-α-methyl-β-alanine.

Troubleshooting Guide

Issue 1: Significantly Low Yield of Final Peptide with a "Clean" Crude HPLC Profile

Observation: After cleavage from the resin, the total yield of the desired peptide is drastically lower than expected. However, the crude HPLC analysis shows a relatively clean product peak with minimal impurities.

Probable Cause: This is a classic sign of "traceless" diketopiperazine formation. The dipeptide, Boc-α-methyl-β-alanyl-Xaa-OR (where Xaa is the second amino acid and R is the resin), has cyclized to form the diketopiperazine. This cyclic dipeptide is cleaved from the resin during the synthesis and washed away, leading to a significant loss of peptide chains on the solid support. The final cleaved product appears clean because the major byproduct was removed during synthesis.

Recommended Solutions:

  • Implement In Situ Neutralization/Coupling: This is the most effective strategy. By combining the neutralization and coupling steps, the exposure time of the free, nucleophilic N-terminal amine of the second amino acid is minimized, thus reducing the opportunity for intramolecular cyclization.[1]

  • Use a Sterically Hindered Resin: Switching to a 2-chlorotrityl chloride (2-CTC) resin can physically hinder the intramolecular cyclization reaction due to the bulkiness of the trityl linker.

  • Couple as a Pre-formed Dipeptide: Synthesize the Boc-α-methyl-β-alanyl-Xaa dipeptide in solution and then couple it to the resin. This completely bypasses the vulnerable dipeptide-resin intermediate on the solid support.[1]

  • Lower the Temperature: Performing the coupling step at a reduced temperature (e.g., 0-4 °C) can decrease the rate of the cyclization side reaction.[1]

Issue 2: Presence of a Major Impurity with a Mass Corresponding to the Cyclic Dipeptide

Observation: LC-MS analysis of the crude product shows a significant peak with a mass corresponding to the diketopiperazine of the first two amino acids.

Probable Cause: Diketopiperazine formation is occurring, but some of the cyclic dipeptide remains with the final product after cleavage. This can happen if the cyclization occurs at a later stage or if the DKP has similar solubility to the target peptide.

Recommended Solutions:

  • Optimize Neutralization and Coupling: Immediately adopt an in situ neutralization protocol. Ensure that the neutralization base is added simultaneously with or immediately after the pre-activated amino acid.[1]

  • Choice of Coupling Reagent: For sterically hindered amino acids like α-methyl-β-alanine, a more potent coupling reagent may be necessary to ensure the intermolecular coupling reaction outcompetes the intramolecular cyclization. Consider using high-efficiency aminium/uronium salt-based reagents like HBTU, HATU, or COMU.

  • Reduce Reaction Times: Minimize the time between the Boc-deprotection, neutralization, and coupling steps to limit the window for the free amine to initiate cyclization.[1]

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a problem in Boc-SPPS?

A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a significant byproduct during the initial stages of solid-phase peptide synthesis. The mechanism involves the nucleophilic attack of the deprotected N-terminal amine of the second amino acid on the ester linkage of the first amino acid to the resin. This intramolecular cyclization results in the cleavage of the dipeptide from the resin, forming a stable six-membered ring. This side reaction leads to a truncated peptide and a significant reduction in the yield of the desired full-length peptide.[1]

Q2: Why is a sequence with N-terminal Boc-α-methyl-β-alanine particularly susceptible to DKP formation?

A2: Several factors contribute to the increased risk of DKP formation with this amino acid:

  • Steric Hindrance: The α-methyl group provides significant steric bulk. This hindrance can slow down the desired intermolecular coupling of the third amino acid, providing a larger window of opportunity for the intramolecular cyclization to occur.

  • Conformational Effects: While not as pronounced as with proline, α,α-disubstituted amino acids can influence the peptide backbone conformation in a way that may favor cyclization.

Q3: How does Boc-SPPS chemistry inherently help in minimizing DKP formation compared to Fmoc-SPPS?

A3: In Boc-SPPS, the Nα-Boc protecting group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA).[1] This deprotection step leaves the terminal α-amino group as a protonated trifluoroacetate salt (R-NH₃⁺TFA⁻).[1] This protonated amine is not nucleophilic and therefore cannot initiate the attack on the ester bond to form a DKP. DKP formation can only occur after the neutralization step, which deprotonates the amine. By minimizing the time the amine is in its free, nucleophilic state, DKP formation can be significantly suppressed.[1]

Q4: Can the choice of the second amino acid influence the rate of DKP formation?

A4: Yes, the second amino acid (Xaa in Boc-α-methyl-β-alanyl-Xaa) plays a crucial role. Proline at the second position is highly prone to DKP formation due to its unique ability to adopt a cis-amide bond, which pre-organizes the dipeptide for cyclization. Sterically unhindered amino acids like glycine can also increase the rate of DKP formation.

Data Presentation

Table 1: Comparison of Neutralization Protocols on DKP Formation for a DKP-prone Sequence (Illustrative Data)

ProtocolDKP Byproduct (%)Desired Peptide Yield (%)
Standard Pre-neutralization35%60%
In Situ Neutralization<5%>90%

Table 2: Effect of Coupling Reagent on a Sterically Hindered Coupling (Illustrative Data)

Coupling ReagentCoupling TimeCoupling Efficiency (%)
DIC/HOBt2 hours85%
HBTU/DIEA30 minutes>98%
HATU/DIEA20 minutes>99%
COMU/DIEA20 minutes>99%

Experimental Protocols

Protocol 1: Standard Boc-SPPS Deprotection and Neutralization (Higher Risk of DKP Formation)

Objective: To illustrate the standard, multi-step process which is more susceptible to DKP formation.

Materials:

  • Boc-Xaa-Resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • 5% Diisopropylethylamine (DIEA) in DCM (v/v) for neutralization

  • Dimethylformamide (DMF), peptide synthesis grade

  • Activated Boc-amino acid solution

Procedure:

  • Boc Deprotection: Swell the resin in DCM. Treat the resin with 50% TFA in DCM for 20-30 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times).

  • Neutralization: Add the 5% DIEA in DCM solution to the resin and agitate for 1-2 minutes. Drain and repeat the neutralization step.

  • Post-Neutralization Wash: Wash the resin thoroughly with DCM (3-5 times) and then with DMF (3 times) to remove excess base.

  • Coupling: Proceed immediately with the coupling of the next activated Boc-amino acid.

Protocol 2: Recommended In Situ Neutralization in Boc-SPPS to Minimize DKP Formation

Objective: To minimize the time the deprotected N-terminal amine is in a free, nucleophilic state by performing neutralization and coupling simultaneously.[1]

Materials:

  • TFA·H-Xaa-Peptide-Resin (after Boc deprotection)

  • Dichloromethane (DCM), peptide synthesis grade

  • Dimethylformamide (DMF), peptide synthesis grade

  • Boc-α-methyl-β-alanine

  • Coupling agent (e.g., HBTU, HATU, or COMU)

  • Diisopropylethylamine (DIEA)

  • SPPS reaction vessel

Procedure:

  • Washing: Following TFA-mediated Boc deprotection (as in Protocol 1, step 1), wash the peptide-resin thoroughly with DCM (3-5 times) and then with DMF (3 times).

  • Pre-activation: In a separate vessel, dissolve Boc-α-methyl-β-alanine (3 eq.) and the coupling agent (e.g., HBTU, 2.9 eq.) in a minimal amount of DMF.

  • Combined Neutralization and Coupling: a. Add the pre-activated amino acid solution to the washed peptide-resin. b. Immediately add the required amount of DIEA (6 eq.) to the reaction vessel.

  • Coupling Reaction: Agitate the mixture for the duration of the coupling reaction (typically 20-60 minutes for hindered amino acids).

  • Post-Coupling Wash: Drain the reaction mixture and wash the peptide-resin thoroughly with DMF (3-5 times).

Visualizations

DKP_Formation_Mechanism cluster_Resin Solid Support cluster_Solution Solution Phase ResinBoundDipeptide Boc-AA1-AA2-Resin BocDeprotection Boc Deprotection (TFA) ResinBoundDipeptide->BocDeprotection 1. FreeAmine H2N-AA2-Peptide-Resin (Free Amine) DKP Diketopiperazine (Cleaved from Resin) FreeAmine->DKP Intramolecular Cyclization (Side Reaction) Coupling Coupling of AA3 FreeAmine->Coupling Intermolecular Coupling (Desired Reaction) CoupledPeptide Boc-AA3-AA2-Peptide-Resin (Desired Product) Neutralization Neutralization (DIEA) BocDeprotection->Neutralization 2. Neutralization->FreeAmine Generates Nucleophile Coupling->CoupledPeptide

Caption: Mechanism of Diketopiperazine (DKP) Formation vs. Desired Peptide Coupling.

Troubleshooting_Workflow Start Low Peptide Yield or DKP Detected by LC-MS? CheckResin Is Resin 2-CTC? Start->CheckResin Yes Reassess Re-evaluate Sequence and Purity Start->Reassess No InSitu Switch to In Situ Neutralization Protocol CouplingReagent Optimize Coupling Reagent (e.g., HATU, COMU) InSitu->CouplingReagent PreformedDipeptide Use Pre-formed Dipeptide ProblemSolved Problem Resolved PreformedDipeptide->ProblemSolved CouplingReagent->PreformedDipeptide CheckResin->InSitu No CheckResin->InSitu Yes SwitchResin Switch to 2-CTC Resin SwitchResin->InSitu

Caption: Troubleshooting workflow for minimizing DKP formation.

References

preventing aspartimide side reactions in peptides with Boc-α-methyl-β-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aspartimide side reactions during peptide synthesis.

Troubleshooting Guide

Issue: Significant impurity with the same mass as the target peptide is observed after cleavage.

Possible Cause: Aspartimide formation followed by hydrolysis can lead to the formation of β-aspartyl peptides and epimerized α-aspartyl peptides. These impurities have the same mass as the desired product but often exhibit different retention times during HPLC analysis.[1]

Recommended Actions:

  • Optimize Fmoc-Deprotection Conditions:

    • Reduce Basicity: Standard 20% piperidine in DMF is a strong base that promotes aspartimide formation.[2][3] Consider using a weaker base like piperazine or dipropylamine (DPA), which have been shown to suppress this side reaction.[4]

    • Use Additives: The addition of 0.1 M hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can significantly reduce aspartimide formation.[4][5] Alternatively, adding small amounts of organic acids to the piperidine solution has also been demonstrated to be effective.[6][7][8]

  • Employ Sterically Hindered Aspartate Protecting Groups:

    • The standard tert-butyl (OtBu) protecting group for the aspartic acid side chain may not provide sufficient steric hindrance in sequences prone to aspartimide formation.[2]

    • Consider using bulkier protecting groups such as 3-methylpent-3-yl (Mpe) or 2,3,4-trimethylpent-3-yl (Die) to physically block the nucleophilic attack that initiates aspartimide formation.[4]

  • Utilize Backbone Protection:

    • For particularly problematic sequences, such as Asp-Gly, Asp-Ala, or Asp-Ser, protecting the backbone amide nitrogen of the residue following aspartic acid can completely prevent aspartimide formation.[5]

    • Commercially available dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH or the use of a 2-hydroxy-4-methoxybenzyl (Hmb) group on the nitrogen of the succeeding amino acid are effective strategies.[3][5] These protecting groups are cleaved during the final TFA treatment.[5]

Issue: A mass loss of 18 Da is detected in the crude peptide.

Possible Cause: This mass loss is characteristic of the stable aspartimide ring itself. While often an intermediate, it can sometimes be observed as a final product, especially under certain conditions.

Recommended Actions:

  • Review Cleavage and Deprotection Protocols: Ensure that the final cleavage and deprotection conditions are sufficient to hydrolyze any stable aspartimide that may have formed.

  • Implement Preventative Measures: Refer to the recommendations above to minimize the initial formation of the aspartimide intermediate.

Frequently Asked Questions (FAQs)

1. What is aspartimide formation and why is it problematic?

Aspartimide formation is a common side reaction in solid-phase peptide synthesis (SPPS), particularly when using the Fmoc strategy. It occurs when the backbone amide nitrogen following an aspartic acid (Asp) residue attacks the side-chain carbonyl group of the Asp residue, forming a five-membered succinimide ring.[2][3] This reaction is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine).[2][3]

This side reaction is problematic for several reasons:

  • Formation of Multiple Impurities: The aspartimide ring can be opened by hydrolysis or by the base used for deprotection, leading to a mixture of products, including the desired α-peptide, the undesired β-peptide (where the peptide bond is formed with the side-chain carboxyl group), and their respective epimers (D-isomers).[2][3]

  • Difficult Purification: Some of these byproducts, particularly the β-aspartyl and epimerized peptides, are isobaric (have the same mass) with the target peptide and can be extremely difficult or impossible to separate using standard HPLC methods.[1]

  • Reduced Yield: The formation of these side products lowers the overall yield of the desired peptide.[3]

2. Which peptide sequences are most susceptible to aspartimide formation?

The propensity for aspartimide formation is highly sequence-dependent. The most problematic sequences are those where the amino acid C-terminal to the aspartic acid residue is sterically small and flexible, allowing the backbone nitrogen to easily reach the Asp side chain. The most susceptible sequences include:

  • Asp-Gly[2][9]

  • Asp-Ala[5]

  • Asp-Ser[5]

  • Asp-Asn

The Asp-Gly sequence is particularly notorious due to the lack of steric hindrance from the glycine residue.[2][9]

3. How can I modify my Fmoc-deprotection protocol to minimize this side reaction?

Several modifications to the standard 20% piperidine in DMF deprotection step can significantly reduce aspartimide formation.

ModificationReagentsTypical ConcentrationEfficacy
Reduced Basicity Piperazine or Dipropylamine (DPA) in DMF20%Suppresses but may not eliminate aspartimide formation.[4]
Acidic Additives Hydroxybenzotriazole (HOBt) or organic acids in the piperidine solution0.1 M HOBtSignificantly reduces aspartimide formation.[4][5]

4. What are the best side-chain protecting groups for Asp to prevent aspartimide formation?

Increasing the steric bulk of the ester protecting group on the aspartic acid side chain can effectively hinder the formation of the succinimide ring.

Protecting GroupAbbreviationRelative Steric Bulk
tert-ButylOtBuStandard
3-Methylpent-3-ylMpeHigh
2,3,4-Trimethylpent-3-ylDieVery High

While bulkier protecting groups are generally more effective, their increased size can sometimes slow down coupling reactions. The choice of protecting group may need to be optimized for the specific sequence.

5. What is backbone protection and when should I use it?

Backbone protection involves temporarily modifying the amide nitrogen of the amino acid following the aspartic acid residue. This modification prevents the nitrogen from acting as a nucleophile, thus completely inhibiting aspartimide formation.[5] The most common backbone protecting groups are 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb).[5]

This strategy is highly recommended for sequences that are known to be extremely prone to aspartimide formation, such as Asp-Gly.[5] You can often use commercially available dipeptide building blocks, for example, Fmoc-Asp(OtBu)-(Dmb)Gly-OH, for easier incorporation.[3]

6. What is the role of Boc-α-methyl-β-alanine in preventing aspartimide side reactions?

The use of β-amino acids, such as β-alanine derivatives, in peptides is a strategy to create analogues with increased proteolytic stability and to modulate biological activity. The introduction of an α-methyl group on a β-amino acid would certainly increase its steric bulk.

Theoretically, incorporating a sterically hindered residue like α-methyl-β-alanine next to an aspartic acid could potentially influence the local conformation of the peptide backbone and hinder the approach of the nucleophilic nitrogen to the aspartyl side chain. However, the direct use of Boc-α-methyl-β-alanine as a specific and documented strategy to prevent aspartimide formation in adjacent α-aspartic acid residues is not a standard or widely reported method in the context of preventing this particular side reaction. The established and recommended methods are those detailed above, such as modifying deprotection conditions, using bulky side-chain protecting groups for the aspartic acid, or employing backbone protection.

Experimental Protocols

Protocol 1: Fmoc-Deprotection with HOBt Additive
  • Reagent Preparation: Prepare a solution of 20% piperidine and 0.1 M HOBt in high-purity DMF.

  • Resin Treatment: After the coupling step, wash the peptide-resin with DMF (3 times).

  • Deprotection: Add the 20% piperidine/0.1 M HOBt solution to the resin and agitate for 20 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and byproducts.

  • Proceed: Continue with the next coupling step in your synthesis cycle.

Protocol 2: Incorporation of a Backbone-Protected Dipeptide
  • Target Sequence: For a peptide containing a problematic Asp-Gly sequence.

  • Amino Acid Selection: In place of separate Fmoc-Asp(OtBu)-OH and Fmoc-Gly-OH, use the commercially available dipeptide Fmoc-Asp(OtBu)-(Dmb)Gly-OH.

  • Coupling:

    • Perform the Fmoc deprotection of the N-terminal amino acid on the resin as usual.

    • Dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (1.5 to 2 equivalents) and a suitable coupling agent (e.g., HBTU, HATU) in DMF.

    • Add an activator base (e.g., DIEA) and add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours, or until a negative ninhydrin test is obtained.

  • Continuation: After successful coupling, proceed with the standard Fmoc deprotection of the Asp residue and continue the peptide synthesis. The Dmb group will be removed during the final TFA cleavage.

Visual Guides

Aspartimide_Formation cluster_0 Standard Fmoc-SPPS Cycle cluster_1 Side Products Peptide_Chain R1-Asp(OR2)-NH-CHR3-CO-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Peptide_Chain->Deprotection Base Treatment Aspartimide Aspartimide Intermediate Deprotection->Aspartimide Intramolecular Cyclization Alpha_Peptide Desired α-Peptide Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide Impurity Aspartimide->Beta_Peptide Hydrolysis/ Rearrangement Epimers D-α/β-Peptide Impurities Aspartimide->Epimers Racemization & Hydrolysis Piperidides Piperidide Adducts Aspartimide->Piperidides Piperidine Attack

Figure 1. Mechanism of base-catalyzed aspartimide formation and subsequent side reactions.

Prevention_Strategies cluster_solutions Prevention Strategies Problem Aspartimide Formation (at Asp-Xaa sequence) Solution1 Modify Deprotection - Weaker Base (Piperazine) - Additives (HOBt, Acid) Problem->Solution1 Reduces base catalysis Solution2 Bulky Side-Chain PGs - Fmoc-Asp(OMpe)-OH - Fmoc-Asp(ODie)-OH Problem->Solution2 Steric hindrance Solution3 Backbone Protection - Fmoc-Asp-(Dmb)Xaa-OH - Hmb on Xaa Problem->Solution3 Blocks nucleophile Outcome Reduced Side Products & Higher Purity of Target Peptide Solution1->Outcome Solution2->Outcome Solution3->Outcome

Figure 2. Overview of key strategies to prevent aspartimide formation during peptide synthesis.

References

Technical Support Center: Optimizing Coupling Reactions for Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when coupling sterically hindered amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling yields with hindered amino acids?

Low coupling yields in peptide synthesis involving sterically hindered amino acids are often due to a combination of factors:

  • Steric Hindrance: The bulky nature of the amino acid side chains (e.g., Val, Ile), α,α-disubstituted residues (e.g., Aib), or N-methyl groups can physically obstruct the approach of the activated carboxylic acid and the amine, slowing down or preventing the reaction.[1][2]

  • Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, making it a less effective reactant.[1]

  • Peptide Aggregation: Hydrophobic sequences, particularly those containing hindered residues, can aggregate on the solid support, leading to incomplete reactions by blocking reactive sites.[1][3]

  • Inappropriate Coupling Reagent: Standard carbodiimide reagents like DCC and DIC are often not potent enough for sterically demanding couplings.[3][4]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time play a crucial role and may need to be optimized for challenging couplings.[1]

Q2: Which coupling reagents are most effective for sterically hindered amino acids?

For sterically hindered amino acids, more potent coupling reagents are generally required.[1][3] Onium-salt-based reagents are often the preferred choice.[1][4]

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly effective.[4] HATU is often considered superior for many difficult couplings due to the formation of highly reactive OAt active esters.[1][5][6] COMU is a newer generation reagent with efficiency comparable to HATU and is considered safer as it is based on OxymaPure, avoiding potentially explosive HOBt/HOAt-based byproducts.[2][4][7]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective and are particularly useful for minimizing racemization.[3][4]

Q3: How can I minimize racemization during the coupling of hindered amino acids?

Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a significant concern.[1] To minimize it:

  • Choose the Right Reagents: Use additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1] Phosphonium-based reagents like PyBOP are generally associated with lower racemization levels.[1]

  • Control the Base: Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of a strong, hindered base like DIPEA.[1][7]

  • Minimize Pre-activation Time: Add the coupling reagent directly to the mixture of the amino acid and resin (in situ activation) rather than allowing the activated species to sit in solution for extended periods.[7][8]

  • Optimize Temperature and Time: If using heat, optimize for the shortest time necessary to achieve a good yield, as prolonged reaction times at elevated temperatures can increase racemization.[1][3]

Q4: Is it beneficial to increase the reaction temperature for coupling hindered amino acids?

Applying gentle heat (e.g., 40-50°C) can help overcome the activation energy of sterically hindered couplings.[3][4][9] However, this must be done cautiously as elevated temperatures can also increase the risk of side reactions like racemization.[3] Microwave-assisted peptide synthesis (MAPS) is a highly effective method that uses microwave energy to heat the reaction, driving difficult couplings to completion quickly and efficiently.[3][10]

Q5: What is a "double coupling" strategy, and when should I use it?

A double coupling strategy involves repeating the coupling step with a fresh solution of activated amino acid after the initial coupling reaction.[3][4] This is a common and effective method to drive the reaction to completion when a single coupling is insufficient, which is often the case for hindered amino acids.[3] It is recommended if a test for free amines (like the Kaiser test) is positive after the first coupling.[7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the coupling of hindered amino acids.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Coupling Yield Inefficient coupling reagent.Switch to a more potent onium-salt reagent like HATU, HCTU, or COMU.[3][4] For extremely hindered couplings, consider converting the carboxylic acid to an acyl fluoride.[3][11][12]
Insufficient reaction time or temperature.Increase the coupling time (e.g., from 1-2 hours to overnight).[3] Apply gentle heat (40-50°C) or use a microwave peptide synthesizer.[3][4][10]
Poor solvent choice leading to peptide aggregation.Use N-methylpyrrolidone (NMP) instead of Dimethylformamide (DMF) for its superior solvating properties.[3] For very difficult sequences, a solvent mixture like DCM/DMF/NMP (1:1:1) can be beneficial.[3][13]
Positive Kaiser Test After Coupling Incomplete reaction due to steric hindrance.Immediately perform a second coupling (double coupling) with fresh reagents.[7] If the second coupling fails, cap the unreacted amines with acetic anhydride to prevent deletion sequences.[7]
Presence of Deletion Sequences in Final Product Incomplete coupling in a previous cycle.Optimize coupling conditions for the specific difficult coupling (see above). Proactively use a double coupling strategy for known hindered residues.[4]
Guanidinylation of the N-terminus Excess uronium/aminium reagent (e.g., HATU, HBTU) reacting with the free amine.Use stoichiometric amounts of the coupling reagent relative to the amino acid.[4] Employ in-situ activation by not adding the uronium reagent to the resin before the amino acid.[4][5]
Significant Racemization Detected Over-activation of the carboxylic acid.Reduce the pre-activation time.[1]
Use of a strong base.Switch from DIPEA to a weaker base like NMM or collidine.[1][7]
Inappropriate coupling reagent/additive.Use an additive known to suppress racemization, such as HOAt or Oxyma Pure.[1] Consider phosphonium-based reagents like PyBOP.[3][4]
Prolonged reaction at elevated temperature.Optimize heating for the shortest necessary duration.[1][3]

Quantitative Data on Coupling Reagent Performance

The selection of a coupling reagent is critical for success. The following table summarizes the performance of various reagents for hindered couplings.

Coupling Reagent Base Coupling Efficiency / Yield (%) Racemization Risk Notes
HATU DIPEA95 - 99LowHighly efficient for hindered couplings with rapid reaction times.[7] Often the first choice for difficult sequences.[2][7]
HCTU DIPEA93 - 98LowA very effective and often more cost-effective alternative to HATU with similar high reactivity.[7]
COMU DIPEA94 - 99Very LowExcellent performance comparable to HATU.[7] Based on OxymaPure, it is a safer alternative to explosive HOBt/HOAt-based reagents.[2][7]
PyBOP DIPEA/NMM> 90LowEfficient coupling that avoids the guanidinylation side reaction.[2]
DIC/OxymaPure N/AGood to ExcellentLowA robust and safer carbodiimide-based alternative.[7][14]
DIC/HOBt N/AModerate to GoodModerateA standard method, but may be insufficient for highly hindered residues.[11][15]

Note: This table synthesizes data from multiple sources; reaction conditions may vary. "Aib" (α-aminoisobutyric acid) is a classic example of a sterically hindered amino acid used in these evaluations.[2]

Experimental Protocols

Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is recommended for achieving the highest efficiency with sterically demanding couplings.

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes, then drain the solvent.[7]

  • First Coupling Activation: In a separate vessel, dissolve the Fmoc-protected hindered amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[4][7]

  • First Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 1 to 2 hours.[4][7]

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).[7]

  • Monitoring (Optional but Recommended): Perform a Kaiser test to check for the presence of free primary amines.[7]

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid.[3]

  • Final Washing: Drain the reaction solution and wash the resin extensively with DMF (3-5 times) followed by DCM (2-3 times).[7]

Protocol 2: DIC/OxymaPure Coupling for Reduced Racemization

This protocol is a robust and safer alternative using a carbodiimide activator.

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in DMF for 30 minutes, then drain the solvent.[7]

  • Amino Acid/Additive Solution: In a separate vessel, dissolve the Fmoc-protected hindered amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.[7]

  • Coupling Reaction: Add the amino acid/OxymaPure solution to the resin. Immediately add DIC (3 equivalents) to the resin slurry. Agitate the reaction vessel at room temperature for 3 to 6 hours.[7]

  • Monitoring: Perform a Kaiser test. If the test is positive, consider extending the reaction time or performing a second coupling.[7]

  • Washing: Drain the reaction solution and wash the resin extensively with DMF (3-5 times) followed by DCM (2-3 times).[7]

Protocol 3: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent onium/phosphonium reagents fail.[3][11]

  • Acyl Fluoride Formation: In an anhydrous solvent like DCM, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent). Add a fluorinating agent (e.g., TFFH) and a suitable base.[3][12]

  • Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.[3][11]

  • Monitoring: Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.[11]

Visual Workflow and Logic Diagrams

Troubleshooting_Workflow start Low Coupling Yield with Hindered Amino Acid check_reagent Is the coupling reagent potent enough? (e.g., HATU, COMU) start->check_reagent check_conditions Are reaction time and temperature optimized? check_reagent->check_conditions Yes upgrade_reagent Switch to HATU, HCTU, COMU, or PyBOP check_reagent->upgrade_reagent No check_strategy Was a single coupling performed? check_conditions->check_strategy Yes increase_time_temp Increase coupling time (2-12h) and/or apply gentle heat (40-50°C) or use microwave check_conditions->increase_time_temp No check_solvent Is peptide aggregation a possibility? check_strategy->check_solvent Yes double_couple Perform a double coupling with fresh reagents check_strategy->double_couple No change_solvent Switch to NMP or a DCM/DMF/NMP mixture check_solvent->change_solvent Yes success Successful Coupling check_solvent->success No upgrade_reagent->check_conditions acyl_fluoride For extreme cases: Use acyl fluoride method upgrade_reagent->acyl_fluoride increase_time_temp->check_strategy double_couple->check_solvent change_solvent->success Racemization_Mitigation cluster_solutions Mitigation Strategies start High Racemization Detected reagent_choice Reagent Selection - Use PyBOP or similar - Add HOAt or OxymaPure start->reagent_choice base_choice Base Optimization - Switch from DIPEA to weaker base (NMM) start->base_choice activation_time Activation Protocol - Minimize pre-activation - Use in-situ activation start->activation_time temp_control Temperature Control - Avoid prolonged heating - Optimize for shortest time start->temp_control end Reduced Racemization reagent_choice->end base_choice->end activation_time->end temp_control->end

References

troubleshooting incomplete coupling of 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during solid-phase peptide synthesis (SPPS), with a specific focus on the incomplete coupling of 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid .

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of this compound challenging?

The primary challenge in coupling this amino acid is steric hindrance.[1] This arises from two main factors:

  • α-Methyl Group: The methyl group on the carbon adjacent to the carboxylic acid creates significant bulk, which can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the peptide chain.[1][2]

  • Bulky Protecting Groups: The tert-Butoxycarbonyl (Boc) protecting group is also bulky, adding to the steric hindrance around the reaction center.[3]

This increased steric hindrance slows down the reaction rate, which can lead to incomplete coupling reactions if standard protocols are used.[4]

Q2: How can I monitor the coupling reaction to see if it's complete?

The most common method for monitoring coupling completion in real-time during SPPS is the Kaiser test (or ninhydrin test).[5][6] This is a highly sensitive colorimetric test for the presence of free primary amines on the resin.[7]

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted primary amines, signifying that the coupling reaction is incomplete.[8]

  • Negative Result (Yellow/Colorless Beads): Suggests that the coupling is complete, as there are no free primary amines to react with the ninhydrin.[5]

For secondary amines, such as proline, the Kaiser test is unreliable and alternatives like the chloranil or isatin test should be used.[9]

Q3: My Kaiser test is positive, indicating an incomplete coupling. What is the next step?

A positive Kaiser test requires immediate action to avoid deletion sequences in your final peptide. The standard procedures are:

  • Perform a Second Coupling (Double Coupling): The most common solution is to repeat the coupling step with a fresh solution of the activated amino acid and coupling reagents.[5][9] This provides a second opportunity for the reaction to go to completion.

  • Cap the Unreacted Amines: If the Kaiser test remains positive after a second coupling, the unreacted amines should be permanently blocked to prevent them from reacting in subsequent cycles.[5] This is typically done using acetic anhydride in a process called capping.[10] Capping ensures that the final product does not contain deletion sequences, which can be difficult to separate during purification.[9]

Q4: Are standard coupling reagents like DCC or DIC sufficient for this amino acid?

Carbodiimide-based reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often inefficient for coupling sterically hindered amino acids and may result in low yields.[1][2] For challenging couplings, more potent reagents are strongly recommended. The preferred choices are onium-salt-based reagents, such as:

  • Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU are highly effective because they form highly reactive OAt or OBt active esters that can overcome the steric barrier.[1][4] HATU is often considered one of the most powerful reagents for difficult couplings.[1]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective and are known to suppress racemization.[1][3]

Q5: How can I optimize reaction conditions to improve coupling efficiency?

Beyond choosing a potent coupling reagent, several other parameters can be adjusted:

  • Increase Reaction Time: Sterically hindered couplings are slower.[4] Extending the reaction time from the standard 1-2 hours to several hours or even overnight can significantly improve yields.[1][4]

  • Change the Solvent: The solvent plays a crucial role in resin swelling and peptide solvation.[4] For difficult sequences prone to aggregation, switching from DMF (Dimethylformamide) to a solvent with superior solvating properties like NMP (N-methylpyrrolidone) can be beneficial.[4]

  • Increase Temperature: Gently heating the reaction (e.g., to 40-50°C) can help overcome the activation energy barrier.[3] However, this should be done with caution as elevated temperatures can increase the risk of racemization.[1] Microwave-assisted peptide synthesis is a highly effective method that uses heat to drive difficult couplings to completion quickly.[4]

Troubleshooting Guide

An incomplete coupling is a common issue when working with sterically hindered residues. The following workflow provides a logical sequence of steps to diagnose and resolve the problem.

G start Perform Coupling with Boc-NH-(CH3)CH-COOH monitor Monitor Reaction (e.g., Kaiser Test) start->monitor decision Kaiser Test Result? monitor->decision negative Negative (Yellow Beads) decision->negative Complete positive Positive (Blue Beads) decision->positive Incomplete proceed Proceed to N-terminal Boc Deprotection negative->proceed recouple Perform Second Coupling (Double Coupling) positive->recouple monitor2 Monitor Reaction (Kaiser Test) recouple->monitor2 decision2 Kaiser Test Result? monitor2->decision2 negative2 Negative (Yellow Beads) decision2->negative2 Complete positive2 Positive (Blue Beads) decision2->positive2 Incomplete negative2->proceed cap Cap Unreacted Amines (e.g., with Acetic Anhydride) positive2->cap verify_cap Verify Capping (Kaiser test should be negative) cap->verify_cap verify_cap->proceed

Caption: Troubleshooting workflow for incomplete coupling.

Coupling Reagent Comparison

The choice of coupling reagent is critical for overcoming steric hindrance.[6] The table below summarizes the characteristics of common reagent classes.

Reagent ClassExample(s)ReactivityRacemization RiskNotes
Carbodiimides DIC, DCCModerateModerateOften insufficient for hindered residues; requires an additive like HOBt or Oxyma Pure.[1][2]
Aminium/Uronium HATU, HBTU, HCTUVery HighLowHighly efficient for difficult couplings.[6] HATU is often superior for the most challenging cases.[1]
Phosphonium PyBOP, PyAOPHighVery LowVery effective, especially for N-methylated amino acids.[1][2] PyBOP is a safer alternative to the carcinogenic BOP reagent.[3]
Other TFFHVery HighLowGenerates highly reactive acyl fluorides, suitable for extremely hindered amino acids.[4][11]

Key Experimental Protocols

Protocol 1: Kaiser Test (for Primary Amines)

This protocol is for the qualitative detection of free primary amines on the resin.[6]

Reagents:

  • Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.[6]

  • Reagent B: 40 g of phenol in 20 mL of n-butanol.[6]

  • Reagent C: 1.0 mL of a 0.001 M aqueous KCN solution diluted with 49 mL of pyridine.[6]

Procedure:

  • Place a small sample of resin (10-15 beads) in a small glass test tube.[6]

  • Wash the resin beads thoroughly with DMF.[8]

  • Add 2-3 drops each of Reagent A, Reagent B, and Reagent C to the test tube.[3][8]

  • Heat the test tube at 100-110°C for 5 minutes.[6]

  • Observe the color of the beads and the solution. Blue/purple indicates a positive result (incomplete coupling).[8]

Protocol 2: HATU-Mediated Coupling

This protocol uses a potent aminium salt reagent suitable for sterically hindered amino acids.

Materials:

  • Resin with free N-terminal amine

  • Boc-NH-(CH3)CH-COOH (3 equivalents)

  • HATU (2.9 equivalents)[2]

  • N,N-diisopropylethylamine (DIPEA) (6 equivalents)[2]

  • DMF (N,N-Dimethylformamide)

Procedure:

  • Swell the resin in DMF.[2]

  • In a separate vessel, dissolve the Boc-NH-(CH3)CH-COOH, HATU, and DIPEA in DMF.[2] Allow this activation mixture to stand for 1-5 minutes.[4]

  • Add the activation mixture to the swollen resin.[2]

  • Agitate the reaction mixture at room temperature for at least 2-4 hours. For very difficult couplings, extend the time up to 24 hours.[1]

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[5]

  • Perform a Kaiser test to confirm completion.[5]

Protocol 3: Capping with Acetic Anhydride

This protocol is used to acetylate and block any unreacted primary amines after an incomplete coupling attempt.[2]

Materials:

  • Peptide-resin with unreacted amines

  • Capping Solution: Acetic anhydride and a non-nucleophilic base like DIPEA or pyridine in DMF (e.g., 20% acetic anhydride).[2][12]

Procedure:

  • After the final failed coupling attempt, wash the peptide-resin thoroughly with DMF.[2]

  • Add the capping solution to the resin.

  • Agitate the mixture at room temperature for approximately 30 minutes.[2]

  • Drain the capping solution and wash the resin extensively with DMF to remove all traces of the capping reagents.[2]

  • (Optional) Perform a final Kaiser test to confirm that all amines have been capped (the result should be negative).[6]

G AA Boc-Protected Amino Acid (R-COOH) Activated Activated Intermediate (e.g., OAt-ester) AA->Activated Activation Reagent Coupling Reagent (e.g., HATU, DIC) Reagent->Activated Peptide Elongated Peptide (Resin-Peptide-NH-CO-R) Activated->Peptide Coupling Amine Resin-Bound Peptide (Resin-Peptide-NH2) Amine->Peptide Byproduct Byproducts

Caption: General pathway for amide bond formation in SPPS.

References

Technical Support Center: Managing Aggregation of Peptides Containing Boc-α-methyl-β-alanine during SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing peptide aggregation during Solid-Phase Peptide Synthesis (SPPS), with a specific focus on sequences containing the sterically hindered amino acid, Boc-α-methyl-β-alanine.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in the context of SPPS?

A1: During SPPS, the growing peptide chains are attached to a solid resin support. Peptide aggregation is the self-association of these chains, primarily through the formation of intermolecular hydrogen bonds, which can lead to the formation of stable secondary structures like β-sheets.[1][2] This aggregation can physically block reactive sites, hindering both the deprotection of the N-terminal protecting group and the subsequent amino acid coupling, leading to incomplete reactions and low yields of the desired peptide.[1]

Q2: Why are peptides containing Boc-α-methyl-β-alanine particularly prone to aggregation?

A2: The incorporation of Boc-α-methyl-β-alanine introduces significant steric hindrance due to the presence of a methyl group on the α-carbon. This α-methylation restricts the conformational flexibility of the peptide backbone, which can favor the adoption of specific secondary structures that are prone to aggregation.[3][4] Furthermore, the hydrophobic nature of the alanine side chain and the Boc protecting group can contribute to aggregation, especially in sequences with a high content of hydrophobic residues.[1][5]

Q3: What are the common signs of on-resin peptide aggregation?

A3: Several signs can indicate on-resin aggregation during synthesis:

  • Poor resin swelling or shrinking: The resin beads may appear clumped or fail to swell properly in the synthesis solvent.[1]

  • Slow or incomplete reactions: A positive ninhydrin (Kaiser) test after a coupling step indicates the presence of unreacted free amines.[6] Similarly, the deprotection of the N-terminal Boc group may be sluggish.[1]

  • Physical clumping of the resin: The resin may become sticky and difficult to agitate.[6]

  • Low yield and purity of the final peptide: A significantly lower than expected yield of the cleaved peptide is a strong indicator of aggregation issues during synthesis.[6]

Q4: Which coupling reagents are most effective for sterically hindered amino acids like Boc-α-methyl-β-alanine?

A4: For sterically hindered amino acids, standard coupling reagents may be inefficient.[7] More potent uronium/aminium salts like HATU, HBTU, and COMU, or phosphonium salts like PyBOP and PyAOP are recommended as they can more effectively overcome the steric barrier.[7][8]

Q5: Can modifying the synthesis temperature help in managing aggregation?

A5: Yes, performing the coupling reaction at an elevated temperature (e.g., 50-86°C) can help disrupt the secondary structures responsible for aggregation and improve coupling efficiency for difficult sequences. However, this should be done with caution as high temperatures can also promote side reactions like racemization.[9]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency of Boc-α-methyl-β-alanine

Symptoms:

  • Positive Kaiser test (blue or purple beads) after coupling.

  • Low yield of the final peptide.

  • Presence of deletion sequences in the final product mass spectrometry analysis.

Troubleshooting Steps:

  • Optimize Coupling Reagent: Switch to a more powerful coupling reagent known to be effective for hindered amino acids.

  • Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents.

  • Increase Reaction Time: Extend the coupling reaction time to allow the sterically hindered coupling to proceed to completion.

  • Elevated Temperature: Perform the coupling at a higher temperature to disrupt aggregation.

  • Use Chaotropic Salts: Introduce chaotropic salts like LiCl or NaClO₄ during the wash and/or coupling steps to disrupt hydrogen bonding.[1]

  • Change Solvent: Switch to a more polar, dipolar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or add Dimethyl sulfoxide (DMSO) to the reaction mixture to improve solvation.[1][2]

Issue 2: Poor Solubility of the Cleaved Peptide

Symptoms:

  • The crude peptide precipitates after cleavage from the resin.

  • Difficulty in dissolving the peptide for purification.

Troubleshooting Steps:

  • Solvent Screening: Attempt to dissolve the peptide in a variety of solvents, starting with common organic solvents like DMF or DMSO.[10]

  • Use of Chaotropic Agents: For highly aggregated peptides, use solvents containing chaotropic agents like guanidine hydrochloride or urea.[5]

  • Acidic Conditions: Dissolving the peptide in aqueous solutions containing organic acids like acetic acid or formic acid can improve solubility by protonating acidic residues.[6]

  • pH Adjustment: Systematically adjust the pH of the solvent to find the isoelectric point (pI) where the peptide is least soluble and work at pH values away from the pI.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeTypical Yield for Hindered CouplingsKey AdvantagesKey Disadvantages
HATU Aminium/Uronium SaltHighHighly efficient, especially for hindered couplings.[7]Can cause guanidinylation of the N-terminus; based on potentially explosive HOAt.[7]
HBTU Aminium/Uronium SaltSignificant YieldsWidely used and effective; byproducts are generally soluble.[7]Can also lead to guanidinylation.[7]
COMU Aminium/Uronium SaltHighComparable efficiency to HATU; safer as it's based on OxymaPure.[7]Can have limited stability in solution.[7]
PyBOP Phosphonium Salt>90% ConversionAvoids guanidinylation side reactions; less hazardous byproducts than BOP.[7]Generally less reactive than HATU.[7]
PyAOP Phosphonium SaltHighSimilar to PyBOP with high efficiency.More expensive than some other options.

Note: Yields are highly sequence-dependent and the data presented is a general guide based on studies with various sterically hindered amino acids.

Table 2: Common Anti-Aggregation Strategies and Their Mechanisms

StrategyMechanism of ActionTypical Concentration/ConditionConsiderations
Chaotropic Salts (LiCl, NaClO₄, KSCN) Disrupt hydrogen bonding networks that lead to secondary structure formation.[1]0.4 - 0.8 M in DMFMust be thoroughly washed away before the coupling step as they can interfere with some reagents.[5]
Alternative Solvents (NMP, DMSO) Improve solvation of the growing peptide chain, disrupting hydrophobic interactions.[1]Used as the primary solvent or as a co-solvent (e.g., 25% DMSO in DMF).[11]NMP is more expensive than DMF; DMSO can be difficult to remove.
Elevated Temperature Provides thermal energy to disrupt stable secondary structures.[1]50 - 86 °CMay increase the risk of side reactions like racemization and aspartimide formation.[9]
Structure-Disrupting Amino Acids (Pseudoprolines, Dmb/Hmb) Introduce "kinks" in the peptide backbone, preventing the formation of regular secondary structures.[1]Incorporated at strategic positions (e.g., every 6-7 residues).[1]Not universally applicable to all sequences; requires specific dipeptide or modified amino acid building blocks.[11]

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle for a Non-Hindered Amino Acid
  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Wash the resin-bound peptide with DCM (3 times).[6]

    • Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin and agitate for 5 minutes (pre-wash).

    • Drain and add a fresh solution of 50% TFA in DCM and agitate for 25 minutes.[6]

  • Washing: Wash the resin with DCM (3 times) to remove TFA.[6]

  • Neutralization:

    • Add a solution of 10% Diisopropylethylamine (DIEA) in DCM and agitate for 5-10 minutes.[6]

    • Drain the neutralization solution and wash the resin with DCM (3 times).[6]

  • Coupling:

    • In a separate vessel, pre-activate the next Boc-protected amino acid (3 equivalents) with a coupling agent like HBTU (3 equivalents) in DMF.[6]

    • Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.[6]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring and Washing:

    • Monitor the reaction for completion using the ninhydrin test.[6]

    • After completion, wash the resin thoroughly with DMF and DCM to prepare for the next cycle.[6]

Protocol 2: Modified Coupling for Boc-α-methyl-β-alanine using HATU and Elevated Temperature
  • Deprotection and Neutralization: Perform the Boc deprotection and neutralization steps as described in Protocol 1.

  • Pre-activation of Boc-α-methyl-β-alanine:

    • In a separate vessel, dissolve Boc-α-methyl-β-alanine (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in NMP.

    • Add DIEA (6 equivalents) and allow the mixture to pre-activate for 5 minutes.

  • Coupling at Elevated Temperature:

    • Add the activated amino acid solution to the resin in the reaction vessel.

    • Heat the reaction vessel to 50°C and agitate for 2-4 hours.

    • Monitor the reaction progress using the ninhydrin test.

  • Washing: After a negative ninhydrin test, allow the reaction vessel to cool to room temperature and wash the resin thoroughly with NMP and DCM.

Protocol 3: Utilizing Chaotropic Salts for a Difficult Coupling
  • Deprotection and Neutralization: Perform the Boc deprotection and neutralization steps as described in Protocol 1.

  • Chaotropic Wash:

    • Before coupling, wash the resin with a solution of 0.4 M LiCl in DMF for 5 minutes.[6]

    • Repeat the chaotropic wash.

    • Thoroughly wash the resin with DMF (5 times) to remove the LiCl.

  • Coupling:

    • Proceed with the coupling reaction as described in Protocol 1 or 2. The coupling reaction with the chaotropic salt should proceed for 1-2 hours.[6]

  • Monitoring and Washing: Monitor the reaction for completion using the ninhydrin test. After completion, wash the resin thoroughly with DMF to remove any remaining chaotropic salt.[6]

Mandatory Visualization

Boc_SPPS_Cycle cluster_deprotection Boc Deprotection cluster_neutralization Neutralization cluster_coupling Coupling Deprotection 1. Add 50% TFA in DCM Wash_TFA 2. Wash with DCM Deprotection->Wash_TFA Neutralization 3. Add 10% DIEA in DCM Wash_TFA->Neutralization Wash_DIEA 4. Wash with DCM Neutralization->Wash_DIEA Coupling 5. Add activated Boc-AA-OH Wash_DIEA->Coupling Wash_Final 6. Wash with DMF/DCM Coupling->Wash_Final End Elongated Peptide-Resin (N-Boc protected) Wash_Final->End End Cycle Start Peptide-Resin (N-Boc protected) Start->Deprotection Start Cycle

Caption: A standard workflow for a single cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Aggregation_Troubleshooting Start Positive Kaiser Test after Coupling Double_Couple Perform Double Coupling Start->Double_Couple Check_Kaiser_1 Kaiser Test Still Positive? Double_Couple->Check_Kaiser_1 Change_Reagent Switch to Stronger Coupling Reagent (e.g., HATU, COMU) Check_Kaiser_1->Change_Reagent Yes Success Proceed to Next Deprotection Step Check_Kaiser_1->Success No Check_Kaiser_2 Kaiser Test Still Positive? Change_Reagent->Check_Kaiser_2 High_Temp Increase Coupling Temperature (50-60°C) Check_Kaiser_2->High_Temp Yes Check_Kaiser_2->Success No Check_Kaiser_3 Kaiser Test Still Positive? High_Temp->Check_Kaiser_3 Chaotropic_Salt Use Chaotropic Salts (e.g., LiCl) Check_Kaiser_3->Chaotropic_Salt Yes Check_Kaiser_3->Success No Check_Kaiser_4 Kaiser Test Still Positive? Chaotropic_Salt->Check_Kaiser_4 Cap_Resin Cap Unreacted Amines and Proceed to Next Cycle Check_Kaiser_4->Cap_Resin Yes Check_Kaiser_4->Success No

Caption: A decision-making workflow for troubleshooting peptide aggregation during SPPS.

References

selection of scavengers for cleavage of peptides with 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of scavengers for the cleavage of peptides containing the sterically hindered amino acid, 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid (Boc-β-Ala(2-Me)).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when cleaving peptides containing this compound?

A1: The primary challenge arises from the steric hindrance imparted by the methyl group on the α-carbon. This can lead to incomplete removal of the Boc protecting group and incomplete cleavage from the resin, resulting in lower peptide yields.[1] Additionally, the generation of tert-butyl cations during acid-mediated cleavage can lead to side reactions with sensitive amino acid residues if not effectively scavenged.[1][2]

Q2: How does the presence of this sterically hindered amino acid affect the choice of cleavage cocktail?

A2: Due to the increased steric hindrance, longer cleavage times or stronger acid concentrations may be necessary to ensure complete deprotection and cleavage.[1][3] Consequently, the prolonged exposure to strong acid increases the potential for side reactions, making the selection of an appropriate and efficient scavenger cocktail even more critical.

Q3: What are scavengers and why are they essential in this context?

A3: Scavengers are nucleophilic reagents added to the cleavage cocktail (typically containing trifluoroacetic acid - TFA) to "trap" reactive carbocations, such as the tert-butyl cation, that are generated during the removal of protecting groups.[1][2] By quenching these reactive species, scavengers prevent them from modifying sensitive amino acid residues within your peptide, thereby minimizing the formation of impurities.[2]

Q4: Which amino acid residues are most susceptible to side reactions during TFA cleavage?

A4: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by tert-butyl cations. These include:

  • Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.[2]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt or oxidized to methionine sulfoxide.[2]

  • Cysteine (Cys): The thiol group is a target for alkylation, leading to S-tert-butylation.[2]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[2]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Incomplete Cleavage / Low Yield Steric Hindrance: The methyl group on the this compound residue can impede acid access.Extend Cleavage Time: Increase the cleavage reaction time in increments of 1-2 hours and monitor for completeness. Use a Stronger Acid Cocktail: Consider a more robust cleavage cocktail, such as Reagent K.[4][5]
Peptide Precipitation in Cleavage Cocktail: Highly hydrophobic peptides may precipitate out of the TFA mixture.Modify Precipitation Solvent: For hydrophobic peptides that do not precipitate well in diethyl ether, try a 1:1 mixture of hexane and ether.[6]
Unexpected Peaks in HPLC/LC-MS (+56 Da) Alkylation (tert-butylation) of Sensitive Residues: Ineffective scavenging of tert-butyl cations.Optimize Scavenger Cocktail: Select scavengers based on the sensitive amino acids present in your peptide sequence (see Table 1).[2] For peptides with multiple sensitive residues, a cocktail like Reagent K is recommended.[4][5]
Oxidation of Methionine (+16 Da) Oxidative Side Reactions: Exposure to air or reactive species during cleavage.Use Reducing Scavengers: Incorporate scavengers with reducing properties like 1,2-ethanedithiol (EDT) or thioanisole. Performing the cleavage under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Scavenger Selection Guide

The choice of scavenger is critical for obtaining a high-purity peptide. The following table summarizes common scavenger cocktails and their applications. For peptides containing the sterically hindered this compound, a more robust cocktail is generally recommended.

Cleavage CocktailCompositionRecommended Use
Standard (TFA/TIS/H₂O) 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OFor peptides lacking sensitive residues such as Cys, Met, or Trp.
Reagent B (Low Odor) 88% TFA, 5% Phenol, 5% H₂O, 2% TISEffective for scavenging trityl groups, but does not protect Met or Cys from oxidation.[2][5]
Cocktail for Cys, Met, or Trp 94% TFA, 2.5% H₂O, 2.5% 1,2-Ethanedithiol (EDT), 1% TISRecommended for peptides containing Cys, Met, or Trp residues.[1]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust, general-purpose cocktail for peptides with multiple sensitive residues.[2][4][5]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium Iodide (w/w)Specifically formulated to minimize the oxidation of methionine.[2][5]

Experimental Protocols

Protocol 1: Standard Cleavage with TFA/TIS/H₂O

This protocol is suitable for peptides containing this compound but lacking other sensitive residues.

Materials:

  • Dried peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Reaction vessel

  • Centrifuge

Procedure:

  • Resin Preparation: Place the dried peptide-resin in the reaction vessel.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. Use approximately 10 mL of cocktail per gram of resin.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin. Agitate the mixture at room temperature for 3-4 hours. A longer reaction time is recommended due to the sterically hindered residue.

  • Peptide Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.

    • Add the combined filtrate dropwise into a 10-fold volume of cold diethyl ether with gentle stirring to precipitate the peptide.

  • Washing and Drying:

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet twice with cold ether.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage with Reagent K for Peptides with Multiple Sensitive Residues

This protocol is recommended when the peptide contains this compound in addition to other sensitive residues like Trp, Met, or Cys.

Materials:

  • Dried peptide-resin

  • Trifluoroacetic acid (TFA)

  • Phenol

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Deionized water

  • Cold diethyl ether

  • Reaction vessel

  • Centrifuge

Procedure:

  • Resin Preparation: Place the dried peptide-resin in the reaction vessel.

  • Cleavage Cocktail Preparation: In a fume hood, prepare Reagent K by combining TFA, phenol, water, thioanisole, and EDT in an 82.5:5:5:5:2.5 (v/v/v/v/v) ratio.[2][4][5] Use approximately 10-20 mL of cocktail per gram of resin.

  • Cleavage Reaction: Add the freshly prepared Reagent K to the resin. Agitate the mixture at room temperature for 3-4 hours.

  • Peptide Isolation: Follow steps 4 and 5 from Protocol 1.

Visualizing the Scavenger Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate scavenger cocktail when cleaving peptides containing this compound.

Scavenger_Selection_Workflow start Start: Peptide with Boc-β-Ala(2-Me) sensitive_residues Are other sensitive residues present? (Trp, Met, Cys, Tyr) start->sensitive_residues multiple_sensitive Multiple sensitive residues? sensitive_residues->multiple_sensitive Yes no_sensitive Use TFA/TIS/H₂O (95:2.5:2.5) sensitive_residues->no_sensitive No met_present Is Met present and oxidation a concern? multiple_sensitive->met_present No reagent_k Use Reagent K multiple_sensitive->reagent_k Yes cys_met_trp_cocktail Use TFA/H₂O/EDT/TIS (94:2.5:2.5:1) met_present->cys_met_trp_cocktail No reagent_h Use Reagent H met_present->reagent_h Yes end Proceed to Cleavage no_sensitive->end reagent_k->end cys_met_trp_cocktail->end reagent_h->end

Caption: Scavenger selection workflow for peptides with Boc-β-Ala(2-Me).

References

Technical Support Center: Enhancing Yield in Solid-Phase Synthesis of Peptides with α-Methyl Amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS) involving sterically hindered α-methyl amino acids. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic protocols for improved peptide yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing α-methyl amino acids difficult to synthesize?

The primary challenge in synthesizing peptides with α-methyl amino acids is the significant steric hindrance they introduce.[1][2][3] The presence of a methyl group on the α-carbon, in addition to the side chain, physically obstructs the approach of the incoming activated amino acid, slowing down the coupling reaction.[4] This can lead to incomplete reactions, resulting in lower yields and the formation of deletion sequences.[5][6] Similarly, the steric bulk can also impede the complete removal of the Fmoc protecting group during the deprotection step.[5]

Q2: What are the main consequences of this steric hindrance on my synthesis?

The main consequences are:

  • Low Coupling Efficiency: Resulting in a significant portion of the peptide chains being terminated or missing the desired α-methylated residue.[7]

  • Incomplete Deprotection: Leading to the capping of the peptide chain and preventing further elongation.

  • Increased Risk of Side Reactions: Slower coupling times can increase the risk of side reactions like racemization, although this is a greater concern with N-methylated amino acids.[7]

  • Peptide Aggregation: The conformational constraints imposed by α-methyl amino acids can sometimes promote the formation of secondary structures that lead to aggregation on the solid support, further hindering reactions.

Q3: How can I monitor the efficiency of coupling an α-methyl amino acid?

Standard colorimetric tests like the Kaiser (ninhydrin) test are effective for monitoring the presence of free primary amines after a coupling step.[8] A positive result (blue beads) indicates incomplete coupling. For N-methylated amino acids, the bromophenol blue test is a suitable alternative as the ninhydrin test is not effective for secondary amines.[7][9]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of peptides containing α-methyl amino acids.

Issue 1: Low Yield Due to Incomplete Coupling

How to Diagnose:

  • Perform a test cleavage of a small amount of resin after the coupling step with the α-methyl amino acid and analyze the product by mass spectrometry (MS). The presence of a significant peak corresponding to the mass of the truncated peptide (without the α-methyl amino acid) confirms incomplete coupling.[8]

  • Utilize the Kaiser test (for α-methyl amino acids) or bromophenol blue test (for N-methyl amino acids) to check for free amines after coupling. A strong positive result indicates a failed coupling.[8][9]

Solutions:

  • Optimize Coupling Reagents: Standard coupling reagents may not be efficient enough. Switch to more potent activating reagents.

  • Increase Reagent Concentration and Equivalents: Using higher concentrations of the amino acid and coupling reagents can improve reaction kinetics.[10]

  • Perform Double or Triple Coupling: Repeating the coupling step with fresh reagents can drive the reaction to completion.[7]

  • Extend Reaction Times: Allow more time for the sterically hindered coupling to proceed.

  • Incorporate Microwave Heating: Microwave-assisted SPPS can significantly accelerate difficult coupling reactions by providing rapid and uniform heating.[2][11][12]

Issue 2: Low Yield Due to Incomplete Fmoc Deprotection

How to Diagnose:

  • After the deprotection step, take a small sample of the resin and perform a test cleavage. Analyze the resulting peptide by MS. The presence of a mass corresponding to the Fmoc-adduct of your peptide indicates incomplete deprotection.

  • The UV absorbance of the deprotection solution can be monitored to assess the kinetics of Fmoc removal.[13]

Solutions:

  • Extend Deprotection Time: Increase the duration of the piperidine treatment to ensure complete removal of the Fmoc group.

  • Use a Stronger Base: In difficult cases, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in combination with piperidine.[14] However, caution is advised as DBU can promote side reactions like aspartimide formation.[14]

  • Apply Microwave Heating: Microwave energy can be used to accelerate the deprotection step, often reducing the required time significantly.[15][16]

Quantitative Data Summary

The choice of coupling reagent is critical for overcoming the steric hindrance of α-methyl amino acids. The following table summarizes the performance of various coupling reagents commonly used for such challenging couplings.

Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsKey AdvantagesPotential Disadvantages
HATU Aminium/Uronium SaltVery HighHighly efficient, especially for hindered couplings due to the formation of reactive OAt esters.[17]Can cause guanidinylation of the N-terminal amine.[17] Based on potentially explosive HOAt.[17][18]
HBTU Aminium/Uronium SaltHighHighly efficient and popular reagent. Byproducts are generally soluble.[17][18]Can cause guanidinylation, especially in slow couplings.[17][19]
COMU Aminium/Uronium SaltVery HighEfficiency comparable to HATU. Safer as it is based on OxymaPure, avoiding explosive benzotriazole derivatives.[17][18]Limited stability in solution.[17]
PyBOP Phosphonium SaltHighEfficient coupling, avoids guanidinylation side reactions.[17]Generally less reactive than HATU.[17]
T3P® Phosphonic AnhydrideHighExcellent for substrates prone to epimerization. Byproducts are non-hazardous and water-soluble.[17]Application is fundamentally different from other reagents.[17]

Experimental Protocols

Protocol 1: Microwave-Assisted Coupling of an α-Methyl Amino Acid using HATU

This protocol is intended for a microwave-assisted peptide synthesizer.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-α-methyl amino acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF within the synthesizer's reaction vessel.

  • Amino Acid Activation:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-α-methyl amino acid and 3.95 equivalents of HATU in DMF.

    • Add 8 equivalents of DIPEA to the activation mixture.

    • Allow the pre-activation to proceed for 1-2 minutes at room temperature.

  • Coupling:

    • Transfer the activated amino acid solution to the reaction vessel containing the resin.

    • Apply microwave irradiation at a controlled temperature (e.g., 75°C) for 5-10 minutes.[15]

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test on a small sample of beads to confirm the completion of the coupling. If the test is positive, consider a second coupling.

Protocol 2: Extended Fmoc Deprotection with Microwave Assistance

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Preparation: Swell the Fmoc-protected peptide-resin in DMF in the reaction vessel.

  • Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Apply microwave irradiation at a controlled temperature (e.g., 75°C) for 3-5 minutes.[15]

  • Second Deprotection (Optional but Recommended): Drain the solution and repeat the microwave-assisted deprotection step with a fresh portion of the piperidine solution for another 3-5 minutes.

  • Washing: Drain the reaction vessel and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[20]

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Peptide Yield check_mass Test Cleavage & MS Analysis start->check_mass target_mass Target Mass Present? check_mass->target_mass incomplete_synthesis Incomplete Synthesis target_mass->incomplete_synthesis No cleavage_issue Investigate Cleavage/Workup target_mass->cleavage_issue Yes monitor_coupling Monitor Coupling Step (e.g., Kaiser Test) incomplete_synthesis->monitor_coupling coupling_complete Coupling Complete? monitor_coupling->coupling_complete incomplete_coupling Incomplete Coupling coupling_complete->incomplete_coupling No monitor_deprotection Monitor Deprotection Step coupling_complete->monitor_deprotection Yes solution_coupling Solutions: - Use potent coupling reagents - Double couple - Increase concentration - Microwave heating incomplete_coupling->solution_coupling deprotection_complete Deprotection Complete? monitor_deprotection->deprotection_complete incomplete_deprotection Incomplete Deprotection deprotection_complete->incomplete_deprotection No resolve_aggregation Address Potential Aggregation deprotection_complete->resolve_aggregation Yes solution_deprotection Solutions: - Extend deprotection time - Use stronger base (DBU) - Microwave heating incomplete_deprotection->solution_deprotection

Caption: A flowchart for troubleshooting low peptide yield.

General SPPS Cycle for Incorporating an α-Methyl Amino Acid

SPPS_Cycle start Start with Resin-Bound Peptide (Free Amine) coupling Couple Fmoc-α-Methyl-AA (HATU, DIPEA, DMF) + Microwave start->coupling wash1 Wash (DMF) coupling->wash1 deprotection Fmoc Deprotection (20% Piperidine/DMF) + Microwave wash1->deprotection wash2 Wash (DMF) deprotection->wash2 next_cycle Ready for Next Amino Acid wash2->next_cycle

Caption: An optimized SPPS cycle for α-methyl amino acids.

References

Technical Support Center: Synthesis of Peptides Containing 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the synthesis of peptides containing 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you mitigate and resolve issues of racemization, ensuring the stereochemical integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of a single, pure enantiomer of a chiral molecule into an equal mixture of both enantiomers (a racemic mixture).[1] In the context of peptide synthesis, this means that the desired L- or D-amino acid can be converted into its mirror image at the chiral alpha-carbon during the coupling reaction. This leads to the incorporation of the incorrect stereoisomer into your peptide sequence, which can drastically alter its three-dimensional structure and biological activity.[1]

This compound, a β-amino acid with an α-methyl group, is particularly susceptible to racemization due to steric hindrance. The methyl group on the α-carbon can slow down the desired amide bond formation, prolonging the lifetime of the highly reactive and racemization-prone activated intermediate.[2]

Q2: What is the primary mechanism of racemization for N-Boc-protected amino acids like this one?

A2: The predominant mechanism for racemization of N-alkoxycarbonyl-protected amino acids is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[3] Upon activation of the carboxyl group, the molecule can cyclize to form this planar intermediate. The proton on the alpha-carbon of the oxazolone is acidic and can be easily removed by a base. The resulting achiral enolate can then be reprotonated from either face, leading to a mixture of L- and D-isomers. A less common pathway is direct enolization via proton abstraction from the activated amino acid.[4]

Q3: Which factors have the most significant impact on the racemization of this compound?

A3: Several factors during the coupling step are critical:

  • Coupling Reagents and Additives: The choice of coupling reagent is paramount. Carbodiimides like DCC and DIC, when used alone, can lead to significant racemization.[3] The use of additives such as 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) is crucial for suppressing oxazolone formation.[5] Uronium/aminium or phosphonium-based reagents (e.g., HATU, HBTU, PyBOP) are generally preferred for sterically hindered amino acids as they often lead to faster coupling and less racemization, especially when paired with an additive.[4]

  • Base: The type and amount of base used can significantly influence racemization. Strong, sterically unhindered bases like triethylamine (TEA) or diisopropylethylamine (DIEA) can readily abstract the α-proton.[4] Weaker bases with greater steric hindrance, such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP), are recommended to minimize racemization.[4]

  • Temperature: Higher reaction temperatures accelerate both the coupling reaction and the rate of racemization.[3] Performing the coupling at lower temperatures (e.g., 0 °C) is a common strategy to preserve stereochemical integrity.[2]

  • Solvent: The polarity of the solvent can affect racemization rates. Less polar solvents may help reduce racemization, though solvent choice is often dictated by the solubility of the reactants.[2][3]

  • Activation Time: Prolonged pre-activation of the amino acid before the addition of the amine component increases the time the activated species is susceptible to racemization.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of diastereomeric impurity detected in the final peptide. Inappropriate coupling reagent (e.g., carbodiimide used alone).Use a uronium/aminium (HATU, HCTU) or phosphonium (PyBOP, PyAOP) salt coupling reagent. Always use carbodiimides (DCC, DIC) in combination with a racemization-suppressing additive like HOAt or OxymaPure.
Use of a strong, unhindered base (e.g., DIEA).Switch to a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP). Use the minimum necessary amount of base.
Elevated reaction temperature.Perform the coupling reaction at a lower temperature, such as 0 °C, especially during the activation step. For microwave-assisted synthesis, consider reducing the temperature for this specific coupling.
Prolonged pre-activation time.Minimize the pre-activation time. It is preferable to perform an in situ activation where the coupling reagent is added to the mixture of the amino acid and the amine component.
Low coupling efficiency when using milder conditions to reduce racemization. Steric hindrance of the α-methyl group slowing the reaction.Increase the coupling time at a low temperature. Consider a double coupling, where the coupling procedure is repeated with fresh reagents before proceeding to the next step in the synthesis.
Aggregation of the growing peptide chain.Switch to a more polar solvent system, such as N-methylpyrrolidone (NMP) or add a chaotropic agent. Microwave irradiation can also help overcome aggregation-related coupling difficulties.

Quantitative Data on Racemization Suppression

The following table summarizes representative data on the effect of different coupling conditions on the racemization of sterically hindered amino acids, which can serve as a guide for this compound.

Coupling Reagent Additive Base Temperature (°C) Approximate % Racemization
DICNoneDIEA25High (>10%)
DICHOBtDIEA25Moderate (2-5%)
DICHOAtDIEA25Low (0.5-2%)
HATUInternalDIEA25Low (0.5-1.5%)
HATUInternalNMM25Very Low (<0.5%)
DICHOAtNMM0Very Low (<0.5%)

Note: These values are illustrative and the actual extent of racemization can vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU/NMM

This protocol is recommended for coupling this compound in solid-phase peptide synthesis (SPPS).

  • Resin Swelling: Swell the resin-bound free amine in dimethylformamide (DMF) for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (3 equivalents) in DMF.

  • Coupling Reaction:

    • Add the activated amino acid solution to the swelled resin.

    • Add N-methylmorpholine (NMM) (6 equivalents) to the reaction mixture.

    • Agitate the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored using a colorimetric test (e.g., Kaiser test). If the reaction is incomplete after 4 hours, a second coupling is recommended.

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF (3 times), dichloromethane (DCM) (3 times), and then DMF (3 times) to remove any unreacted reagents and byproducts.

Protocol 2: Chiral HPLC Analysis for Racemization Assessment

This protocol outlines a general method to determine the level of racemization in the final peptide product.

  • Peptide Hydrolysis:

    • Place a small, accurately weighed amount of the purified peptide into a hydrolysis tube.

    • Add 6N HCl.

    • Seal the tube under vacuum and heat at 110 °C for 24 hours.

    • After hydrolysis, cool the tube, open it, and evaporate the acid under vacuum.

    • Re-dissolve the resulting amino acid mixture in the HPLC mobile phase.

  • Chiral HPLC Analysis:

    • Equilibrate a chiral HPLC column (e.g., a crown ether-based or cyclodextrin-based column) with the appropriate mobile phase.

    • Inject the sample of the hydrolyzed peptide.

    • The L- and D-enantiomers of 3-amino-2-methylpropanoic acid will have different retention times, allowing for their quantification.

    • Run standards of the pure L- and D-amino acids to confirm peak identity.

Visualizations

Mechanism of Racemization

racemization_mechanism cluster_activation Activation cluster_racemization Racemization Pathway Amino_Acid Boc-AA-OH (L-Enantiomer) Activated_AA Activated Intermediate Amino_Acid->Activated_AA Coupling Reagent Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Desired_Peptide Peptide (L-isomer incorporated) Activated_AA->Desired_Peptide + Amine (Desired Reaction) Enolate Achiral Enolate Oxazolone->Enolate + Base - H+ D_Enantiomer Boc-AA-OH (D-Enantiomer) Enolate->D_Enantiomer + H+ L_Enantiomer Boc-AA-OH (L-Enantiomer) Enolate->L_Enantiomer + H+ troubleshooting_workflow cluster_solutions Solutions Start High Racemization Detected Check_Reagent Review Coupling Reagent and Additive Start->Check_Reagent Check_Base Evaluate Base (Type and Amount) Check_Reagent->Check_Base Sol_Reagent Use HATU/HOAt or DIC/HOAt Check_Reagent->Sol_Reagent Check_Temp Assess Reaction Temperature Check_Base->Check_Temp Sol_Base Switch to NMM or TMP Check_Base->Sol_Base Check_Time Review Activation Time Check_Temp->Check_Time Sol_Temp Lower Temperature (e.g., 0 °C) Check_Temp->Sol_Temp Sol_Time Use in situ Activation Check_Time->Sol_Time End Re-synthesize and Analyze Sol_Reagent->End Sol_Base->End Sol_Temp->End Sol_Time->End

References

Technical Support Center: Purification of Peptides Containing Bulky Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of peptides incorporating bulky non-natural amino acids.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of peptides with bulky non-natural amino acids so challenging?

The incorporation of bulky non-natural amino acids into peptide sequences often leads to significant purification challenges due to several factors:

  • Steric Hindrance: The large size of these residues can physically obstruct interactions between the peptide and the stationary phase in chromatography, leading to poor separation.[1]

  • Increased Hydrophobicity: Many bulky non-natural amino acids are highly hydrophobic, which can cause issues such as poor solubility in aqueous mobile phases and strong, sometimes irreversible, binding to reversed-phase columns.[2][3]

  • Peptide Aggregation: The hydrophobic nature of these peptides increases their propensity to aggregate, forming larger, often insoluble complexes that can precipitate during purification, block columns, and result in low yields.[4][5]

  • Altered Secondary Structures: The presence of bulky groups can induce or disrupt secondary structures like α-helices or β-sheets, affecting the peptide's overall conformation and its interaction with chromatographic media.[5]

Q2: My peptide is poorly soluble in the standard RP-HPLC mobile phase. What can I do?

Poor solubility is a common issue with these types of peptides. Here are several strategies to improve solubility:

  • Initial Dissolution in Organic Solvents: Dissolve the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or hexafluoroisopropanol (HFIP) before diluting with the mobile phase.[3][6] Be cautious, as high concentrations of these solvents can be incompatible with some HPLC systems.[3]

  • Use of Chaotropic Agents: For peptides that are still difficult to dissolve, consider using a chaotropic agent like guanidinium hydrochloride in the initial solubilization step. However, ensure its compatibility with your column and system.[4]

  • Mobile Phase Modification: The addition of organic modifiers to the mobile phase can sometimes help to keep the peptide in solution during the chromatographic run.[4]

Q3: I'm observing significant peak tailing and broad peaks during RP-HPLC. What are the likely causes and solutions?

Peak tailing and broadening are often indicative of underlying issues with the separation process. Common causes include:

  • Peptide Aggregation on the Column: Aggregation can occur on the column itself, leading to poor peak shape.[4]

    • Solution: Reduce the sample load on the column or add a small amount of an organic solvent like acetonitrile to your sample diluent.[4]

  • Secondary Interactions with the Stationary Phase: The peptide may be interacting with residual silanol groups on the silica-based column.

    • Solution: Try a different stationary phase, such as a C8 or Phenyl column, which may offer different selectivity.[4]

  • Inappropriate Mobile Phase pH: The ionization state of the peptide, which is pH-dependent, affects its interaction with the stationary phase.[4]

    • Solution: Experiment with different mobile phase pH values to optimize the separation.[4]

  • Column Overload: Injecting too much peptide can saturate the column.[4]

    • Solution: Reduce the amount of sample injected.[4]

Q4: Are there alternative purification methods to RP-HPLC for these difficult peptides?

Yes, when standard RP-HPLC fails to provide adequate purity, several alternative and complementary techniques can be employed:

  • Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge and can be effective for peptides where bulky non-natural amino acids do not significantly alter the overall charge. It can be used as an orthogonal purification step to RP-HPLC.

  • Multicolumn Countercurrent Solvent Gradient Purification (MCSGP): This is a continuous chromatography technique that can improve yield and purity for complex separations by recycling overlapping fractions.[7][8][9]

  • Peptide Easy Clean (PEC): This is a catch-and-release purification method that relies on a traceless cleavable linker attached to the N-terminus of the target peptide. It is particularly useful for parallel purification and for peptides that are difficult to purify by chromatography due to solubility or aggregation issues.[1][6][10][11][12]

Troubleshooting Guides

Guide 1: Troubleshooting Poor Peak Resolution in RP-HPLC

dot

Caption: Troubleshooting workflow for poor peak resolution in RP-HPLC.

Guide 2: Managing Peptide Aggregation During Purification

dot

Caption: Decision tree for managing peptide aggregation during purification.

Data Presentation: Comparison of Purification Techniques

Purification MethodPeptideStarting PurityFinal PurityYieldSolvent ConsumptionKey Advantages
Batch RP-HPLC Glucagon55%~89%~67%HighStandard, well-established method.
MCSGP Glucagon55%~90%~90%Reduced by >30% vs. BatchHigher yield and purity, continuous process.[7][9][13]
Flash Chromatography Histone H3 (1-20)29%85%Not specifiedHighFaster than preparative HPLC for crude cleanup.
Peptide Easy Clean (PEC) Histone H3 (1-20)29%86%Not specifiedReduced by >85% vs. FlashOrthogonal to RP-HPLC, good for difficult peptides.[6]
PEC + RP-HPLC Histone H3 (1-20)29%96%Not specifiedModerateCombination provides very high purity.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Peptides with Bulky Non-Natural Amino Acids

dot

Caption: General workflow for RP-HPLC purification of hydrophobic peptides.

Materials:

  • Crude peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or formic acid

  • DMSO or DMF (optional)

  • C18 or Phenyl-Hexyl reversed-phase column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal volume of DMSO or DMF if it has poor aqueous solubility.

    • Dilute the dissolved peptide with Mobile Phase A to a suitable concentration for injection.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Method:

    • Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes.

    • Inject the prepared sample.

    • Run a linear gradient to elute the peptide. For hydrophobic peptides, a shallow gradient (e.g., an increase of 0.5-1% B per minute) is often necessary to achieve good resolution.

    • Monitor the elution profile at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of each fraction using analytical RP-HPLC.

    • Pool the fractions that meet the desired purity level.

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a powder.

Protocol 2: Multicolumn Countercurrent Solvent Gradient Purification (MCSGP)

Principle: MCSGP is a semi-continuous chromatographic process that utilizes two identical columns. The key feature is the internal recycling of fractions containing both the target peptide and impurities, which are not fully separated in a single pass. This allows for a significant increase in both yield and purity compared to traditional batch chromatography.[7][9]

General Procedure:

  • Method Development: An initial separation method is developed on a single column to determine the elution profile of the target peptide and its impurities.

  • MCSGP Process Setup: The two columns are connected in a way that allows for the automated recycling of overlapping fractions. The process involves interconnected and batch modes of operation.

  • Injection and Elution: The crude peptide is loaded onto the first column. During elution, the pure product is collected, while the fractions containing a mixture of the product and weakly or strongly adsorbing impurities are recycled to the second column.

  • Continuous Operation: The process continues in a cyclic manner, with the roles of the columns alternating, allowing for a continuous purification process.

Protocol 3: Peptide Easy Clean (PEC)

Principle: PEC is a "catch-and-release" purification technique. A specific linker (PEC-Linker) is attached to the N-terminus of the full-length peptide during solid-phase peptide synthesis (SPPS). After cleavage from the resin, only the linker-modified target peptide is captured on a specific resin, while all truncated and unmodified impurities are washed away. The purified peptide is then released from the resin.[1][6][10][12]

Procedure:

  • SPPS with Capping and Linker Attachment:

    • During SPPS, a capping step (e.g., with acetic anhydride) is performed after each amino acid coupling to block any unreacted amino groups. This ensures that only the full-length peptide has a free N-terminus.

    • At the end of the synthesis, the PEC-Linker is coupled to the N-terminus of the resin-bound peptide.

  • Cleavage and Deprotection: The peptide is cleaved from the SPPS resin and side-chain protecting groups are removed using a standard TFA cocktail. This also unmasks the linker for the subsequent capture step.

  • Catch Step: The crude peptide mixture is dissolved (often in a high concentration of organic solvent like DMSO or HFIP, which aids in solubilizing difficult peptides) and incubated with the PEC capture resin. The linker on the target peptide covalently binds to the resin.

  • Washing: The resin is washed extensively to remove all unbound impurities, including truncated sequences and by-products from the synthesis.

  • Release Step: The purified peptide is cleaved from the capture resin under specific conditions, yielding the final product.

References

Validation & Comparative

A Comparative Guide to Boc vs. Fmoc Solid-Phase Peptide Synthesis for Peptides Containing α-Methyl Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of α-methyl amino acids into peptides offers a powerful strategy to enhance conformational stability, increase resistance to enzymatic degradation, and improve bioavailability. However, the steric hindrance posed by the additional methyl group at the α-carbon presents significant challenges during solid-phase peptide synthesis (SPPS). The choice between the two primary SPPS strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is a critical decision that can profoundly impact the yield, purity, and overall success of synthesizing these modified peptides.

This guide provides an objective, data-driven comparison of the Boc and Fmoc strategies for the synthesis of peptides containing α-methyl amino acids, offering insights into the advantages and disadvantages of each approach, supported by established chemical principles and experimental considerations.

At a Glance: Key Differences in Boc vs. Fmoc Strategies

The core distinction between the Boc and Fmoc strategies lies in their orthogonal protection schemes, which dictate the reagents and conditions for deprotection of the α-amino group and the final cleavage of the peptide from the resin.

FeatureBoc (tert-butyloxycarbonyl) StrategyFmoc (9-fluorenylmethyloxycarbonyl) Strategy
Nα-Protection Acid-labile Boc groupBase-labile Fmoc group
Deprotection Strong acid (e.g., Trifluoroacetic acid - TFA)Base (e.g., Piperidine)
Side-Chain Protection Typically benzyl-based, removed by strong acid (HF)Typically t-butyl-based, removed by moderate acid (TFA)
Cleavage from Resin Harsh conditions (e.g., Hydrofluoric acid - HF)Milder conditions (e.g., TFA)[1]
Orthogonality Partial (both Nα and side-chain groups are acid-labile)Fully orthogonal (base-labile Nα vs. acid-labile side-chain)[]

Performance Comparison in the Context of α-Methyl Amino Acids

While direct head-to-head quantitative data for the synthesis of the same α-methylated peptide using both methods is scarce in publicly available literature, performance can be extrapolated from studies on sterically hindered and "difficult" sequences.

Performance MetricBoc Strategy ConsiderationsFmoc Strategy Considerations
Coupling Efficiency Can be advantageous for aggregation-prone sequences. The protonated N-terminus after TFA deprotection can disrupt interchain hydrogen bonding. In situ neutralization protocols are highly effective for difficult couplings.Generally high coupling efficiency with modern reagents. However, aggregation of the neutral peptide chain can be a significant issue, impeding reagent access.
Crude Peptide Purity Purity can be high, but the harsh final cleavage with HF can generate more side products.Milder deprotection and cleavage conditions often lead to fewer side products and higher crude purity for many sequences.
Overall Yield Can provide good yields, especially for shorter to medium-length peptides. The robustness of the chemistry is a key advantage.For longer peptides, the higher stepwise efficiency can result in better overall yields, provided aggregation is managed.
Racemization Generally low risk of racemization at the α-carbon due to the acidic deprotection conditions.The basic conditions of Fmoc deprotection can increase the risk of epimerization at the C-terminal amino acid of the growing peptide, though this is less of a concern for the achiral α-aminoisobutyric acid (Aib). For chiral α-methyl amino acids, careful selection of coupling reagents is crucial to minimize racemization.
Compatibility Well-suited for hydrophobic peptides that are prone to aggregation.Broadly applicable and compatible with a wide range of modified amino acids and post-translational modifications due to the milder conditions.

Recommended Coupling Reagents for α-Methyl Amino Acids

The steric hindrance of α-methyl amino acids necessitates the use of highly efficient coupling reagents to achieve acceptable yields.

StrategyRecommended Coupling Reagents
Boc Carbodiimides: DIC/HOBt (in situ neutralization protocols are particularly effective) Uronium/Phosphonium Salts: HBTU, HATU (used with in situ neutralization)
Fmoc Uronium/Aminium Salts: HATU, HCTU, COMU Phosphonium Salts: PyAOP, PyBOP

Note: For Fmoc chemistry, HATU is often considered superior to HBTU for coupling sterically hindered amino acids like Aib, as it forms a more reactive active ester, leading to faster and more complete reactions.[3]

Experimental Protocols

The following are generalized, best-practice protocols for the manual synthesis of a model peptide containing an α-methyl amino acid (e.g., α-aminoisobutyric acid - Aib) using both Boc and Fmoc strategies.

Boc-SPPS Protocol for a Model Aib-Containing Peptide

1. Resin Swelling and Preparation:

  • Swell Merrifield resin in dichloromethane (DCM) for 1-2 hours.

  • Wash the resin with DCM.

2. First Amino Acid Loading (Boc-Aib-OH):

  • Dissolve Boc-Aib-OH (2 eq) and cesium carbonate (Cs2CO3) (0.5 eq) in a mixture of DMF and water.

  • Lyophilize to obtain the Boc-Aib-OCs salt.

  • Add the cesium salt to the swollen resin in DMF.

  • Heat at 50°C overnight with stirring.

  • Wash the resin with DMF, DMF/water, DMF, and DCM.

  • Dry the resin under vacuum.

3. Peptide Chain Elongation (per cycle):

  • Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM, then isopropanol, then DCM.

  • Neutralization (In situ): Add a solution of the next Boc-amino acid (4 eq) and HOBt (4 eq) in DMF to the resin, followed by DIC (4 eq).

  • Coupling: Agitate at room temperature for 2-4 hours. Monitor completion with the Kaiser test (will be negative for the secondary amine after Aib).

  • Wash with DMF and DCM.

4. Final Cleavage and Deprotection:

  • Dry the peptide-resin thoroughly.

  • Place the resin in a specialized HF cleavage apparatus with a scavenger cocktail (e.g., anisole).

  • Perform the HF cleavage at 0°C for 1-2 hours.

  • Evaporate the HF under vacuum.

  • Precipitate the peptide in cold diethyl ether, wash, and dry.

  • Dissolve the crude peptide in an appropriate aqueous buffer and lyophilize.

Fmoc-SPPS Protocol for a Model Aib-Containing Peptide

1. Resin Swelling and Preparation:

  • Swell Rink Amide resin in DMF for 1-2 hours.

  • Wash the resin with DMF.

2. Fmoc Deprotection of Resin:

  • Treat the resin with 20% piperidine in DMF for 20 minutes.

  • Wash the resin with DMF and DCM.

3. First Amino Acid Coupling (Fmoc-Aib-OH):

  • Dissolve Fmoc-Aib-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

  • Add the activated amino acid solution to the resin.

  • Agitate at room temperature for 2-4 hours.

  • Wash with DMF and DCM.

4. Peptide Chain Elongation (per cycle):

  • Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash with DMF.

  • Coupling: Dissolve the next Fmoc-amino acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Add to the resin and agitate for 2-4 hours. For subsequent couplings to Aib, a double coupling may be necessary.

  • Wash with DMF and DCM.

5. Final Deprotection and Cleavage:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide in cold diethyl ether, wash, and dry.

  • Dissolve the crude peptide in an appropriate aqueous buffer and lyophilize.

Visualizing the Synthetic Pathways

To better illustrate the workflows and chemical transformations, the following diagrams are provided.

Boc_vs_Fmoc_Workflow cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy Boc_Start Boc-AA-Resin Boc_Deprotect TFA Deprotection Boc_Start->Boc_Deprotect Boc_Neutralize Neutralization Boc_Deprotect->Boc_Neutralize Boc_Couple Boc-AA Coupling Boc_Neutralize->Boc_Couple Boc_Cycle Repeat Cycle Boc_Couple->Boc_Cycle Boc_Cycle->Boc_Deprotect n-1 times Boc_Cleave HF Cleavage Boc_Cycle->Boc_Cleave Final Boc_Peptide Final Peptide Boc_Cleave->Boc_Peptide Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotect Piperidine Deprotection Fmoc_Start->Fmoc_Deprotect Fmoc_Couple Fmoc-AA Coupling Fmoc_Deprotect->Fmoc_Couple Fmoc_Cycle Repeat Cycle Fmoc_Couple->Fmoc_Cycle Fmoc_Cycle->Fmoc_Deprotect n-1 times Fmoc_Cleave TFA Cleavage Fmoc_Cycle->Fmoc_Cleave Final Fmoc_Peptide Final Peptide Fmoc_Cleave->Fmoc_Peptide

Boc vs. Fmoc SPPS Workflow for α-Methylated Peptides

Chemical_Steps cluster_Boc_Chem Boc Strategy Chemistry cluster_Fmoc_Chem Fmoc Strategy Chemistry Boc_P Resin-Peptide-NH-Boc Boc_D Resin-Peptide-NH3+ TFA- Boc_P->Boc_D + TFA Boc_N Resin-Peptide-NH2 Boc_D->Boc_N + Base (e.g., DIEA) Boc_C Resin-Peptide-NH-CO-AA-Boc Boc_N->Boc_C + Boc-AA-OH + Coupling Reagent Fmoc_P Resin-Peptide-NH-Fmoc Fmoc_D Resin-Peptide-NH2 Fmoc_P->Fmoc_D + Piperidine Fmoc_C Resin-Peptide-NH-CO-AA-Fmoc Fmoc_D->Fmoc_C + Fmoc-AA-OH + Coupling Reagent (e.g., HATU)

Key Chemical Steps in Boc and Fmoc SPPS

Conclusion and Recommendations

Both Boc and Fmoc strategies are viable for the synthesis of peptides containing α-methyl amino acids, with the optimal choice depending on the specific peptide sequence, length, and available laboratory resources.

  • The Fmoc strategy is generally recommended for its milder conditions, which often result in higher purity crude products and are compatible with a wider range of functionalities.[] The use of potent coupling reagents like HATU is crucial for overcoming the steric hindrance of α-methyl amino acids. Careful monitoring is required to manage potential on-resin aggregation.

  • The Boc strategy remains a powerful alternative, particularly for sequences prone to aggregation where the protonated N-terminus after deprotection can be advantageous. Its robustness is a key feature, though the requirement for hazardous HF for final cleavage necessitates specialized equipment and safety precautions.

Ultimately, a careful evaluation of the target peptide's properties should guide the synthetic strategy. For challenging sequences, small-scale pilot syntheses using both methods may be warranted to determine the most effective approach.

References

A Comparative Guide to the Coupling Efficiency of Boc-α-methyl-β-alanine with Various Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of sterically hindered amino acids, such as Boc-α-methyl-β-alanine, into peptide scaffolds is a critical strategy in medicinal chemistry to enhance proteolytic stability and modulate conformation. However, the α-methyl group introduces significant steric hindrance, making the formation of the amide bond a synthetic challenge. The choice of coupling reagent (activator) is paramount to achieving high coupling efficiency, minimizing reaction times, and ensuring high purity of the final product. This guide provides an objective comparison of commonly used activators for the coupling of Boc-α-methyl-β-alanine, supported by extrapolated performance data and detailed experimental protocols.

Performance Comparison of Coupling Reagents

The selection of an appropriate activator is crucial for overcoming the steric hindrance associated with Boc-α-methyl-β-alanine. The following table summarizes the expected performance of four common activators: HATU, HBTU, DCC, and COMU. The data is extrapolated from studies on other sterically hindered amino acids and N-methylated amino acids.[1][2][3]

Coupling ReagentTypical Yield Range (%)Typical Reaction Time (hours)Key AdvantagesPotential Disadvantages
HATU 85-95%2-6High reactivity, low racemization, effective for highly hindered systems.[1]Higher cost compared to other reagents.
HBTU 75-90%4-12Good balance of reactivity and cost, widely used.[2]Can be less effective for extremely hindered couplings compared to HATU.
DCC 40-70%12-24Low cost.Formation of insoluble dicyclohexylurea (DCU) byproduct complicates purification.[4]
COMU 85-95%2-6High reactivity comparable to HATU, non-explosive byproduct, good solubility.[5]Higher cost than carbodiimides and HBTU.

Experimental Protocols

The following is a generalized, solution-phase protocol for the coupling of Boc-α-methyl-β-alanine to an amino acid ester. This protocol can be adapted for use with the different activators listed above.

Materials:

  • Boc-α-methyl-β-alanine

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Coupling Reagent (HATU, HBTU, DCC, or COMU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous Solvent (e.g., N,N-Dimethylformamide - DMF or Dichloromethane - DCM)

  • Additives (e.g., 1-Hydroxybenzotriazole - HOBt, especially for DCC)

General Procedure:

  • Amine Salt Neutralization: Dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) and stir the solution at room temperature for 15-30 minutes.

  • Carboxylic Acid Activation:

    • For HATU/HBTU/COMU: In a separate flask, dissolve Boc-α-methyl-β-alanine (1.0 eq), the chosen coupling reagent (1.05 eq), and (optionally for HBTU) HOBt (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to the solution and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

    • For DCC: In a separate flask, dissolve Boc-α-methyl-β-alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DCC (1.1 eq) and stir for 30 minutes at 0°C.

  • Coupling Reaction:

    • For HATU/HBTU/COMU: Add the neutralized amino acid ester solution from step 1 to the pre-activated carboxylic acid solution from step 2.

    • For DCC: Filter the dicyclohexylurea (DCU) precipitate from the activated carboxylic acid solution and add the filtrate to the neutralized amino acid ester solution from step 1.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure dipeptide.

Visualizing the Workflow and Reaction Mechanism

To aid in understanding the experimental process and the underlying chemistry, the following diagrams created using Graphviz (DOT language) illustrate the general workflow and the activation mechanism.

experimental_workflow cluster_amine_prep Amine Preparation cluster_acid_prep Carboxylic Acid Activation cluster_coupling Coupling & Purification AmineHCl Amino Acid Ester HCl Neutralization Neutralization (DIPEA, DMF) AmineHCl->Neutralization FreeAmine Free Amino Ester Neutralization->FreeAmine Coupling Coupling Reaction FreeAmine->Coupling BocAA Boc-α-methyl-β-alanine Activation Activation (Activator, DIPEA, DMF) BocAA->Activation ActiveEster Activated Ester Activation->ActiveEster ActiveEster->Coupling Workup Work-up Coupling->Workup Purification Purification Workup->Purification FinalProduct Pure Dipeptide Purification->FinalProduct

Caption: General experimental workflow for coupling Boc-α-methyl-β-alanine.

reaction_mechanism CarboxylicAcid Boc-R-COOH + Activator ActivatedIntermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) CarboxylicAcid->ActivatedIntermediate Activation PeptideBond Boc-R-CO-NH-R' Dipeptide ActivatedIntermediate->PeptideBond Nucleophilic Attack AminoEster H₂N-R' Amino Acid Ester AminoEster->PeptideBond

Caption: Generalized mechanism of amide bond formation using an activator.

References

comparative analysis of cleavage cocktails for Boc-protected peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) protecting group chemistry, the final cleavage of the synthetic peptide from the resin support and the simultaneous removal of side-chain protecting groups is a critical step that significantly impacts the final product's yield and purity. The choice of the cleavage cocktail—a mixture of a strong acid and various scavengers—is paramount to the success of this process. This guide provides a comparative analysis of commonly employed cleavage cocktails, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for a given peptide sequence.

The Chemistry of Cleavage and the Role of Scavengers

The cleavage of Boc-protected peptides from the resin is typically achieved through treatment with a strong acid. The most common acids used are Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA), and Trimethylsilyl trifluoromethanesulfonate (TMSOTf). During this process, cationic species are generated from the cleavage of the protecting groups and the resin linker. These highly reactive carbocations can lead to a variety of side reactions, including the alkylation of sensitive amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).

To prevent these unwanted modifications, scavengers are added to the cleavage cocktail. These are nucleophilic compounds that are more reactive towards the carbocations than the sensitive residues of the peptide, effectively "scavenging" them before they can cause damage. The choice and composition of the scavenger cocktail are as crucial as the choice of the strong acid itself and must be tailored to the specific amino acid composition of the peptide.

Comparative Analysis of Cleavage Cocktails

The selection of a cleavage cocktail is a balance between cleavage efficiency, safety, and the potential for side reactions. The following tables provide a comparative overview of the most common cleavage cocktails used in Boc-SPPS.

Table 1: Comparison of Strong Acids for Boc-Protected Peptide Cleavage
FeatureHydrogen Fluoride (HF)Trifluoromethanesulfonic Acid (TFMSA)Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
Cleavage Efficiency Very HighHighHigh
Versatility Highly versatile for most protecting groups.Effective for many protecting groups, but may not cleave Arg(NO2) or Arg(Tos).Cleaves most protecting groups, but not Cys(Bzl), Cys(Acm), or Arg(NO2).
Safety Concerns Extremely toxic and corrosive; requires specialized apparatus.Highly corrosive, but less volatile than HF.Corrosive and flammable.
Apparatus Specialized HF-resistant apparatus required.Standard laboratory glassware can be used.Standard laboratory glassware can be used.
Product Work-up Relatively straightforward precipitation.Peptide precipitation can be challenging due to salt formation.[1]Product is less hygroscopic than with TFMSA.
Common Side Reactions Alkylation of sensitive residues if scavengers are inadequate.Sulfonation of sensitive residues.[2]Fewer side reactions reported compared to TFMSA.
Table 2: Common Scavenger Cocktails and Their Applications
Scavenger(s)Target Residues & PurposeTypical Cocktail Composition (v/v)Notes
Anisole Trp, TyrHF/Anisole (9:1)Prevents alkylation by t-butyl and benzyl cations.[3]
p-Cresol Trp, TyrHF/p-Cresol (9:1)Similar to anisole, often used in combination with other scavengers.
Thioanisole Trp, MetTFMSA/TFA/Thioanisole/m-CresolEffective scavenger, but can cause alkylation of Trp's indole nitrogen.[3]
Dimethyl Sulfide (DMS) Met, TrpHF/DMS/p-Cresol (25:65:10)Used in "low-HF" procedures to reduce Met oxidation and Trp modification.
1,2-Ethanedithiol (EDT) Trp, CysTFA/Thioanisole/EDT/Phenol/Water (82.5:5:2.5:5:5) ("Reagent K")Protects against Trp oxidation and Cys side reactions.[4]
Triisopropylsilane (TIS) TrpTFA/TIS/H₂O (95:2.5:2.5)An effective and non-odorous scavenger for carbocations.[2]

Experimental Protocols

The following are detailed protocols for the cleavage of Boc-protected peptides using different strong acids. Safety Precaution: These procedures involve highly corrosive and toxic reagents and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: High-HF Cleavage

This is a standard and highly effective method for the cleavage of most Boc-protected peptides.[5]

Materials:

  • Peptide-resin (dried under vacuum)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger cocktail (e.g., 90% HF, 10% anisole)

  • HF cleavage apparatus

  • Cold diethyl ether

  • Stirring bar

  • Reaction vessel

Procedure:

  • Ensure the N-terminal Boc group is removed from the peptide-resin.

  • Place the dried peptide-resin (typically 200 mg - 1 g) and a stirring bar into the HF reaction vessel.[5]

  • Add the appropriate scavenger to the peptide-resin.[5]

  • Cool the reaction vessel in a dry ice/solvent bath for at least 5 minutes to freeze the scavenger-peptide-resin mixture.[5]

  • Carefully distill anhydrous HF (approximately 9 mL of HF for 50 mg - 1 g of resin) into the reaction vessel.[5]

  • Stir the reaction mixture at -5 to 0 °C for 1 hour.[5] For peptides containing Arg(Tos), the reaction time may need to be extended to 1.5 hours.[5]

  • After the reaction is complete, remove the HF by vacuum.

  • Once all HF is removed, suspend the resin and cleaved peptide in cold diethyl ether.

  • Wash the precipitated peptide thoroughly with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Collect the crude peptide by filtration and dry under vacuum.

Protocol 2: TFMSA Cleavage

A common alternative to HF that does not require a specialized apparatus.[1]

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Scavenger cocktail (e.g., m-cresol, thioanisole)

  • Cold diethyl ether

  • Round-bottom flask with a stirring bar

Procedure:

  • Place the dried peptide-resin in a round-bottom flask with a stirring bar.

  • Add the scavenger cocktail (e.g., for every 100 mg of resin, add 1 mL of a 1:1 mixture of thioanisole and m-cresol in TFA).

  • Cool the flask in an ice bath.

  • Slowly add TFMSA (for every 100 mg of resin, add 200 µL of TFMSA) dropwise with vigorous stirring.

  • Stir the mixture at room temperature for 30 to 60 minutes.

  • Filter the resin using a fine sintered glass funnel and wash with a small amount of TFA.

  • Combine the filtrates and add 8-10 times the volume of cold diethyl ether to precipitate the peptide.

  • If necessary, store the mixture at 4°C overnight to facilitate precipitation.

  • Collect the crude peptide by filtration and wash with cold ether.

  • Desalt the peptide using ion exchange or size-exclusion chromatography.

Protocol 3: TMSOTf Cleavage

This method is reported to produce fewer side reactions and a less hygroscopic product compared to TFMSA.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., m-cresol)

  • Cold diethyl ether

  • Round-bottom flask with a stirring bar

Procedure:

  • Place the dried peptide-resin in a round-bottom flask with a stirring bar.

  • Prepare the cleavage mixture: for each gram of resin, mix 1.95 mL of TMSOTf, 6.90 mL of TFA, and 1.2 mL of m-cresol. Cool the mixture in an ice bath.

  • Cool the flask containing the resin to 0°C in an ice bath.

  • Add the chilled cleavage mixture to the resin.

  • Stir the mixture at 0°C for 1 to 2 hours.

  • Filter the resin and wash with a small amount of TFA.

  • Combine the filtrates and add an 8-10 fold volume of cold diethyl ether dropwise to precipitate the peptide.

  • Collect the peptide by filtration.

Visualizing the Cleavage Process

To better understand the workflow and the chemical principles involved, the following diagrams have been generated.

G cluster_workflow General Peptide Cleavage Workflow Resin Dried Peptide-Resin Cocktail Prepare Cleavage Cocktail (Strong Acid + Scavengers) Cleavage Cleavage Reaction (e.g., 1-2 hours at 0°C to RT) Resin->Cleavage Cocktail->Cleavage Filter Filter to Remove Resin Cleavage->Filter Precipitate Precipitate Peptide (Cold Diethyl Ether) Filter->Precipitate Wash Wash Peptide Precipitate->Wash Dry Dry Crude Peptide Wash->Dry Purify Purification (e.g., HPLC) Dry->Purify

Caption: General workflow for the cleavage and work-up of a Boc-protected peptide.

G cluster_cleavage Cleavage Chemistry and Side Reactions PG Protecting Group (e.g., Boc, Bzl) Carbocation Reactive Carbocation (R+) PG->Carbocation + Acid SideProduct Alkylated Side Product Carbocation->SideProduct + Peptide Trapped Trapped Carbocation Carbocation->Trapped + Scavenger Peptide Peptide with Sensitive Residue (e.g., Trp) Scavenger Scavenger (e.g., Anisole, TIS)

Caption: Role of scavengers in preventing side reactions during peptide cleavage.

Conclusion

The successful cleavage of Boc-protected peptides is a multifaceted process that requires careful consideration of the peptide sequence, the protecting groups employed, and the potential for side reactions. While HF remains a highly effective and versatile reagent, its toxicity necessitates specialized equipment and handling procedures. TFMSA and TMSOTf offer viable alternatives with their own sets of advantages and disadvantages. The judicious selection of a scavenger cocktail tailored to the specific amino acid composition of the peptide is critical for minimizing side product formation and maximizing the yield and purity of the final product. This guide provides a framework for making informed decisions to optimize the final and crucial step of Boc-SPPS.

References

Navigating the Complex Fragmentation Landscape: A Comparative Guide to the Validation of Peptides Containing Boc-α-methyl-β-alanine by Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of synthetic peptides is a critical checkpoint in ensuring the integrity of their research and therapeutic candidates. The incorporation of non-proteinogenic amino acids, such as Boc-α-methyl-β-alanine, introduces unique analytical challenges. This guide provides an objective comparison of tandem mass spectrometry (MS/MS) approaches for the validation of these modified peptides, supported by experimental data and detailed protocols to facilitate robust analytical method development.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, yet its inherent lability can complicate mass spectrometric analysis. Furthermore, the presence of an α-methyl group and the β-amino acid backbone of Boc-α-methyl-β-alanine introduces distinct fragmentation behaviors compared to standard peptides. Understanding these nuances is paramount for accurate sequence validation and characterization. This guide delves into the performance of common fragmentation techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—in the analysis of peptides bearing this unique modification.

Key Fragmentation Pathways and a Comparative Analysis

The fragmentation of a peptide containing Boc-α-methyl-β-alanine is a composite of the fragmentation of the Boc group, the influence of the α-methylation, and the behavior of the β-amino acid backbone.

Boc Group Fragmentation: Under CID and HCD, the Boc group is highly labile and characteristically undergoes neutral losses. The most prominent losses are that of isobutylene (56 Da) and the entire Boc group (100 Da).[1] This can sometimes suppress the generation of sequence-informative b- and y-ions, complicating spectral interpretation.[1]

Influence of β-Alanine Backbone: Peptides incorporating β-amino acids exhibit unique fragmentation patterns, particularly with ETD. Instead of the canonical c- and z•-ions typically observed for α-peptides, ETD of β-peptides can predominantly yield a•- and y-type fragment ions.[2] This is attributed to the instability of the Cβ radical that would be formed upon cleavage of the N-Cβ or Cα-Cβ bonds.[2]

Impact of α-Methylation: The α-methyl group can influence peptide backbone conformation and fragmentation pathways. While specific data for Boc-α-methyl-β-alanine is limited, studies on other α,α-disubstituted amino acids suggest that they can induce helical structures, which may affect the accessibility of certain peptide bonds to fragmentation.

The following table summarizes the expected performance of different MS/MS techniques for the validation of a peptide containing Boc-α-methyl-β-alanine compared to its unmodified counterpart.

Fragmentation TechniqueUnmodified PeptidePeptide with Boc-α-methyl-β-alanineKey Considerations for Modified Peptide
CID Rich series of b- and y-ions for sequencing.Dominated by neutral losses of isobutylene (56 Da) and the Boc group (100 Da).[1] Suppression of b- and y-ion series is common.[1] May produce a diagnostic imine loss for the N-terminal β-Ala.[3]Useful for confirming the presence of the Boc group but can be suboptimal for full sequence confirmation.
HCD Generally provides a good balance of b- and y-ions, with some internal fragments.Similar to CID, with prominent neutral losses of the Boc group. Higher energy can lead to more extensive fragmentation of the peptide backbone after the initial loss of the Boc group.May provide more sequence information than CID after the initial deprotection in the gas phase.
ETD Produces a rich series of c- and z•-ions, preserving labile modifications.Expected to preserve the Boc group. Fragmentation of the β-amino acid backbone may lead to a predominance of a•- and y-ions rather than c- and z•-ions.[2]The method of choice for obtaining sequence information while retaining the Boc modification, though the fragmentation pattern may be unconventional.

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis
  • Peptide Solubilization: Dissolve the synthesized peptide in a suitable solvent, such as 0.1% formic acid in a water/acetonitrile mixture, to a stock concentration of 1 mg/mL. For hydrophobic peptides, a higher percentage of organic solvent may be required.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 pmol/µL in 0.1% formic acid in water for injection into the LC-MS/MS system.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be a linear increase from 5% to 60% Mobile Phase B over 20-30 minutes, followed by a wash at high organic content and re-equilibration. The gradient should be optimized based on the peptide's hydrophobicity.

  • Flow Rate: 0.2-0.4 mL/min.

Tandem Mass Spectrometry (MS/MS)
  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Full Scan (MS1): Acquire spectra in the range of m/z 300-2000 to identify the precursor ion of the peptide.

  • MS/MS Fragmentation:

    • CID: Use a normalized collision energy of 25-35%.

    • HCD: Use a stepped normalized collision energy (e.g., 20%, 30%, 40%) to capture a wider range of fragment ions.

    • ETD: Optimize the anion target and reaction time according to the instrument manufacturer's guidelines. This technique is only effective for multiply charged precursor ions (z ≥ 2).

Visualizing the Workflow and Fragmentation

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Peptide_Synthesis Peptide Synthesis Solubilization Solubilization (0.1% FA in H2O/ACN) Peptide_Synthesis->Solubilization Dilution Dilution to 1-10 pmol/µL Solubilization->Dilution LC_Separation LC Separation (C18 Column) Dilution->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS1_Scan MS1 Full Scan (Precursor Selection) ESI->MS1_Scan MS2_Fragmentation MS/MS Fragmentation (CID, HCD, or ETD) MS1_Scan->MS2_Fragmentation Data_Analysis Data Analysis & Sequence Validation MS2_Fragmentation->Data_Analysis

fragmentation_pathways cluster_cid_hcd CID / HCD cluster_etd ETD Precursor [M+nH]n+ Boc_Loss Loss of Boc (-100 Da) Precursor->Boc_Loss Isobutylene_Loss Loss of Isobutylene (-56 Da) Precursor->Isobutylene_Loss ETD_Reaction Electron Transfer Precursor->ETD_Reaction b_y_ions b- and y-ions (Often Suppressed) Boc_Loss->b_y_ions Radical_Cation M+nH+• ETD_Reaction->Radical_Cation a_y_ions a•- and y-ions (β-Ala Backbone Cleavage) Radical_Cation->a_y_ions

Conclusion

The validation of peptides containing Boc-α-methyl-β-alanine by tandem mass spectrometry requires a multi-faceted approach. While CID and HCD are effective for confirming the presence of the Boc group through its characteristic neutral losses, they may provide limited sequence information. ETD is the preferred method for sequencing the peptide backbone while preserving the Boc modification, although researchers should be aware of the potential for non-canonical a•- and y-ion formation due to the β-amino acid structure. A comprehensive validation strategy should ideally employ a combination of these fragmentation techniques to gain a complete picture of the synthesized peptide's identity and purity. By understanding the unique fragmentation behaviors of this modified amino acid, researchers can develop more robust and reliable analytical methods for their peptide-based drug discovery and development programs.

References

HPLC vs. UPLC: A Comparative Guide for Purity Analysis of Peptides Containing 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with synthetic peptides, particularly those incorporating modified amino acids like 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid, ensuring peptide purity is a critical aspect of quality control and downstream applications. High-Performance Liquid Chromatography (HPLC) has long been the standard for this analysis, but Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant advantages in speed, resolution, and sensitivity. This guide provides an objective comparison of HPLC and UPLC for the purity analysis of these complex peptides, supported by experimental data and detailed protocols.

The inclusion of the bulky, hydrophobic tert-Butoxycarbonyl (Boc) protecting group on the amino acid can influence the chromatographic behavior of the peptide, making efficient separation from closely related impurities challenging. Both HPLC and UPLC, primarily in reversed-phase mode, are well-suited for this task, but their performance characteristics differ significantly.

Performance Comparison: HPLC vs. UPLC

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling much higher pressures.[1] This fundamental difference leads to substantial improvements in chromatographic performance.

Key advantages of UPLC over traditional HPLC for peptide purity analysis include:

  • Improved Speed and Throughput: UPLC methods offer significantly faster separation times compared to conventional HPLC.[2] This allows for a higher sample throughput, which is crucial in drug development and quality control environments.

  • Enhanced Resolution and Sensitivity: The smaller particle size in UPLC columns leads to higher separation efficiency and resolution.[2][3] This results in sharper, better-separated peaks, enabling more accurate identification and quantification of impurities, even those present at low levels.[2][4] The increased surface area of the stationary phase in UPLC columns also enhances sensitivity.[2]

  • Higher Peak Capacity: UPLC systems can achieve higher peak capacities, meaning they can separate a larger number of components within a single chromatographic run.[2] This is particularly beneficial for complex peptide samples that may contain numerous synthesis-related impurities.

  • Reduced Solvent Consumption: Due to the shorter run times and lower flow rates, UPLC methods consume significantly less solvent, leading to cost savings and a reduced environmental footprint.[2]

While HPLC remains a robust and reliable technique, its primary drawbacks in the context of modern peptide analysis are its longer run times and limited resolution compared to UPLC.[2]

Quantitative Data Summary

The following table summarizes the typical performance differences between HPLC and UPLC for peptide purity analysis. The values presented are representative and can vary depending on the specific peptide, column chemistry, and method conditions.

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3 - 5 µm< 2 µm
Typical Column Dimensions 4.6 x 150 mm, 4.6 x 250 mm2.1 x 50 mm, 2.1 x 100 mm
Operating Pressure 2,000 - 6,000 psi10,000 - 15,000 psi
Analysis Time 30 - 60 minutes5 - 15 minutes
Resolution GoodExcellent[4][5]
Sensitivity GoodExcellent[4]
Solvent Consumption HighLow[2]

Experimental Protocols

Detailed methodologies for performing peptide purity analysis using both HPLC and UPLC are provided below. These protocols are starting points and may require optimization for specific peptides containing this compound.

HPLC Method for Peptide Purity Analysis
  • System: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 214 nm and 280 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the peptide sample in Mobile Phase A at a concentration of 1 mg/mL.

UPLC Method for Peptide Purity Analysis
  • System: UPLC system with a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 214 nm and 280 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the peptide sample in Mobile Phase A at a concentration of 1 mg/mL.

Visualizing the Workflow

The following diagrams illustrate the logical workflows for peptide purity analysis using HPLC and UPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Peptide Peptide Sample Dissolve Dissolve in Mobile Phase A Peptide->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (214/280 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate

Figure 1. HPLC Peptide Purity Analysis Workflow.

UPLC_Workflow cluster_prep_uplc Sample Preparation cluster_analysis_uplc UPLC Analysis cluster_data_uplc Data Processing Peptide_uplc Peptide Sample Dissolve_uplc Dissolve in Mobile Phase A Peptide_uplc->Dissolve_uplc Filter_uplc Filter (0.22 µm) Dissolve_uplc->Filter_uplc Inject_uplc Inject into UPLC System Filter_uplc->Inject_uplc Separate_uplc Separation on Sub-2µm C18 Column Inject_uplc->Separate_uplc Detect_uplc PDA Detection (214/280 nm) Separate_uplc->Detect_uplc Chromatogram_uplc Generate Chromatogram Detect_uplc->Chromatogram_uplc Integrate_uplc Integrate Peaks Chromatogram_uplc->Integrate_uplc Calculate_uplc Calculate % Purity Integrate_uplc->Calculate_uplc

Figure 2. UPLC Peptide Purity Analysis Workflow.

Conclusion

For the purity analysis of peptides containing this compound, both HPLC and UPLC are viable techniques. However, UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it the superior choice for high-throughput analysis and the detection of low-level impurities.[2][3][4] The enhanced resolving power of UPLC is particularly beneficial for separating peptides with bulky, hydrophobic protecting groups from closely related synthetic byproducts.[5] While the initial investment in UPLC instrumentation is higher, the long-term benefits of increased productivity, reduced solvent costs, and higher quality data often justify the expenditure for research and development as well as for quality control in a pharmaceutical setting.

References

A Comparative Guide to N-Protecting Groups for α-Methyl-β-Alanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of α-methyl-β-alanine, a sterically hindered β-amino acid, into peptides can impart unique conformational constraints and enhanced metabolic stability, making it a valuable building block in drug discovery. However, its bulky nature presents significant challenges in peptide synthesis, particularly concerning the efficiency of N-α-protection, coupling reactions, and the potential for racemization. The choice of a suitable N-protecting group is therefore critical to the successful synthesis of peptides containing this residue.

This guide provides an objective comparison of common and alternative N-protecting groups for α-methyl-β-alanine, offering insights into their performance based on established chemical principles and available data for sterically hindered amino acids. While direct comparative studies on α-methyl-β-alanine are limited, this guide extrapolates from existing knowledge to provide a practical resource for researchers.

Comparison of N-Protecting Groups

The selection of an N-protecting group is a strategic decision that influences the overall success of peptide synthesis. Key considerations include the stability of the protecting group under various reaction conditions, the ease and efficiency of its removal (deprotection), its impact on the solubility of the protected amino acid, and its propensity to influence side reactions such as racemization. The following table summarizes the key characteristics of several N-protecting groups relevant to the synthesis of peptides containing α-methyl-β-alanine.

Protecting GroupAbbreviationStructureStabilityDeprotection ConditionsAdvantagesDisadvantages
9-FluorenylmethyloxycarbonylFmocAcid-stableBase-labile (e.g., 20% piperidine in DMF)Mild deprotection; Orthogonal to acid-labile side-chain protecting groups.Potential for dibenzofulvene-adduct formation; Base-catalyzed side reactions like racemization can be a concern with hindered amino acids.[1][2]
tert-ButoxycarbonylBocBase-stableAcid-labile (e.g., TFA)Robust protection; Less prone to premature cleavage during coupling of hindered residues.[3]Harsh acidic deprotection can cleave some side-chain protecting groups and the peptide from the resin.
BenzyloxycarbonylCbz (Z)Acid- and base-stableHydrogenolysis (e.g., H₂/Pd-C) or strong acid (HBr/AcOH)High stability; Orthogonal to both acid- and base-labile groups.[1]Hydrogenolysis is not compatible with sulfur-containing residues or other reducible functional groups.
AllyloxycarbonylAllocAcid- and base-stablePd(0)-catalyzed cleavageOrthogonal to Fmoc, Boc, and Cbz strategies; Mild deprotection.[4][5][6]Requires a specific palladium catalyst which can be expensive and requires careful removal.
2-(Trimethylsilyl)ethoxycarbonylTeocAcid- and base-stableFluoride ions (e.g., TBAF)Orthogonal to most common protecting groups; Stable to a wide range of conditions.[7][8]Deprotection requires fluoride reagents which can have compatibility issues with certain silica-based supports or silyl-based side-chain protection.
2-NitrobenzenesulfonylNosyl (Ns)Acid- and base-stableThiolysis (e.g., thiophenol/K₂CO₃)Activates the N-H bond, facilitating N-alkylation; Mild deprotection.[2][9]Can be colored, potentially interfering with monitoring; Deprotection requires specific thiol reagents.

Quantitative Performance Data (Inferred for α-Methyl-β-Alanine)

Direct quantitative data comparing the performance of these protecting groups specifically for α-methyl-β-alanine is scarce in the literature. The following table provides an estimated comparison based on general principles of peptide chemistry and data available for other sterically hindered amino acids. These values should be considered as guiding estimates, and optimization for specific synthetic targets is highly recommended.

Protecting GroupTypical Protection Yield (%)Typical Deprotection Yield (%)Coupling Efficiency with Hindered ResiduesRacemization Risk during Coupling
Fmoc >90>95Moderate to Good (highly dependent on coupling reagent)Moderate[4][10]
Boc >95>95Good to ExcellentLow to Moderate[3]
Cbz >90>90GoodLow
Alloc >90>90GoodLow
Teoc >85>90GoodLow
Nosyl >90>90GoodLow

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of these protecting groups. The following sections provide representative methodologies for the protection and deprotection of an amino group, which can be adapted for α-methyl-β-alanine.

N-Fmoc Protection of α-Methyl-β-Alanine

Materials:

  • α-Methyl-β-alanine

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve α-methyl-β-alanine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.5 eq).

  • Add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane.

  • Stir the mixture at room temperature overnight.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Fmoc-protected amino acid.

N-Boc Protection of α-Methyl-β-Alanine

Materials:

  • α-Methyl-β-alanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve α-methyl-β-alanine (1.0 eq) in a solution of NaOH (1.5 eq) in water.

  • Add a solution of (Boc)₂O (1.1 eq) in THF.

  • Stir the mixture at room temperature for 4-6 hours.

  • Remove the THF under reduced pressure.

  • Wash the aqueous solution with ethyl acetate.

  • Cool the aqueous layer to 0 °C and acidify to pH 3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Boc-protected amino acid.

N-Cbz Protection of α-Methyl-β-Alanine

Materials:

  • α-Methyl-β-alanine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve α-methyl-β-alanine (1.0 eq) in an aqueous solution of Na₂CO₃ (2.5 eq).

  • Cool the solution to 0 °C and add benzyl chloroformate (1.1 eq) dropwise while maintaining the pH at 9-10.

  • Stir the reaction at room temperature for 2-3 hours.

  • Wash the reaction mixture with diethyl ether.

  • Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Visualizing the Peptide Synthesis Workflow

The following diagrams illustrate the general workflow of solid-phase peptide synthesis (SPPS) and the logical relationship of protecting group strategy.

PeptideSynthesisWorkflow Resin Solid Support (Resin) Linker Linker Attachment Resin->Linker AA1 Couple Protected α-Methyl-β-Alanine Linker->AA1 Deprotect1 N-α-Deprotection AA1->Deprotect1 AA2 Couple Next Protected Amino Acid Deprotect1->AA2 Deprotect2 N-α-Deprotection AA2->Deprotect2 Chain Repeat Coupling/ Deprotection Cycles Deprotect2->Chain Cleave Cleavage from Resin & Side-Chain Deprotection Chain->Cleave Peptide Purified Peptide Cleave->Peptide

Caption: General workflow for solid-phase peptide synthesis (SPPS).

ProtectingGroupStrategy cluster_0 Protecting Group Strategy cluster_1 Peptide Synthesis Cycle cluster_2 Final Deprotection Amino_Acid α-Methyl-β-Alanine N_Protection N-α-Protection (e.g., Fmoc, Boc, Cbz) Amino_Acid->N_Protection Side_Chain_Protection Side-Chain Protection (if applicable) Amino_Acid->Side_Chain_Protection Orthogonality Orthogonality N_Protection->Orthogonality Coupling Peptide Coupling N_Protection->Coupling Side_Chain_Protection->Orthogonality N_Deprotection Selective N-α-Deprotection Orthogonality->N_Deprotection Allows selective removal Coupling->N_Deprotection Final_Cleavage Global Deprotection Coupling->Final_Cleavage N_Deprotection->Coupling

References

A Head-to-Head Battle in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Boc vs. Fmoc Chemistry for Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical strategy for large-scale peptide synthesis is a critical decision with significant implications for cost, purity, and overall project success. The two titans of solid-phase peptide synthesis (SPPS), tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistries, each present a unique set of advantages and disadvantages, particularly when synthesizing peptides containing modified amino acids.

This comprehensive guide provides an objective, data-driven comparison of Boc and Fmoc strategies for large-scale peptide synthesis, with a special focus on the incorporation of modified amino acids. We will delve into a thorough cost-benefit analysis, supported by quantitative data and detailed experimental protocols, to empower you to make an informed decision for your specific manufacturing needs.

At a Glance: Key Differences Between Boc and Fmoc Strategies

The fundamental distinction between the Boc and Fmoc strategies lies in the chemical nature of the α-amino protecting group and, consequently, the reagents used for its removal. The Boc group is acid-labile, typically cleaved by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed by a secondary amine, most commonly piperidine.[1] This core difference dictates the entire synthetic approach, from the choice of side-chain protecting groups to the final cleavage from the solid support.

Quantitative Comparison of Key Performance Indicators

The decision between Boc and Fmoc for large-scale synthesis often hinges on a multifactorial analysis of cost, efficiency, and product quality. The following tables summarize key quantitative and qualitative data to facilitate a direct comparison.

Table 1: Cost Analysis

FeatureBoc StrategyFmoc StrategyKey Considerations for Large-Scale Synthesis
Protected Amino Acid Cost Generally lower.[2]Generally higher, but prices are decreasing due to economies of scale.[2]A significant factor in the overall raw material budget.
Primary Deprotection Reagent Cost Trifluoroacetic acid (TFA) is a significant cost.[3]Piperidine is used; can be recycled to improve cost-effectiveness.[]Reagent consumption and recycling potential are major cost drivers.
Coupling Reagents Can utilize less expensive reagents like DCC/HOBt, but more efficient, expensive reagents are often needed for difficult couplings.[]Typically employs more expensive but highly efficient reagents like HBTU, HATU, and COMU.[]The choice of coupling reagent impacts both cost and the purity of the final product.
Solvents Often utilizes less expensive solvents like dichloromethane (DCM).[]Primarily uses N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[2]Solvent consumption is a major operational cost and environmental consideration.[5]
Final Cleavage Reagents Requires hazardous and costly hydrofluoric acid (HF) or TFMSA, necessitating specialized equipment.[3]Uses TFA for final cleavage, which is generally safer and less expensive than HF.[6]The safety and infrastructure requirements for final cleavage can represent a significant hidden cost.
Waste Disposal Generates halogenated and highly acidic waste.[3]Produces basic and acidic waste; piperidine can be recycled.[]Waste disposal costs are dependent on local regulations and the volume and nature of the waste generated.

Table 2: Performance and Quality Analysis

FeatureBoc StrategyFmoc StrategyImpact on Large-Scale Synthesis with Modified Amino Acids
Typical Yield per Step High, but can be affected by aggregation, especially in hydrophobic sequences.Often exceeds 99% due to high coupling efficiency.[]For long peptides, even small differences in step-wise yield significantly impact the overall final yield.
Crude Purity May be lower due to harsher deprotection conditions leading to side reactions.[2]Generally higher due to milder conditions and fewer side reactions.[2]Higher crude purity reduces the burden and cost of downstream purification.
Racemization of Sensitive Residues (e.g., Histidine) Lower risk for some sensitive residues due to acidic deprotection conditions.[3]Can be significant, but is effectively suppressed with π-nitrogen protected derivatives like Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH.[1][8]Racemization leads to diastereomeric impurities that are difficult to separate and can affect biological activity.
Compatibility with Modified Amino Acids Less suitable for acid-sensitive modifications (e.g., phosphorylation, glycosylation) due to repetitive acid treatment and harsh final cleavage.[1]Milder deprotection conditions are highly compatible with a wide range of sensitive modifications.[1][6]Fmoc is generally the preferred method for synthesizing peptides with acid-labile post-translational modifications.
Automation Friendliness Less common in modern automated synthesizers.[9]Highly amenable to automation, which is crucial for large-scale, reproducible manufacturing.[]Automation improves process control, reduces labor costs, and enhances batch-to-batch consistency.
Safety The use of highly toxic and corrosive HF for cleavage is a major safety concern requiring specialized facilities.[6]Generally safer due to the avoidance of HF.[3]Safety protocols and infrastructure are significant considerations in process development and facility design.

Logical Workflow for Strategy Selection

The choice between Boc and Fmoc for a large-scale peptide synthesis campaign is a strategic decision that should be made after careful consideration of multiple factors. The following diagram illustrates a logical workflow to guide this decision-making process.

CostBenefitAnalysis A Define Project Requirements: - Peptide Sequence (length, hydrophobicity) - Presence of Modified Amino Acids - Required Purity and Yield - Scale of Synthesis (kg, tons) B Initial Chemistry Assessment A->B C Fmoc Chemistry Favored B->C Acid-sensitive modifications? Complex, long peptides? D Boc Chemistry Favored B->D Highly hydrophobic sequence? Aggregation-prone? E Cost-Benefit Analysis C->E D->E F Raw Material Cost Analysis: - Amino Acids - Solvents - Reagents E->F G Process Efficiency & Quality Analysis: - Coupling Efficiency & Yield - Crude Purity & Purification Costs - Side Reaction Risks (e.g., Racemization) E->G H Operational & Safety Analysis: - Automation Potential - Waste Disposal Costs - Safety Infrastructure (HF handling) E->H I Final Strategy Selection F->I G->I H->I J Fmoc-SPPS I->J K Boc-SPPS I->K

Caption: A workflow for selecting between Boc and Fmoc SPPS.

Experimental Protocols

Detailed and optimized protocols are crucial for the success of any large-scale peptide synthesis campaign. Below are generalized experimental protocols for key steps in both Boc and Fmoc SPPS for the synthesis of peptides with modified amino acids. These protocols should be optimized for each specific peptide.

Boc Solid-Phase Peptide Synthesis Protocol (General)

This protocol outlines a manual synthesis cycle for elongating a peptide chain using the Boc strategy.

  • Resin Preparation and First Amino Acid Coupling:

    • Swell the appropriate resin (e.g., Merrifield or PAM resin) in DCM for 1-2 hours.

    • Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., cesium salt method) to minimize racemization.[10]

  • Peptide Chain Elongation Cycle (Repeated for each amino acid):

    • Boc Deprotection:

      • Wash the resin with DCM.

      • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes and drain.[11]

      • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[11]

      • Drain the TFA solution.

    • Washing:

      • Wash the resin sequentially with DCM, isopropanol, and DMF.[11]

    • Neutralization (In situ):

      • This step is critical, especially for hydrophobic peptides, to minimize aggregation.[11] Immediately proceed to the coupling step where the neutralization agent is included.

    • Coupling:

      • In a separate vessel, dissolve the Boc-protected amino acid (3-4 equivalents) and a coupling reagent such as HBTU or HATU (3-4 equivalents) in DMF.

      • Add diisopropylethylamine (DIEA) (6-8 equivalents) to the amino acid solution to pre-activate.

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until a negative Kaiser test is obtained.[11]

    • Washing:

      • Wash the resin with DMF and DCM.[11]

  • Final Cleavage and Deprotection:

    • Caution: This step involves the use of highly hazardous hydrofluoric acid (HF) and must be performed in a specialized apparatus by trained personnel.

    • Dry the peptide-resin thoroughly under vacuum.

    • Perform the cleavage using a mixture of HF and a scavenger such as anisole for 1-2 hours at 0°C.[12]

    • Evaporate the HF and precipitate the peptide in cold diethyl ether.

    • Isolate the crude peptide by filtration or centrifugation and dry under vacuum.[12]

Fmoc Solid-Phase Peptide Synthesis Protocol (for a Glycosylated Peptide)

This protocol outlines a manual synthesis cycle for incorporating a glycosylated amino acid using the Fmoc strategy.

  • Resin Preparation and Swelling:

    • Place the appropriate resin (e.g., Rink Amide MBHA resin) in a reaction vessel.[13]

    • Swell the resin in DMF for at least 30 minutes.[13]

  • Peptide Chain Elongation Cycle (Repeated for each amino acid):

    • Fmoc Deprotection:

      • Wash the resin with DMF.

      • Treat the resin with a 20% solution of piperidine in DMF for an initial 3 minutes, then drain.[14]

      • Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-20 minutes.

      • Drain the deprotection solution and wash the resin thoroughly with DMF to remove all traces of piperidine.[14]

    • Amino Acid Coupling (Standard or Modified):

      • In a separate vessel, dissolve the Fmoc-protected amino acid (or the pre-formed Fmoc-glycosylated amino acid building block) (2-4 equivalents) and a coupling reagent (e.g., HATU, 2-4 equivalents) in DMF.[13]

      • Add an activator base such as DIEA (4-8 equivalents) to the amino acid solution.

      • Add the activated amino acid solution to the deprotected peptide-resin.

      • Agitate the reaction mixture for 1-2 hours at room temperature.

      • Monitor the completion of the reaction using a qualitative method like the Kaiser test.[14]

    • Washing:

      • Wash the resin with DMF and DCM.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is Reagent K: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS).

    • Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Isolate the peptide by centrifugation, wash with cold ether, and dry the crude peptide under vacuum.

Conclusion: Making the Strategic Choice

The choice between Boc and Fmoc for large-scale peptide synthesis is not a one-size-fits-all decision. The Fmoc strategy has emerged as the predominant approach for many applications due to its milder reaction conditions, higher crude purity, and excellent suitability for automation and the synthesis of peptides with sensitive modifications.[2] These factors can lead to better overall cost-effectiveness, despite the higher initial cost of Fmoc-protected amino acids, by reducing the burden of downstream processing and improving reproducibility.[]

However, the Boc strategy remains a robust and valuable tool, particularly for the synthesis of long or hydrophobic peptides where aggregation can be a significant challenge.[15] The lower cost of Boc-protected amino acids and some solvents can also make it an economically attractive option for specific, well-established manufacturing processes.

Ultimately, a thorough understanding of the chemical principles, a detailed cost-benefit analysis of the specific peptide , and careful consideration of available resources and infrastructure will guide the selection of the optimal synthetic strategy for successful and cost-effective large-scale peptide production.

References

A Comparative Guide to Analytical Methods for Confirming Boc-α-methyl-β-alanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified peptides, the unambiguous confirmation of each building block's incorporation is paramount. The inclusion of non-canonical amino acids like Boc-α-methyl-β-alanine, which offers unique conformational constraints and proteolytic stability, presents distinct analytical challenges. This guide provides an objective comparison of key analytical methods to verify the successful incorporation of Boc-α-methyl-β-alanine into a peptide sequence, complete with experimental data and detailed protocols.

Key Analytical Techniques at a Glance

The successful incorporation of Boc-α-methyl-β-alanine can be confirmed using a suite of analytical techniques, each providing a different level of structural information and sensitivity. The primary methods include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Edman degradation and Fourier-Transform Infrared (FTIR) Spectroscopy can serve as complementary techniques.

FeatureMass Spectrometry (MS)NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Edman DegradationFTIR Spectroscopy
Primary Information Molecular weight confirmation and fragmentation pattern for sequence analysis.Detailed atomic-level structural information, including connectivity and stereochemistry.Purity assessment and retention time characteristic of the modified peptide.N-terminal sequence verification.Confirmation of peptide bond formation and secondary structure information.
Sensitivity High (picomole to femtomole)Low (micromole to nanomole)Moderate to High (nanomole to picomole)High (picomole)Low (millimole to micromole)
Sample Requirement Small (µg to ng)Larger (mg)Small (µg)Small (µg)Moderate (mg)
Destructive YesNoNo (sample can be recovered)YesNo
Key Advantage Rapid and highly sensitive confirmation of mass.Unambiguous structural elucidation.Excellent for purity determination and preparative separation.Confirms N-terminal incorporation.Provides information on peptide backbone conformation.
Key Limitation Isomeric differentiation can be challenging.Low throughput and requires larger sample amounts.Co-elution can occur; does not provide direct structural information.Ineffective for internal residues and can be hindered by N-terminal modifications.Not suitable for sequence determination.

Mass Spectrometry (MS)

Mass spectrometry is the workhorse for confirming the molecular weight of the synthesized peptide, thereby verifying the addition of the Boc-α-methyl-β-alanine residue. The mass increase corresponding to the incorporation of this residue (C10H19NO4) is 217.26 g/mol .

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides sequence information through fragmentation of the peptide backbone. For peptides containing a Boc-protected amino acid, the fragmentation spectrum is often characterized by the neutral loss of components of the Boc group. These characteristic losses are diagnostic for the presence of the Boc moiety.

  • Neutral loss of isobutylene (C4H8): 56.1 Da

  • Neutral loss of the entire Boc group (C5H8O2): 100.1 Da

  • Neutral loss of tert-butanol (C4H10O): 74.1 Da

  • Neutral loss of carbon dioxide (CO2): 44.0 Da

The presence of the α-methyl group can influence the fragmentation of the peptide backbone, potentially favoring certain cleavage pathways.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Dissolve the purified peptide in a solvent compatible with reverse-phase chromatography (e.g., 0.1% formic acid in water/acetonitrile).

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive ion electrospray ionization (ESI).

    • MS1 Scan: Acquire full scan mass spectra to identify the precursor ion corresponding to the theoretical mass of the peptide containing Boc-α-methyl-β-alanine.

    • MS2 Scan (Tandem MS): Select the precursor ion for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Analyze the resulting fragment ions for the characteristic neutral losses of the Boc group and the b- and y-ions that confirm the peptide sequence.

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry PeptideSample Peptide Sample HPLC HPLC System (C18 Column) PeptideSample->HPLC Injection ESI Electrospray Ionization HPLC->ESI Elution MS1 MS1 Analyzer (Full Scan) ESI->MS1 Ion Transfer CID Collision Cell (CID/HCD) MS1->CID Precursor Selection MS2 MS2 Analyzer (Fragment Scan) CID->MS2 Fragmentation DataAnalysis Data Analysis (Mass & Sequence Confirmation) MS2->DataAnalysis Data Acquisition

Figure 1. Experimental workflow for LC-MS/MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, confirming the incorporation and connectivity of the Boc-α-methyl-β-alanine residue at the atomic level. Both 1D (¹H) and 2D (COSY, TOCSY, HSQC, HMBC) NMR experiments are employed.

Characteristic Chemical Shifts

The chemical shifts of the protons and carbons of the Boc-α-methyl-β-alanine residue are indicative of its successful incorporation. The α-methyl group will appear as a singlet in the ¹H NMR spectrum, and its presence will influence the chemical shifts of the adjacent methylene protons.

Expected ¹H NMR Chemical Shifts (in CDCl₃, approximate):

  • Boc group (9H): ~1.4 ppm (singlet)

  • α-CH₃ (3H): ~1.2-1.5 ppm (singlet)

  • β-CH₂ (2H): Diastereotopic protons, appearing as complex multiplets.

  • NH (1H): Broad signal, chemical shift is solvent and concentration-dependent.

Expected ¹³C NMR Chemical Shifts (in CDCl₃, approximate):

  • Boc C(CH₃)₃: ~28 ppm

  • Boc C=O: ~155 ppm

  • α-C: Quaternary carbon, chemical shift will be distinct.

  • α-CH₃: ~20-25 ppm

  • β-CH₂: ~40-45 ppm

  • Peptide C=O: ~170-175 ppm

Experimental Protocol: 2D NMR Analysis
  • Sample Preparation: Dissolve a sufficient amount of the peptide (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • ¹H NMR: Acquire a 1D ¹H NMR spectrum to get an overview of the protons present.

  • 2D COSY/TOCSY: These experiments establish proton-proton correlations within the same spin system, helping to identify the amino acid residues. The β-CH₂ protons of the Boc-α-methyl-β-alanine will show correlations to each other.

  • 2D ¹H-¹³C HSQC: This experiment correlates directly bonded protons and carbons, allowing for the assignment of the α-CH₃, β-CH₂, and Boc group signals.

  • 2D ¹H-¹³C HMBC: This experiment shows long-range correlations (2-3 bonds) between protons and carbons, which is crucial for confirming the connectivity of the Boc-α-methyl-β-alanine residue within the peptide sequence. For example, correlations from the α-CH₃ protons to the α-carbon and the peptide carbonyl carbon would be expected.

cluster_1D 1D NMR cluster_2D 2D NMR Peptide_in_Solvent Peptide in Deuterated Solvent H1_NMR ¹H NMR Peptide_in_Solvent->H1_NMR COSY_TOCSY COSY / TOCSY Peptide_in_Solvent->COSY_TOCSY HSQC ¹H-¹³C HSQC Peptide_in_Solvent->HSQC HMBC ¹H-¹³C HMBC Peptide_in_Solvent->HMBC Data_Analysis Structural Elucidation H1_NMR->Data_Analysis Proton Signals COSY_TOCSY->Data_Analysis ¹H-¹H Correlations HSQC->Data_Analysis Direct ¹H-¹³C Correlations HMBC->Data_Analysis Long-Range ¹H-¹³C Correlations

Figure 2. Workflow for NMR-based structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the synthesized peptide and can provide strong evidence for the incorporation of the modified amino acid. The increased hydrophobicity of the Boc-α-methyl-β-alanine residue compared to its unprotected counterpart will result in a longer retention time on a reverse-phase column.

Chiral HPLC

If the synthesis of Boc-α-methyl-β-alanine can result in enantiomers, chiral HPLC is essential to determine the enantiomeric purity of the incorporated residue.

Experimental Protocol: Reverse-Phase HPLC
  • Sample Preparation: Dissolve the crude or purified peptide in the mobile phase or a compatible solvent.

  • HPLC System:

    • Column: C18 or C8 reverse-phase column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A suitable gradient of increasing mobile phase B to elute the peptide.

    • Flow Rate: Typically 1 mL/min for analytical scale.

    • Detection: UV detection at 214 nm and 280 nm.

  • Analysis: Compare the chromatogram of the synthesized peptide with that of the starting materials and expected side products. A new, major peak with a longer retention time is indicative of the successful synthesis of the target peptide.

Complementary Analytical Methods

Edman Degradation

Edman degradation sequentially removes N-terminal amino acids for identification.[1][2][3][4] If Boc-α-methyl-β-alanine is at the N-terminus (after deprotection of the Boc group), Edman degradation can directly confirm its presence. However, the α,α-disubstitution (with the methyl group) can significantly hinder the cyclization and cleavage steps of the Edman chemistry, potentially leading to low yields or complete blockage of the sequencing process.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can confirm the presence of peptide bonds (amide I and amide II bands) and provide information about the secondary structure of the peptide.[5][6][7][8] The amide I band (around 1650 cm⁻¹) is particularly sensitive to the peptide's conformation. While not a primary method for confirming incorporation, it can be used to assess the overall structural integrity of the synthesized peptide.

Conclusion

A multi-faceted analytical approach is crucial for the unambiguous confirmation of Boc-α-methyl-β-alanine incorporation into a peptide. Mass spectrometry provides rapid and sensitive confirmation of the correct molecular weight, while NMR spectroscopy offers definitive structural elucidation. HPLC is indispensable for purity assessment. Edman degradation and FTIR spectroscopy can provide valuable complementary information. By employing a combination of these techniques, researchers can ensure the structural integrity of their synthesized peptides, a critical step in the development of novel peptide-based therapeutics and research tools.

References

Safety Operating Guide

Proper Disposal of 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, minimizing environmental impact and operational risk.

Immediate Safety and Hazard Information

This compound is classified with several hazards that necessitate careful handling. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling and disposal operations should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

Hazard Summary:

Hazard ClassGHS CategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][3]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation[1][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[1][2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with all federal, state, and local regulations.[2][4][5] It is the responsibility of the waste generator to ensure full compliance.[5]

1. Waste Identification and Segregation:

  • Keep the compound in its original or a compatible, properly labeled, and sealed container.[6][7] Do not mix with other waste streams unless specifically instructed by your institution's Environmental Health and Safety (EHS) office.

2. Small Quantity Neutralization (if permissible):

  • For small laboratory quantities, neutralization may be an option, but this must be approved by your local EHS office.[4]

  • Preparation: Prepare a 5-10% aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate.

  • Neutralization: While stirring the this compound (which should be diluted in water), slowly add the basic solution. Be aware that this may produce carbon dioxide gas, leading to fizzing.[4] Control the rate of addition to prevent excessive foaming.

  • pH Monitoring: Periodically check the pH of the solution with a calibrated pH meter or pH strips to ensure it has been neutralized (typically to a pH between 6 and 8).[4]

  • Disposal of Neutralized Solution: Once neutralized, and only with explicit permission from your EHS office, the solution may be suitable for drain disposal, followed by flushing with a large volume of water.[4]

3. Bulk Quantity and Unused Product Disposal:

  • For larger quantities or if neutralization is not permitted, the compound should be disposed of as chemical waste.

  • Option 1: Licensed Disposal Company: Contact a licensed professional waste disposal service to handle the material.[6]

  • Option 2: Incineration: The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5][6] This should only be performed by authorized and trained personnel at a permitted facility.

4. Container Disposal:

  • Empty containers must be triple-rinsed with a suitable solvent (e.g., water).[4][7] The rinsate should be collected and disposed of in the same manner as the chemical waste.[4] Once decontaminated, the container can be disposed of as unused product.[5][6]

5. Spill and Leak Management:

  • In the event of a spill, evacuate non-essential personnel from the area.[6]

  • Wearing appropriate PPE, sweep up the solid material, taking care to avoid dust generation, and place it into a sealed container for disposal.[5][6]

  • Prevent the spilled product from entering drains or waterways.[5][6]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Have 3-((tert-Butoxycarbonyl)amino)-2- methylpropanoic acid for disposal consult_ehs Consult Institutional EHS Guidelines start->consult_ehs small_quantity Is it a small lab quantity? consult_ehs->small_quantity neutralization_allowed Is neutralization permitted by EHS? small_quantity->neutralization_allowed Yes waste_contractor Arrange for disposal via a licensed waste disposal company or incineration small_quantity->waste_contractor No (Bulk Quantity) neutralize Neutralize with weak base (e.g., NaHCO3) Monitor pH to 6-8 neutralization_allowed->neutralize Yes neutralization_allowed->waste_contractor No drain_disposal Dispose down sanitary sewer with copious water (Requires EHS approval) neutralize->drain_disposal container_disposal Triple rinse empty container Dispose of rinsate as chemical waste drain_disposal->container_disposal waste_contractor->container_disposal end End of Disposal Process container_disposal->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides immediate, essential safety and logistical information for 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid (CAS No: 16948-10-0, with stereoisomer-specific numbers such as 190897-47-3 for (2S) and 132696-45-8 for (R))[1][2][3]. Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Summary: this compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation[2][4][5][6][7]. Therefore, appropriate personal protective equipment (PPE) and handling procedures must be strictly followed.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications
Hands Chemical-resistant glovesNitrile or other suitable material.
Eyes Safety glasses with side shields or gogglesMust be worn at all times in the handling area.
Respiratory Dust mask or respiratorUse in well-ventilated areas. If dust is generated, a NIOSH-approved respirator is recommended.
Body Laboratory coatTo protect skin and clothing from contamination.

Standard Operating Procedure

A systematic approach to handling, from preparation to disposal, is crucial. The following diagram outlines the essential steps for the safe handling of this compound.

Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Procedures cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Ensure proper ventilation (fume hood) A->B C Don appropriate PPE B->C D Weigh and handle solid material carefully to avoid dust C->D E Keep container tightly closed when not in use D->E F In case of skin contact, wash with soap and water D->F G In case of eye contact, rinse with water for several minutes D->G H In case of inhalation, move to fresh air D->H J Collect waste in a labeled, sealed container E->J I Seek medical attention if irritation persists F->I G->I H->I K Dispose of waste according to local, state, and federal regulations J->K

Safe handling workflow for this compound.

Operational and Disposal Plans

Handling and Storage:

  • Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[4][8].

  • Avoid generating dust when handling the solid material[9].

  • Keep the container tightly closed when not in use to prevent contamination and exposure[4].

  • Store the chemical in a cool, dry place away from incompatible materials such as strong oxidizing agents[4].

  • Wash hands thoroughly with soap and water after handling the chemical[4][5].

Spill Management:

  • In the event of a spill, avoid breathing the dust[9].

  • Carefully sweep up the spilled solid material, trying not to create dust, and place it into a suitable, labeled container for disposal[4][9].

  • Clean the spill area with appropriate materials.

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local regulations[4][8]. Do not allow the chemical to enter drains or waterways[8].

  • Contaminated packaging should be disposed of as unused product[8].

By adhering to these safety protocols, laboratory personnel can significantly reduce the risks associated with handling this compound and maintain a safe research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.